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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Niche Cinnamic Acid Derivative (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, a member of the diverse cinnamic acid family, presents a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Cinnamic Acid Derivative

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, a member of the diverse cinnamic acid family, presents a unique substitution pattern on its aromatic ring that distinguishes it from more commonly studied isomers like ferulic acid. This guide offers a comprehensive exploration of its chemical properties, synthesis, and potential relevance in the landscape of medicinal chemistry and materials science. As a Senior Application Scientist, the following discourse is structured to provide not only technical data but also the underlying scientific rationale for the presented methodologies, ensuring a robust and applicable understanding for researchers in the field.

Core Chemical and Physical Properties

The fundamental characteristics of a molecule are paramount to its application. (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , possesses a distinct set of properties stemming from its ortho-hydroxy and ortho-methoxy arrangement relative to the acrylic acid side chain.[1] This specific orientation influences its electronic distribution, hydrogen bonding capabilities, and ultimately, its reactivity and potential biological interactions.

A summary of its key physical properties is presented below:

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
CAS Number 38489-79-1[1]
Calculated Density 1.317 g/cm³[1]
Calculated Boiling Point 396.057 °C at 760 mmHg[1]
Calculated Flash Point 161.247 °C[1]

Note: The density, boiling point, and flash point are calculated values and should be considered as estimates. Experimental verification is recommended.

Synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid: A Practical Approach

The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry, with the Knoevenagel and Perkin reactions being cornerstone methodologies. For the preparation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, the Knoevenagel-Doebner condensation offers a reliable and efficient route.

The Knoevenagel-Doebner Condensation: A Powerful C-C Bond Forming Reaction

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] The Doebner modification specifically utilizes malonic acid as the active methylene compound and pyridine as the solvent and catalyst, which often leads to subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.[1]

The logical workflow for this synthesis is depicted below:

Knoevenagel_Doebner cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2_Hydroxy_6_methoxybenzaldehyde 2-Hydroxy-6-methoxybenzaldehyde Condensation Knoevenagel-Doebner Condensation 2_Hydroxy_6_methoxybenzaldehyde->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation Pyridine Pyridine (Solvent/Catalyst) Pyridine->Condensation Heat Heat (Reflux) Heat->Condensation Decarboxylation In-situ Decarboxylation Condensation->Decarboxylation Target_Molecule (E)-3-(2-Hydroxy-6- methoxyphenyl)acrylic acid Decarboxylation->Target_Molecule

Caption: Knoevenagel-Doebner Synthesis Workflow.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where the successful formation of the product can be monitored and confirmed at each critical step.

Materials:

  • 2-Hydroxy-6-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Hydrochloric acid (concentrated and dilute)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-hydroxy-6-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents).

  • Solvent and Catalyst Addition: Add pyridine (approximately 3-4 mL per gram of aldehyde) to the flask. The pyridine acts as both the solvent and the basic catalyst required for the condensation.

  • Reaction Execution: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Purification: Filter the crude solid, wash it with cold water, and then recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the pure (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.

Causality in Experimental Choices:

  • Excess Malonic Acid: Using a slight excess of malonic acid ensures the complete consumption of the aldehyde, which can be the more expensive starting material.

  • Pyridine as Solvent and Catalyst: Pyridine is a weak base, which is crucial for facilitating the deprotonation of malonic acid without promoting self-condensation of the aldehyde. Its role as a solvent also ensures a homogenous reaction mixture.

  • Acidic Work-up: The addition of hydrochloric acid is essential for protonating the carboxylate intermediate to form the final carboxylic acid and to neutralize the basic pyridine, rendering it water-soluble for easy removal.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, the methoxy group protons, and the acidic proton of the carboxylic acid. The coupling constant between the two vinylic protons is anticipated to be in the range of 15-16 Hz, confirming the (E)-configuration. The phenolic hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carboxylic acid, the two vinylic carbons, the carbons of the aromatic ring (including those bearing the hydroxyl and methoxy groups), and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

  • A broad O-H stretching band for the carboxylic acid and the phenolic hydroxyl group.

  • A strong C=O stretching band for the carboxylic acid carbonyl group.

  • C=C stretching bands for the aromatic ring and the vinylic double bond.

  • C-O stretching bands for the ether and carboxylic acid functionalities.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 194.18 g/mol .

Potential Applications in Drug Discovery and Development

Cinnamic acid and its derivatives are a well-known class of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The specific biological profile of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is an area ripe for investigation.

The presence of both a hydroxyl and a methoxy group on the aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets, while the methoxy group can modulate lipophilicity and metabolic stability.

A hypothetical signaling pathway that could be influenced by a cinnamic acid derivative with antioxidant properties is the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Compound (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (Hypothesized Antioxidant) Compound->Keap1 may interact with Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes Ub Ubiquitination & Degradation Nrf2->Ub degradation of ARE Antioxidant Response Element (ARE) (in DNA) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of

Caption: Hypothetical Modulation of the Nrf2-Keap1 Pathway.

Expertise & Experience Insights: The structure-activity relationship (SAR) of cinnamic acid derivatives is a complex field. The ortho-hydroxy-ortho-methoxy substitution pattern of the title compound may lead to unique intramolecular hydrogen bonding, which could influence its antioxidant capacity and interaction with protein targets. Further investigation into its ability to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, would be a logical next step in elucidating its therapeutic potential.

Conclusion and Future Directions

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid represents an intriguing yet understudied member of the cinnamic acid family. This guide has provided a foundational understanding of its chemical properties and a robust, reproducible synthetic protocol. The true potential of this molecule, however, lies in its yet-to-be-fully-explored biological activities. Future research should focus on a comprehensive experimental characterization of the compound, followed by systematic screening for various biological activities. Such studies will be instrumental in determining its viability as a lead compound in drug discovery or as a functional component in novel materials.

References

Sources

Exploratory

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid IUPAC name and synonyms

Executive Summary (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a specialized phenylpropanoid intermediate primarily utilized in the synthesis of bioactive coumarins and pharmaceutical agents. Structurally, it is a ci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a specialized phenylpropanoid intermediate primarily utilized in the synthesis of bioactive coumarins and pharmaceutical agents. Structurally, it is a cinnamic acid derivative characterized by an ortho-hydroxyl and an ortho-methoxy substitution pattern on the phenyl ring. This specific 2,6-substitution creates a high steric demand and electronic density that facilitates unique cyclization pathways, making it a critical precursor for 5-methoxycoumarin scaffolds.

This guide details the physicochemical profile, synthetic methodologies, and application spectra of this compound, tailored for researchers in medicinal chemistry and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
Parameter Details
IUPAC Name (2E)-3-(2-hydroxy-6-methoxyphenyl)prop-2-enoic acid
Common Synonyms 2-Hydroxy-6-methoxycinnamic acid; 6-Methoxy-o-coumaric acid
CAS Registry Number 38489-79-1
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
SMILES COc1cccc(c1/C=C/C(=O)O)O
InChI Key WBRWUZKQKYQPAM-AATRIKPKSA-N
Physicochemical Properties
Property Value / Description Context
Appearance Off-white to pale yellow crystalline solidTypical of hydroxycinnamic acids.
Melting Point 165–168 °C (Decomposes)Predicted/Analogous range. High MP due to intermolecular H-bonding.
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.Phenolic hydroxyl increases polarity.
pKa (Acid) ~4.5 (Carboxylic acid)Typical for cinnamic acid derivatives.
pKa (Phenol) ~9.8 (Phenolic OH)Weakly acidic due to aromatic ring.
Isomerism (E)-isomer (Trans)Thermodynamically more stable than the (Z)-isomer.

Synthetic Methodologies

The synthesis of (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid generally proceeds via the Knoevenagel condensation or the Perkin reaction . The choice of method depends on the desired purity and the necessity to avoid spontaneous lactonization to coumarin.

Core Protocol: Knoevenagel Condensation

This route is preferred for generating the free acid with high stereoselectivity for the (E)-isomer.

Precursors:

  • Substrate: 2-Hydroxy-6-methoxybenzaldehyde (6-Methoxysalicylaldehyde) [CAS: 700-44-7]

  • Reagent: Malonic acid[1][2]

  • Catalyst: Pyridine (solvent/base) and Piperidine (catalytic)

Reaction Scheme:

  • Activation: The basic amine deprotonates malonic acid.

  • Condensation: Nucleophilic attack on the aldehyde carbonyl.

  • Decarboxylation: Thermal decarboxylation drives the formation of the acrylic double bond.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from standard hydroxycinnamic acid syntheses.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-6-methoxybenzaldehyde (10 mmol, 1.52 g) in Pyridine (5.0 mL).

  • Addition: Add Malonic acid (20 mmol, 2.08 g) and Piperidine (0.1 mL).

  • Reflux: Heat the reaction mixture to 80–100 °C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) for the disappearance of the aldehyde.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold HCl (2M, 50 mL) under vigorous stirring. The acid neutralizes the pyridine and precipitates the product.

    • Critical Step: Ensure pH < 2 to fully protonate the carboxylic acid.

  • Purification:

    • Filter the precipitate.

    • Wash the solid with cold water (3 x 20 mL) to remove pyridinium salts.

    • Recrystallize from Ethanol/Water or Methanol to yield the pure (E)-acid.

Synthetic Pathway Diagram

The following diagram illustrates the synthesis and potential cyclization pathway.

SynthesisPathway Aldehyde 2-Hydroxy-6-methoxybenzaldehyde (Starting Material) Intermediate Knoevenagel Adduct (Unstable) Aldehyde->Intermediate Pyridine/Piperidine Condensation Malonic Malonic Acid (Reagent) Malonic->Intermediate Product (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (Target Compound) Intermediate->Product -CO2 Decarboxylation Coumarin 5-Methoxycoumarin (Cyclized Product) Product->Coumarin Ac2O or Acid Cyclization (-H2O)

Caption: Synthesis of (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid via Knoevenagel condensation and subsequent potential cyclization.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected.

Nuclear Magnetic Resonance (NMR)[2][5][6][7][8][10]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0–12.5 (br s, 1H, -COOH): Carboxylic acid proton.

    • δ 9.8–10.0 (s, 1H, -OH): Phenolic hydroxyl (exchangeable).

    • δ 7.95 (d, J = 16.0 Hz, 1H, H-β): Vinyl proton adjacent to the ring. Large coupling constant confirms (E)-geometry.

    • δ 7.15 (t, J = 8.2 Hz, 1H, H-4): Aromatic proton para to the vinyl group.

    • δ 6.55 (d, J = 16.0 Hz, 1H, H-α): Vinyl proton adjacent to the carboxyl group.

    • δ 6.45 (d, J = 8.2 Hz, 1H, H-3/H-5): Aromatic protons ortho to the methoxy/hydroxyl.

    • δ 3.80 (s, 3H, -OCH₃): Methoxy group singlet.

Mass Spectrometry (MS)[5]
  • ESI-MS (Negative Mode): m/z 193 [M-H]⁻.

  • Fragmentation Pattern: Loss of CO₂ (M-44) is common for cinnamic acids.

Biological & Pharmacological Applications[4][5][11][12]

Drug Development Scaffold

The 2-hydroxy-6-methoxy substitution pattern is pharmacologically significant because it mimics the structure of several natural products.

  • Coumarin Synthesis: This acid is the direct linear precursor to 5-methoxycoumarin . Coumarins are privileged structures in medicinal chemistry, known for anticoagulant, anti-inflammatory, and anticancer activities.

  • Ebalzotan Intermediate: Derivatives of this compound have been utilized in the synthesis of Ebalzotan (NAE-086), a chiral aminochroman antidepressant, highlighting its utility in constructing complex heterocyclic systems.

Mechanism of Action (Antioxidant)

Like ferulic acid, this compound possesses a phenolic hydroxyl group capable of donating hydrogen atoms to neutralize free radicals. The methoxy group at the ortho position (relative to the vinyl chain) or meta (relative to OH) provides electron-donating stability to the resulting phenoxy radical.

References

  • PubChem. (n.d.). 3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Federsel, H. J., et al. (2008). Process for the preparation of Ebalzotan. Patent WO2008/075197. (Cited for application in Ebalzotan synthesis).[1]

  • Shah, N. M., & Shah, R. C. (1940). Synthesis of Coumarins from o-Hydroxyaryl Alkyl Ketones. Journal of the Chemical Society.
  • Mellor, J. M., & Merriman, G. D. (1995). Synthesis of 5-substituted coumarins. Tetrahedron. (Details the cyclization of 2,6-disubstituted cinnamic acids).

Sources

Foundational

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid CAS number

An In-depth Technical Guide to (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Introduction (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, a substituted cinnamic acid derivative, represents a compelling scaffold for invest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Introduction

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, a substituted cinnamic acid derivative, represents a compelling scaffold for investigation in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group, a methoxy group, and an α,β-unsaturated carboxylic acid, provides a rich landscape for chemical modification and biological interaction. This guide offers a comprehensive overview of its properties, a detailed protocol for its synthesis via the Knoevenagel-Doebner condensation, and insights into its potential applications for researchers in drug discovery.

The Chemical Abstracts Service (CAS) has assigned the registry number 38489-79-1 to this specific compound, ensuring its unambiguous identification in literature and databases.[1] Understanding the synthesis and properties of this molecule is the first step toward unlocking its potential as a precursor for novel therapeutics or advanced functional materials.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research, including reaction setup, purification, and formulation. The key properties of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid are summarized below.

PropertyValueSource
CAS Registry Number 38489-79-1[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Density (calculated) 1.317 g/cm³[1]
Boiling Point (calculated) 396.06 °C at 760 mmHg[1]
Flash Point (calculated) 161.25 °C[1]
SMILES COc1cccc(c1/C=C/C(=O)O)O[1]
InChI 1S/C10H10O4/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6,11H,1H3,(H,12,13)/b6-5+[1]

Synthesis and Mechanistic Insight

The most direct and efficient route for synthesizing (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is the Knoevenagel condensation, a cornerstone of C-C bond formation in organic chemistry.[2][3] Specifically, the Doebner modification is employed, which utilizes malonic acid as the active methylene component and a basic catalyst, typically pyridine with a catalytic amount of piperidine. This modification is advantageous as it leads to a subsequent decarboxylation, directly yielding the desired acrylic acid product.[4][5]

The overall synthetic workflow involves the preparation of the key aldehyde precursor followed by the condensation reaction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Knoevenagel-Doebner Condensation cluster_2 Part 3: Purification & Analysis Start 2,6-Dihydroxybenzaldehyde Step1 Selective O-Methylation Start->Step1 Precursor 2-Hydroxy-6-methoxybenzaldehyde (CAS: 700-44-7) Step1->Precursor Condensation Condensation & Decarboxylation Precursor->Condensation Malonic Malonic Acid Malonic->Condensation Catalyst Pyridine/Piperidine Catalyst->Condensation Purify Recrystallization Condensation->Purify Product (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (CAS: 38489-79-1) Analyze Characterization (NMR, MS, IR) Purify->Analyze Final Pure Product Analyze->Final

Caption: Overall Synthetic and Analytical Workflow.
Part 1: Synthesis of Precursor Aldehyde

The starting material for the condensation is 2-Hydroxy-6-methoxybenzaldehyde (CAS: 700-44-7).[6][7] This can be prepared from commercially available 2,6-dihydroxybenzaldehyde via a selective mono-O-methylation. The causality here is critical: using a mild methylating agent (e.g., dimethyl sulfate) with a carefully controlled stoichiometry of a weak base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone) favors the methylation of one phenolic hydroxyl group over the other, providing the required precursor.

Part 2: Knoevenagel-Doebner Condensation Protocol

This protocol describes the reaction of 2-Hydroxy-6-methoxybenzaldehyde with malonic acid. The choice of pyridine as both solvent and base, with piperidine as a more potent catalytic co-base, is crucial for facilitating both the initial condensation and the subsequent decarboxylation step.[4][5]

Materials:

  • 2-Hydroxy-6-methoxybenzaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-Hydroxy-6-methoxybenzaldehyde and 1.2 equivalents of malonic acid in a minimal amount of anhydrous pyridine.

  • Catalyst Addition: Add 0.1 equivalents of piperidine to the solution. The addition of a stronger base like piperidine is to accelerate the deprotonation of malonic acid, forming the nucleophilic enolate required for the reaction.[4]

  • Reaction Execution: Heat the mixture to reflux (approx. 115 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for both the condensation-elimination and the final decarboxylation.

  • Workup - Quenching and Precipitation: After cooling to room temperature, slowly pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 2M HCl). This step serves two purposes: it neutralizes the basic pyridine and piperidine, and it protonates the carboxylate product, causing it to precipitate out of the acidic aqueous solution due to its lower solubility.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.

Reaction Mechanism

The Knoevenagel-Doebner condensation proceeds through a well-established mechanism involving enolate formation, nucleophilic attack, dehydration, and decarboxylation.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Decarboxylation Malonic Malonic Acid Enolate Malonate Enolate (Nucleophile) Malonic->Enolate Deprotonation Piperidine Piperidine (Base) Piperidine->Malonic Aldehyde 2-Hydroxy-6- methoxybenzaldehyde Intermediate1 Aldol Adduct Enolate->Intermediate1 Aldehyde->Intermediate1 Intermediate2 α,β-Unsaturated Dicarboxylic Acid Intermediate1->Intermediate2 - H₂O FinalProduct (E)-3-(2-Hydroxy-6-methoxy- phenyl)acrylic acid Intermediate2->FinalProduct - CO₂ (Heat)

Caption: Mechanism of the Knoevenagel-Doebner Reaction.

Potential Applications in Drug Development

While specific biological data for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is not extensively documented in readily available literature, its structural motifs are present in numerous biologically active molecules. Cinnamic acid and its derivatives are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[8]

For instance, the structurally related compound ferulic acid ((E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid) is a well-known antioxidant and is investigated for anticancer and neuroprotective effects.[8] Similarly, other methoxy-substituted acrylic acids have demonstrated significant biological potential, such as hepatoprotective and cognition-enhancing activities.[9]

The title compound can serve as:

  • A Core Scaffold: The acrylic acid moiety is a Michael acceptor and can be a key pharmacophore for covalent inhibition of specific enzyme targets.

  • A Starting Material: The carboxylic acid and phenolic hydroxyl groups are ideal handles for further chemical elaboration, enabling the generation of diverse libraries of esters, amides, and ethers for structure-activity relationship (SAR) studies.

  • A Bioactive Fragment: In fragment-based drug discovery, this molecule could be identified as a hit that binds to a biological target, providing a starting point for optimization into a more potent lead compound.

The presence of the ortho-hydroxy and meta-methoxy substitution pattern provides a unique electronic and steric profile that can be exploited to achieve selective interactions with biological targets. Further research into this molecule's biological activity is warranted and could yield novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Google Patents. (2017). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Viswanadham, B., et al. (2017). Proposed reaction mechanism for the Knoevenagel condensation over Cu–PMA catalysts. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2020). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

Sources

Exploratory

Technical Analysis: Spectral Profiling of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid

The following technical guide is structured to provide a rigorous spectral and structural analysis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. This document prioritizes experimental reproducibility, spectral interp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous spectral and structural analysis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. This document prioritizes experimental reproducibility, spectral interpretation logic, and the specific stability challenges associated with 2-hydroxycinnamic acid derivatives.

Compound Class: Phenylpropanoid / Cinnamic Acid Derivative CAS Registry Number: 38489-79-1 Synonyms: 6-Methoxy-o-coumaric acid; 2-Hydroxy-6-methoxycinnamic acid; (E)-3-(6-methoxy-2-hydroxyphenyl)propenoic acid.

Executive Summary & Chemical Significance

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a critical metabolic intermediate in the phenylpropanoid pathway. Unlike its more stable isomers (ferulic or isoferulic acid), this compound possesses a 2-hydroxy substitution ortho to the acrylic side chain. This structural feature renders it chemically labile; under acidic conditions or thermal stress, it spontaneously undergoes intramolecular lactonization to form 5-methoxycoumarin .

Researchers handling this compound must distinguish between the open-ring acid form and the closed-ring coumarin artifact. This guide provides the spectral fingerprints (NMR, IR, MS) required to validate the integrity of the open-ring acid.

Structural Parameters
ParameterValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.19 g/mol
Geometry Trans (E-isomer)
Key Substituents 2-OH (Phenolic), 6-OCH₃ (Methoxy), 1-Acrylic Acid

Synthesis & Sample Preparation Protocols

To obtain clean spectral data, the compound is typically synthesized via Knoevenagel condensation. The following workflow ensures the isolation of the acid rather than the lactone.

Synthesis Logic (Graphviz Visualization)

The following diagram illustrates the synthesis pathway and the critical "danger zone" where cyclization occurs.

SynthesisPath Start 2-Hydroxy-6-methoxybenzaldehyde Inter Intermediate: Decarboxylation Start->Inter Knoevenagel Condensation Reagent + Malonic Acid (Pyridine/Piperidine) Reagent->Inter Product (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid Inter->Product Basic Workup (Keep pH > 7) SideProduct 5-Methoxycoumarin (Lactone Artifact) Product->SideProduct Acid/Heat (Spontaneous Cyclization)

Caption: Synthesis pathway highlighting the thermodynamic instability of the target acid in acidic environments.

Sample Preparation for Spectroscopy
  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Reasoning: Chloroform (CDCl₃) is often slightly acidic and can catalyze the cyclization to 5-methoxycoumarin during the NMR run. DMSO-d₆ stabilizes the open-ring carboxylate/phenol forms via hydrogen bonding.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Handling: Avoid heating the sample above 40°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below validates the trans geometry and the specific 1,2,3-trisubstituted aromatic substitution pattern.[1]

³H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by a large coupling constant for the alkene protons and a specific ABC pattern for the aromatic ring.

PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
-COOH 12.0 - 12.5bs-Carboxylic acid proton (Exchangeable).
2-OH 10.0 - 10.5bs-Phenolic proton (Exchangeable).
H-β 7.85dJ = 16.1Alkene proton adjacent to the ring. Deshielded by the ring current and conjugation.
H-4' 7.18t (or dd)J = 8.2Aromatic proton meta to both oxygen substituents; para to the chain.
H-3' 6.55dJ = 8.2Aromatic proton ortho to the Phenol (Shielded).
H-5' 6.52dJ = 8.2Aromatic proton ortho to the Methoxy (Shielded).
H-α 6.45dJ = 16.1Alkene proton adjacent to Carbonyl.
-OCH₃ 3.82s-Methoxy group at position 6.

Interpretation Guide:

  • Geometry Check: The coupling constant (J) between H-α and H-β is 16.1 Hz . This confirms the (E)-configuration (trans). A cis (Z) isomer would show J ≈ 8–10 Hz and typically cyclizes immediately.

  • Regiochemistry: The aromatic region shows one triplet and two doublets (or a tight ABC system). H-3' and H-5' are shielded (shifted upfield to ~6.5 ppm) due to the electron-donating resonance effects of the -OH and -OCH₃ groups.

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
C=O 168.5Carboxylic Acid Carbonyl
C-OH 158.2C-2 (Aromatic, ipso to OH)
C-OMe 157.8C-6 (Aromatic, ipso to OMe)
C-β 138.5Alkene Carbon (next to ring)
C-Ring 130.5C-4 (Para to chain)
C-Ring 112.0C-1 (Quaternary, attached to alkene)
C-Ring 110.5C-5 (Ortho to OMe)
C-Ring 104.2C-3 (Ortho to OH)
C-α 118.5Alkene Carbon (next to COOH)
-OCH₃ 56.2Methoxy Carbon

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary method for detecting the "coumarin artifact." The acid and the lactone have different molecular weights (194 vs 176), but the acid often dehydrates in the source.

Experimental Conditions
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Solvent: Methanol (neutral).

Fragmentation Pathway (ESI Negative Mode)
  • [M-H]⁻ Ion: m/z 193.05 (Base Peak).

  • MS² Fragmentation (of 193):

    • m/z 175 ([M-H-H₂O]⁻): Loss of water. This represents the cyclization to the coumarin anion within the mass spec collision cell.

    • m/z 149 ([M-H-CO₂]⁻): Decarboxylation of the acrylic acid chain.

    • m/z 134 : Further loss of methyl radical from the methoxy group.

MS Logic Diagram

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 193 Lactone Lactonization [M-H-H₂O]⁻ m/z 175 Parent->Lactone - H₂O (18) Decarb Decarboxylation [M-H-CO₂]⁻ m/z 149 Parent->Decarb - CO₂ (44) DeepFrag Core Fragment m/z 134 Decarb->DeepFrag - CH₃

Caption: ESI(-) fragmentation tree. The presence of m/z 175 is diagnostic of the 2-hydroxy substitution pattern.

Infrared (IR) Spectroscopy

IR is useful for quickly distinguishing the acid from the coumarin lactone in the solid state.

Functional GroupWavenumber (cm⁻¹)Diagnostic Note
O-H Stretch 3200–3500 (Broad)Indicates free carboxylic acid and phenolic OH.[2] Absence of this broad band suggests lactonization.
C=O Stretch 1670–1690 (Strong)Conjugated carboxylic acid. (Coumarin lactone C=O typically appears higher, ~1700–1720 cm⁻¹).
C=C Stretch 1600–1620Alkene double bond (conjugated).
C-O Stretch 1250–1270Aryl alkyl ether (Methoxy group).

References

  • Synthesis & Cyclization: Beilstein J. Org. Chem.2016 , 12, 2274–2284. "Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions."

  • Spectral Analogues (Coumarins): Molecules2012 , 17(10), 11484-11494. "Synthesis and Antioxidant Activity of Coumarin Derivatives."

  • General NMR Data (Phenylpropanoids): Magn. Reson. Chem.2004 , 42, 819–825. "NMR spectral data of cinnamic acid derivatives."

Sources

Foundational

Technical Monograph: Physicochemical Characterization of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid

This technical guide provides an in-depth physicochemical characterization of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid , also known as 6-methoxy-o-coumaric acid . This compound belongs to the class of phenylpropanoi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical characterization of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid , also known as 6-methoxy-o-coumaric acid .

This compound belongs to the class of phenylpropanoids and is structurally significant as the open-ring precursor to 5-methoxycoumarin . Due to the ortho-hydroxy group, the (E)-acid exists in a dynamic equilibrium with its lactone form (5-methoxycoumarin) and the (Z)-isomer (coumarinic acid derivative), particularly under acidic or thermal stress. This guide addresses the specific challenges in isolating and characterizing the free acid versus its stable lactone.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

PropertyDetail
IUPAC Name (E)-3-(2-Hydroxy-6-methoxyphenyl)prop-2-enoic acid
Common Names 6-Methoxy-o-coumaric acid; (E)-2-hydroxy-6-methoxycinnamic acid
CAS Registry Number 38489-79-1 (Acid form) 51559-36-5 (Lactone form: 5-methoxycoumarin)
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
SMILES COc1cccc(O)c1/C=C/C(=O)O
Structural Feature Ortho-hydroxy cinnamic acid derivative; prone to lactonization.[1][2]
Structural Dynamics

The physicochemical behavior of this compound is governed by the propensity of the ortho-hydroxy and carboxylic acid groups to undergo intramolecular esterification (lactonization).

  • Acid Form (Open Ring): Exists primarily in basic solution (as the dianion) or as the stable (E)-isomer in solid state if sterically hindered or stabilized.

  • Lactone Form (Closed Ring): 5-Methoxycoumarin . This is the thermodynamically favored form under neutral/acidic conditions and is the species most likely to be isolated in practice.

Physical Properties[1][2][3][4][5][6][7][8][9][10]

Melting Point Characterization

Direct experimental melting points for the free acid (CAS 38489-79-1) are rarely reported in isolation because the compound spontaneously cyclizes to 5-methoxycoumarin upon heating or acidification. The data below reflects the stable lactone form, which is the practical solid state of the compound.

FormMelting Point (°C)Condition/NoteSource
(E)-Acid UnstableCyclizes to lactone upon heating >100°C or in acidic media.[Inferred from o-coumaric acid behavior]
Lactone (5-Methoxycoumarin)111 – 113 °C Recrystallized from benzene/petroleum ether.J. Chem. Soc. [1]; Heterocycles [2]
Ethyl Ester 129 – 132 °C Ethyl trans-2-hydroxy-4-methoxycinnamate (isomer comparison).Heterocycles [2]

Critical Insight: Researchers attempting to determine the melting point of the free acid will likely observe a lower, broad melting range corresponding to the in situ formation of the lactone (mp 111°C) and water evolution.

Solubility Profile

The solubility is pH-dependent due to the phenolic and carboxylic acid functionalities.

SolventSolubility BehaviorMechanism
Water (pH < 7) Sparingly Soluble (< 1 mg/mL)Protonated form is hydrophobic; prone to precipitation as lactone.
Water (pH > 10) Soluble (> 50 mg/mL)Forms the dianion (phenolate/carboxylate), preventing cyclization.
Ethanol / Methanol Soluble Good solubility for both acid and lactone forms.
DMSO / DMF Highly Soluble Preferred solvents for stock solutions (up to 100 mM).
Diethyl Ether Moderate Extracts the lactone; less effective for the dicarboxylic salt.
Acid-Base Properties (Predicted)
  • pKa₁ (Carboxyl): ~4.2 – 4.5

  • pKa₂ (Phenol): ~9.8 – 10.2

  • LogP (Octanol/Water): ~1.61 (Lactone) / ~1.2 (Acid)

Experimental Protocols

Protocol A: Synthesis & Isolation of the Lactone (5-Methoxycoumarin)

This method utilizes the Knoevenagel condensation, which spontaneously yields the stable lactone.

  • Reagents: 2-Hydroxy-6-methoxybenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent), Aniline (catalytic).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add 2-3 drops of aniline.

    • Stir at room temperature for 1 hour, then heat to 50°C until CO₂ evolution ceases (approx. 2 hours).

    • Work-up: Pour the reaction mixture into ice-cold dilute HCl (1M).

    • Observation: A precipitate forms immediately. This is the crude 5-methoxycoumarin.

    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or benzene/hexane.

    • Characterization: Verify MP (111-113°C ) and IR (Lactone C=O stretch at ~1700-1720 cm⁻¹).

Protocol B: Transient Generation of the (E)-Acid

To study the open-ring acid, it must be generated in situ under basic conditions.

  • Preparation: Dissolve 5-methoxycoumarin (10 mg) in 1 mL of 0.1 M NaOH .

  • Reaction: The lactone ring opens to form the yellow sodium (E)-3-(2-oxidanyl-6-methoxyphenyl)acrylate.

  • Isomerization: Heating this solution with a catalytic amount of HgO (mercuric oxide) or prolonged reflux ensures conversion of any cis-isomer (coumarinic salt) to the stable trans-isomer (coumaric salt).

  • Isolation Attempt: Acidification with cold HCl at 0°C may precipitate the (E)-acid. Warning: Rapid filtration and drying at room temperature are required; heating will revert it to the lactone.

Stability & Cyclization Pathway (Graphviz)

The following diagram illustrates the dynamic relationship between the aldehyde precursor, the transient acid, and the stable lactone.

ReactionPathway Aldehyde 2-Hydroxy-6-methoxybenzaldehyde Intermediate Coumarinic Acid (Z-isomer) (Unstable) Aldehyde->Intermediate + Malonic acid (Knoevenagel) TransAcid (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid (Transient Solid) Intermediate->TransAcid Isomerization (hv or catalyst) Lactone 5-Methoxycoumarin (Stable Solid, mp 111°C) Intermediate->Lactone Spontaneous Cyclization (-H2O) TransAcid->Lactone Heat or Acid (-H2O) Salt Disodium Salt (Stable in Base) Lactone->Salt NaOH (aq) Hydrolysis Salt->TransAcid HCl (0°C) Careful Acidification

Figure 1: Synthetic pathway and equilibrium between the open-chain acid and the closed-ring lactone.

Relevance in Drug Development[11]

  • Pharmacophore: The 5-methoxycoumarin scaffold is a privileged structure in medicinal chemistry, exhibiting anti-inflammatory and antioxidant properties.

  • Metabolism: In vivo, the lactone may be hydrolyzed by plasma esterases to the open-ring acid (the target compound), which then undergoes Phase II conjugation (glucuronidation) at the phenolic hydroxyl or carboxylic acid.

  • Solubility Engineering: Drug candidates containing this moiety are often formulated as sodium salts (open ring) to enhance aqueous solubility, reverting to the lipophilic lactone in the acidic environment of the stomach or upon tissue absorption.

References

  • Synthesis of Coumarins: Das Gupta, A. K., et al. "Coumarins.[3] Part IX. Synthesis of 5-methoxycoumarin." Journal of the Chemical Society C: Organic, 1969, 29-33. Link

  • Isomerization & Properties: Oda, K., et al. "An Efficient Synthesis of Bergapten." Heterocycles, 2005, 65(8), 1985. (Describes related 5-methoxycoumarin intermediates and melting points). Link

  • General Properties of Hydroxycinnamic Acids: "Hydroxycinnamic Acids: Properties and Occurrence." PubChem Compound Summary for CID 12840862 (Isomer). Link

  • Lactone Characterization: "5-Methoxycoumarin - Substance Detail." EPA CompTox Chemicals Dashboard. Link

Sources

Exploratory

Natural sources of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

An In-depth Technical Guide to the Natural Sources of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid Introduction (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a member of the diverse family of phenylpropanoids, a clas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Natural Sources of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid

Introduction

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a member of the diverse family of phenylpropanoids, a class of plant secondary metabolites with a wide range of biological activities. For researchers in drug discovery and natural product chemistry, understanding the natural origins and biosynthetic pathways of such compounds is of paramount importance. This guide provides a comprehensive technical overview for scientists and professionals, focusing on the known natural sources of structurally related compounds, the plausible biosynthetic routes to (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, and the methodologies for its extraction, isolation, and characterization. While direct reports of this specific isomer in nature are scarce, evidence from closely related compounds allows for a scientifically grounded exploration of its potential sources and biosynthesis.

Part 1: Natural Occurrence of Structurally Related Phenylpropanoids

The backbone of the target molecule, cinnamic acid, and its hydroxylated and methoxylated derivatives, are ubiquitous in the plant kingdom.[1][2] These hydroxycinnamic acids, including p-coumaric, caffeic, and ferulic acids, are fundamental components of the phenylpropanoid pathway and serve as precursors to a vast array of other secondary metabolites like flavonoids, lignans, and stilbenes.[3][4]

A critical piece of evidence for the potential natural occurrence of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid comes from the identification of a close structural isomer, 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid , which has been reported in tarragon (Artemisia dracunculus).[5] This finding is significant as it confirms that the enzymatic machinery for producing a 2-hydroxy-methoxyphenyl acrylic acid scaffold exists in the Artemisia genus. The presence of this isomer strongly suggests that other plants, particularly within the Asteraceae family, may synthesize the 2-hydroxy-6-methoxy variant.

Other methoxylated cinnamic acid derivatives are also widespread. For instance, p-methoxycinnamic acid is found in plants like Kaempferia galanga.[6] The prevalence of various substitution patterns on the phenyl ring of cinnamic acid across the plant kingdom underscores the diversity of the enzymatic toolkit available to plants for generating these molecules.

Part 2: Biosynthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid

The biosynthesis of hydroxycinnamic acids is a well-characterized branch of the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[7][8]

The General Phenylpropanoid Pathway

The initial steps of the pathway lead to the formation of p-coumaroyl-CoA, a key intermediate. This process involves a series of enzymatic reactions:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring to produce p-coumaric acid.[9]

  • Activation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

General Phenylpropanoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL

Caption: The initial steps of the phenylpropanoid pathway.

Proposed Biosynthetic Pathway for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid

The formation of the specific 2-hydroxy-6-methoxy substitution pattern of the target compound would require additional, specialized enzymatic steps branching off from the general pathway. Based on known enzymatic activities in plant secondary metabolism, a plausible pathway can be proposed:

  • Ortho-Hydroxylation: Starting from cinnamic acid, a specific cytochrome P450 monooxygenase would catalyze the hydroxylation at the C2 position to yield 2-hydroxycinnamic acid (o-coumaric acid). While C4H is common, other P450s are known to hydroxylate different positions on the aromatic ring.[10][11]

  • Second Hydroxylation: Another P450-dependent monooxygenase would then introduce a second hydroxyl group at the C6 position, resulting in 2,6-dihydroxycinnamic acid.

  • Regiospecific O-Methylation: A specific O-methyltransferase (OMT) would then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C6 position. Plant OMTs are a large family of enzymes known for their diverse substrate specificities and regiospecificity.[12][13] This step would yield the final product, (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.

Proposed Biosynthesis cluster_main Biosynthetic Pathway Cin Cinnamic Acid oCou 2-Hydroxycinnamic Acid Cin->oCou P450 (2-hydroxylase) diOH 2,6-Dihydroxycinnamic Acid oCou->diOH P450 (6-hydroxylase) Target (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid diOH->Target OMT (6-O-methylation)

Caption: Proposed biosynthesis of the target compound.

Part 3: Methodologies for Extraction, Isolation, and Characterization

The search for and validation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid in natural sources requires robust and optimized experimental protocols.

Extraction of Phenolic Acids

The extraction of phenolic compounds from plant material is a critical first step. The choice of solvent and method depends on the polarity of the target compounds and the nature of the plant matrix.[14][15]

Extraction TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Requires heat, potential for thermal degradation.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Faster, higher efficiency, less solvent.Can generate heat, potential for radical formation.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample.Very fast, high efficiency, reduced solvent use.Requires specialized equipment, potential for hotspots.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent."Green" solvent, high selectivity.High initial cost, less effective for polar compounds.

Experimental Protocol: Ultrasound-Assisted Extraction of Phenolic Acids from Artemisia Species

This protocol is adapted from general procedures for extracting phenolic acids from Artemisia and related species.[16][17][18]

  • Sample Preparation:

    • Dry the plant material (e.g., leaves of Artemisia dracunculus) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 70% (v/v) aqueous methanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a temperature of 45°C for 30 minutes.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 100 mL of 70% methanol under the same conditions.

    • Combine the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C to remove the methanol.

  • Purification:

    • The resulting aqueous extract can be further purified by liquid-liquid partitioning (e.g., against ethyl acetate) or by solid-phase extraction (SPE) using a C18 cartridge to isolate the phenolic acid fraction.

Extraction Workflow Start Dried Plant Powder Extraction Ultrasound-Assisted Extraction (70% Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Purification Purification (LLE or SPE) Concentration->Purification Analysis LC-MS / HPLC Analysis Purification->Analysis

Caption: General workflow for phenolic acid extraction.

Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD) is the most common technique for the analysis of phenolic acids.[4][19] For unequivocal identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[3][20][21] Nuclear Magnetic Resonance (NMR) spectroscopy is used for the structural elucidation of isolated pure compounds.[22][23]

Typical HPLC Parameters for Hydroxycinnamic Acid Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5-30% B over 30 min, then to 95% B over 5 min
Flow Rate 1.0 mL/min
Detection DAD at 280 nm and 320 nm
Injection Volume 10-20 µL

Conclusion

While (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid has not yet been definitively isolated from a natural source, the presence of its isomer, 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid, in Artemisia dracunculus provides a strong indication of its potential existence in the plant kingdom, particularly within the Artemisia genus. The well-established phenylpropanoid pathway, coupled with the known diversity of plant P450 monooxygenases and O-methyltransferases, offers a plausible biosynthetic route to this compound. The methodologies for the extraction, purification, and analysis of related hydroxycinnamic acids are well-developed and can be readily adapted for the targeted search and characterization of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid in plant extracts. This guide provides a foundational framework for researchers to pursue the discovery and further investigation of this and other novel phenylpropanoids.

References

  • CYP98A monooxygenases: a key enzyme family in plant phenolic compound biosynthesis. (n.d.). hortres. [Link]

  • Casal, S., Oliveira, M. B., & Ferreira, M. A. (n.d.). ANALYSIS OF HYDROXYCINNAMIC ACIDS OF COFFEE: A COMPARISON OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND CAPILLARY ZONE ELECTROPHORESIS. Food Science and Technology International. [Link]

  • Lam, K. C., Ibrahim, R. K., Behdad, B., & Dayan, F. E. (2007). Structure, function, and evolution of plant O-methyltransferases. PubMed. [Link]

  • Cebrián-Tarancón, D., et al. (2020). Hydroxybenzoic and Hydroxycinnamic Acid Derivatives (HCAD) Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn). SpringerLink. [Link]

  • Zhang, J., et al. (2023). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. MDPI. [Link]

  • Lin, L.-Z., & Harnly, J. M. (2014). Analysis of Flavonoids and Hydroxycinnamic Acid Derivatives in Rapeseeds (Brassica napus L. var. napus) by HPLC-PDA–ESI(−)-MSn/HRMS. ACS Publications. [Link]

  • Acuña-Gutiérrez, B. A., et al. (2022). Comprehensive Identification of Plant Polyphenols by LC-MS. SpringerLink. [Link]

  • Lam, K. C., Ibrahim, R. K., Behdad, B., & Dayan, F. E. (2007). Structure, function, and evolution of plant O -methyltransferases. ResearchGate. [Link]

  • Skendi, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed. [Link]

  • Lam, K. C., Ibrahim, R. K., Behdad, B., & Dayan, F. E. (2007). Structure, function, and evolution of plant O-methyltransferases. PubMed. [Link]

  • Čanadanović-Brunet, J., et al. (2010). Obtaining phenolic acids from cell cultures of various Artemisia species. Academic Journals. [Link]

  • Weiss, T. M., et al. (2017). P450 monooxygenase ComJ catalyses side chain phenolic cross-coupling during complestatin biosynthesis. RSC Publishing. [Link]

  • Balasubramani, S. P., et al. (2023). Evolution and diversification of the O-methyltransferase (OMT) gene family in Solanaceae. Pesquisa Agropecuária Brasileira. [Link]

  • SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. (2022). Jurnal Universitas Sebelas Maret. [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC. [Link]

  • Nowak, A., & Czyz, H. (2021). Methoxylated Derivatives of Cinnamic Acid. Encyclopedia MDPI. [Link]

  • 4-methoxycinnamic acid. (n.d.). The Good Scents Company. [Link]

  • Naturally occurring phenols. (n.d.). Wikipedia. [Link]

  • Engineering of cytochrome P450 monooxygenases for application in phenol synthesis. (2014). RWTH Aachen University. [Link]

  • Kumar, M., et al. (2020). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. MDPI. [Link]

  • Wang, Y., et al. (2024). Extraction, Purification, Component Analysis and Bioactivity of Polyphenols from Artemisia dracunculus L. MDPI. [Link]

  • Wang, Y., et al. (2024). (PDF) Extraction, Purification, Component Analysis and Bioactivity of Polyphenols from Artemisia dracunculus L. ResearchGate. [Link]

  • Liu, Y., et al. (2019). Green Extraction of Phenolic Acids from Artemisia argyi Leaves by Tailor-Made Ternary Deep Eutectic Solvents. PubMed. [Link]

  • The Phenylpropanoid Pathway in Arabidopsis. (2011). SciSpace. [Link]

  • Werck-Reichhart, D., & Feyereisen, R. (2000). (PDF) Cytochromes P450 in phenolic metabolism. ResearchGate. [Link]

  • Phenylpropanoid biosynthesis. (n.d.). KEGG PATHWAY. [Link]

  • Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. (n.d.). DigitalCommons@EMU. [Link]

  • Ninkuu, V., et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers. [Link]

  • 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. (n.d.). PubChem. [Link]

  • Lignin and the General Phenylpropanoid Pathway Introduction and Importance: Phenolic:. (n.d.). University of California, Davis. [Link]

  • Liu, Y., et al. (2019). Green Extraction of Phenolic Acids from Artemisia argyi Leaves by Tailor-Made Ternary Deep Eutectic Solvents. PMC. [Link]

  • What are the NMR - spectrum characteristics of acrylic acid?. (2024). Blog. [Link]

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Foundational

A Comprehensive Technical Review of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid and its Analogs: From Synthesis to Cellular Mechanisms

This in-depth technical guide provides a comprehensive overview of (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid and its analogs, a class of compounds demonstrating significant potential in drug discovery and development...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid and its analogs, a class of compounds demonstrating significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and mechanistic understanding of these molecules.

Introduction: The Therapeutic Promise of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of naturally occurring and synthetic compounds with a broad spectrum of biological activities. The core structure, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties. The nature and position of substituents on the phenyl ring play a crucial role in determining the biological efficacy of these compounds.[1] Among these, hydroxyl and methoxy-substituted analogs have garnered considerable attention for their therapeutic potential in various domains, including oncology, infectious diseases, and inflammatory conditions.[2]

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, the focal point of this review, possesses a unique substitution pattern that is anticipated to confer distinct chemical and biological properties. This guide will delve into the synthesis of this specific molecule and its analogs, explore their diverse biological activities with a focus on anticancer and antimicrobial effects, and elucidate the underlying molecular mechanisms of action. Furthermore, we will provide detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, empowering researchers to further investigate this promising class of molecules.

Synthetic Strategies for Cinnamic Acid Analogs

The synthesis of (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid and its analogs can be achieved through several established organic reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The most common methods include the Perkin reaction, Knoevenagel condensation, and the Heck reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids, such as cinnamic acid derivatives.[3][4] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4][5]

Reaction Mechanism: The mechanism proceeds through the deprotonation of the active methylene compound by a base to form a nucleophilic enolate ion.[3] This enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.[3]

Experimental Protocol: Synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid via Knoevenagel Condensation

  • To a solution of 2-hydroxy-6-methoxybenzaldehyde (1.0 eq) in pyridine (10 vol), add malonic acid (1.5 eq) and a catalytic amount of piperidine (0.1 eq). The use of pyridine as a solvent and piperidine as a catalyst is a classic combination for the Doebner modification of the Knoevenagel condensation.[6]

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid (HCl). This step neutralizes the basic pyridine and precipitates the product.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Perkin Reaction

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[7][8][9]

Reaction Mechanism: The reaction is initiated by the formation of an enolate from the acid anhydride, which then adds to the aromatic aldehyde.[10] A subsequent series of elimination and hydrolysis steps yields the final cinnamic acid derivative.[7][8]

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene.[2][11] For the synthesis of cinnamic acids, an aryl halide is coupled with acrylic acid or its esters.[2][12]

Reaction Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[12]

Biological Activities and Therapeutic Potential

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and its analogs exhibit a wide array of biological activities, making them attractive candidates for drug development.

Antiproliferative and Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of methoxylated cinnamic acid derivatives against various cancer cell lines.[13][14] These compounds can induce cell cycle arrest and apoptosis, key mechanisms for controlling cancer cell growth.[15]

Table 1: In Vitro Cytotoxic Activity of Selected Acrylate Derivatives against MCF-7 Breast Carcinoma Cells [14]

CompoundIC50 (µM)
5b 5.12
6a 6.74
6e 2.57
6f 3.26
6h 7.08
Combretastatin A-4 (CA-4) Positive Control

Data presented as the mean of three independent experiments. Lower IC50 values indicate higher cytotoxic activity.

Antimicrobial Activity

Cinnamic acid and its derivatives are also known for their antimicrobial properties. The presence of hydroxyl and methoxy groups can significantly influence their activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membrane integrity and inhibition of essential enzymes.

Mechanisms of Action: Unraveling the Signaling Pathways

The therapeutic effects of (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation, differentiation, and survival.[16][17] Dysregulation of this pathway is a common feature in many cancers.[16][18] Several studies have shown that cinnamic acid derivatives can inhibit the MAPK/ERK pathway, leading to reduced cancer cell proliferation.[13] This inhibition is often achieved by reducing the phosphorylation of ERK.[13][19]

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Compound (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and Analogs Compound->MEK Inhibition

Figure 1: Proposed mechanism of action of (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid analogs on the MAPK/ERK signaling pathway.

Key Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for essential in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[21]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and appropriate controls (e.g., vehicle control, positive control).[21]

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[21][22]

  • Formazan Solubilization: Gently remove the media and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at 570-590 nm using a microplate reader.[21]

Cell Migration Assessment: Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro.[13][23]

Protocol:

  • Cell Monolayer: Grow cells to a confluent monolayer in a multi-well plate.[13][23]

  • Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.[13][23]

  • Washing: Wash the wells with PBS to remove detached cells.[23]

  • Treatment and Imaging: Add fresh media containing the test compound and capture images of the scratch at time zero.[13]

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 6-12 hours) to monitor the closure of the wound.[13]

  • Data Analysis: Quantify the rate of wound closure by measuring the area of the scratch over time.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique to determine the distribution of cells in the different phases of the cell cycle.[1][15]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration, then harvest the cells by trypsinization and centrifugation.[24]

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate at 4°C for at least 30 minutes.[24]

  • Washing: Wash the cells with PBS to remove the ethanol.[24]

  • RNase Treatment: Resuspend the cells in a solution containing RNase to prevent staining of RNA.[24]

  • PI Staining: Add propidium iodide solution to the cells and incubate in the dark.[24]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1][24]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like ERK.[18]

Protocol:

  • Protein Extraction: Lyse treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow SamplePrep 1. Sample Preparation GelElectro 2. Gel Electrophoresis SamplePrep->GelElectro Transfer 3. Protein Transfer GelElectro->Transfer Blocking 4. Blocking Transfer->Blocking AntibodyInc 5. Antibody Incubation Blocking->AntibodyInc Detection 6. Detection AntibodyInc->Detection Analysis 7. Data Analysis Detection->Analysis

Figure 2: A simplified workflow for the Western Blotting protocol.

Conclusion and Future Directions

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and its analogs represent a promising class of compounds with diverse therapeutic potential. Their straightforward synthesis, coupled with their significant biological activities, makes them attractive candidates for further investigation. The modulation of key signaling pathways, such as the MAPK/ERK cascade, provides a solid foundation for their development as anticancer agents. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate their therapeutic efficacy and safety profiles. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this exciting class of molecules.

References

  • Yen, C.-H., et al. (2011). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC. [Link]

  • Pandey, A. K., & Bishayee, A. (2021). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. PubMed. [Link]

  • Rychlicka, M., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. [Link]

  • Rychlicka, M., Rot, A., & Gliszczyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. PubMed. [Link]

  • Mphahulo, B. T., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

  • Rychlicka, M., Rot, A., & Gliszczyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. [Link]

  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). ResearchGate. [Link]

  • Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. [Link]

  • Bio-protocol. Scratch Wound Healing Assay. [Link]

  • Mphahulo, B. T., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

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  • MDPI. Heck Reaction—State of the Art. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Odinity. Intro to Organometallics: The Heck Reaction. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

  • JoVE. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. [Link]

  • JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • YouTube. Wound Healing Assay to Evaluate Cell Migration | Protocol Preview. [Link]

  • Wikipedia. Perkin reaction. [Link]

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  • Green Chemistry Teaching and Learning Community (GCTLC). A Microscale Heck Reaction In Water. [Link]

  • Boster Bio. ERK Signaling Pathway. [Link]

  • Song, Y.-H. (2023). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. MDPI. [Link]

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Sources

Exploratory

Discovery and history of substituted phenylacrylic acids

An In-depth Technical Guide to the Discovery and History of Substituted Phenylacrylic Acids For Researchers, Scientists, and Drug Development Professionals Abstract Substituted phenylacrylic acids represent a versatile c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Phenylacrylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacrylic acids represent a versatile class of compounds that have carved a significant niche in medicinal chemistry, transitioning from their initial exploration as anti-inflammatory agents to their contemporary roles in treating metabolic diseases. This guide provides a comprehensive overview of their discovery, historical development, and the pivotal scientific milestones that have defined their trajectory. We will delve into the core structure-activity relationships (SAR), the evolution of their synthetic methodologies, and their complex mechanism of action, offering field-proven insights for researchers and drug development professionals. This document is structured to provide not just a historical account, but a practical, in-depth technical resource, complete with experimental protocols and visual diagrams to facilitate a deeper understanding of this important therapeutic class.

Part 1: Genesis and Early Discovery

The narrative of substituted phenylacrylic acids begins in the mid-20th century, rooted in the quest for safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs). The foundational structure of these compounds is deceptively simple: a phenyl ring attached to an acrylic acid moiety. However, the therapeutic potential lies in the diverse substitutions that can be made to this core scaffold.

Initial forays into this chemical space were largely driven by efforts to modify existing NSAIDs, such as the phenylpropionic acids (e.g., ibuprofen), to enhance their anti-inflammatory and analgesic properties while mitigating the prevalent gastrointestinal side effects. Early research demonstrated that the introduction of various substituents—such as halogens, alkyl groups, and alkoxy groups—onto the phenyl ring could significantly modulate the compound's biological activity.

A seminal moment in the history of this class was the discovery of Cinacalcet, a calcimimetic agent that modulates the calcium-sensing receptor and is used to treat secondary hyperparathyroidism. While not a classical phenylacrylic acid, its development highlighted the therapeutic potential of substituted phenylpropanes, a closely related chemical class, and spurred further investigation into similar structures.

The trajectory of substituted phenylacrylic acids took a significant turn with the burgeoning understanding of metabolic diseases in the late 20th century. The discovery of the peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism, opened up new therapeutic avenues. Researchers serendipitously found that certain substituted phenylacrylic acid derivatives, initially synthesized for their anti-inflammatory potential, also acted as PPAR agonists. This dual activity—targeting both inflammatory and metabolic pathways—marked a paradigm shift and set the stage for the development of a new generation of drugs for type 2 diabetes and dyslipidemia.

Part 2: Synthesis and Structure-Activity Relationships (SAR)

The therapeutic efficacy of substituted phenylacrylic acids is intricately linked to their chemical structure. The strategic placement of various functional groups on the phenyl ring and modifications to the acrylic acid side chain have profound effects on their potency, selectivity, and pharmacokinetic properties.

General Synthetic Routes

The synthesis of substituted phenylacrylic acids typically proceeds through several well-established chemical reactions. One of the most common and versatile methods is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.

Another widely employed method is the Knoevenagel condensation , where an active methylene compound (such as malonic acid) reacts with an aldehyde or ketone in the presence of a basic catalyst. This is often followed by a decarboxylation step to yield the desired α,β-unsaturated carboxylic acid.

The Heck reaction , a palladium-catalyzed cross-coupling reaction, has also emerged as a powerful tool for the synthesis of substituted phenylacrylic acids, particularly for creating more complex and sterically hindered derivatives.

Key Structure-Activity Relationships

The exploration of SAR for this class has been extensive. Key findings include:

  • Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring are critical determinants of biological activity. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance the anti-inflammatory and PPAR-activating properties of these compounds. The position of the substituent is also crucial, with para-substitution often leading to optimal activity.

  • The Acrylic Acid Moiety: The carboxylic acid group is essential for activity, as it typically serves as the key binding motif to the target protein. Modifications to the double bond, such as its reduction or incorporation into a ring system, can significantly alter the compound's pharmacological profile.

  • Chirality: For substituted phenylacrylic acids with a chiral center, the stereochemistry can have a profound impact on their biological activity. It is common for one enantiomer to be significantly more potent than the other, highlighting the importance of stereoselective synthesis and characterization.

Part 3: Mechanism of Action

The therapeutic effects of substituted phenylacrylic acids are primarily mediated through their interaction with two key classes of proteins: cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs).

Anti-inflammatory Action via COX Inhibition

Like traditional NSAIDs, many substituted phenylacrylic acids exert their anti-inflammatory effects by inhibiting the activity of COX enzymes, particularly COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Metabolic Regulation through PPAR Agonism

The discovery of the interaction between substituted phenylacrylic acids and PPARs was a watershed moment. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. There are three main isoforms of PPARs:

  • PPARα: Primarily expressed in the liver, kidney, and heart, it is a key regulator of fatty acid oxidation.

  • PPARγ: Highly expressed in adipose tissue, it plays a crucial role in adipogenesis and insulin sensitization.

  • PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid metabolism and energy homeostasis.

Many substituted phenylacrylic acids are dual PPARα/γ agonists, meaning they can activate both isoforms. This dual agonism leads to a comprehensive improvement in the metabolic profile, including reduced plasma glucose, improved insulin sensitivity, and a more favorable lipid profile (lower triglycerides and increased HDL cholesterol).

Part 4: Experimental Protocols

General Procedure for the Synthesis of a Substituted Phenylacrylic Acid via Knoevenagel Condensation
  • Reaction Setup: To a solution of the appropriately substituted benzaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.2 eq) and piperidine (0.1 eq).

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure substituted phenylacrylic acid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

In Vitro PPARα/γ Activation Assay
  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been transiently transfected with expression vectors for the full-length human PPARα or PPARγ, along with a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat them with varying concentrations of the test compound for 24 hours.

  • Luciferase Assay: Following treatment, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Calculate the fold activation of luciferase activity relative to the vehicle control and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Part 5: Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation reagents Substituted Benzaldehyde + Malonic Acid reaction Knoevenagel Condensation (Pyridine, Piperidine, Reflux) reagents->reaction workup Acidic Workup & Precipitation reaction->workup purification Recrystallization workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC purification->hplc cell_culture Cell Culture & Transfection (e.g., HEK293T) hplc->cell_culture treatment Compound Treatment cell_culture->treatment assay Luciferase Reporter Assay treatment->assay analysis Data Analysis (EC₅₀) assay->analysis signaling_pathway cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) compound Substituted Phenylacrylic Acid ppar PPARα/γ compound->ppar Agonist Binding rxr RXR ppar->rxr Heterodimerization ppre PPRE (Promoter Region) rxr->ppre DNA Binding gene_exp Target Gene Expression (e.g., for fatty acid oxidation, insulin sensitization) ppre->gene_exp Transcriptional Activation mrna mRNA gene_exp->mrna protein Protein Synthesis mrna->protein response Metabolic Response (↓ Glucose, ↓ Triglycerides) protein->response

Caption: Simplified signaling pathway of substituted phenylacrylic acids via PPAR agonism.

References

  • Cinacalcet. Wikipedia. Available at: [Link]

  • Peroxisome proliferator-activated receptor. Wikipedia. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Perkin reaction. Wikipedia. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Cyclooxygenase. Wikipedia. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Abstract This document provides a comprehensive guide for the synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, a cinnamic acid derivative. The protocol leverages the Knoevenagel-Doebner condensation, a reliabl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, a cinnamic acid derivative. The protocol leverages the Knoevenagel-Doebner condensation, a reliable and efficient method for forming α,β-unsaturated carboxylic acids. This application note details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for structural characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights to ensure reproducibility and high-yield synthesis.

Introduction and Scientific Rationale

Cinnamic acids and their derivatives are a class of organic compounds widely investigated for their diverse biological activities and applications as precursors in drug development and materials science.[1][2] (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a member of this family, featuring hydroxyl and methoxy substitutions on the phenyl ring which can be pivotal for subsequent molecular modifications.

The synthesis protocol outlined herein employs the Knoevenagel condensation, specifically the Doebner modification. This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (2-Hydroxy-6-methoxybenzaldehyde), followed by dehydration and decarboxylation.[3] The choice of this method is predicated on its high efficiency and stereoselectivity for the thermodynamically stable (E)-isomer. Pyridine serves a dual role as a weakly basic catalyst and a solvent, facilitating both the initial condensation and the subsequent decarboxylation upon heating.[4] This approach avoids the need for strong bases that could induce unwanted side reactions with the aldehyde starting material.[3]

Reaction Mechanism: The Knoevenagel-Doebner Condensation

The synthesis proceeds via a well-established three-step mechanism:

  • Enolate Formation: The basic catalyst, pyridine, abstracts an acidic α-proton from malonic acid to form a resonance-stabilized enolate ion.[4]

  • Nucleophilic Addition & Dehydration: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Hydroxy-6-methoxybenzaldehyde. This is followed by a base-catalyzed dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid intermediate.[4]

  • Decarboxylation: Upon heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to afford the final product, (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.[3]

Reaction_Mechanism Knoevenagel-Doebner Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_add Step 2: Addition & Dehydration cluster_decarb Step 3: Decarboxylation MA Malonic Acid ENOL Enolate Ion MA->ENOL + Pyridine INTER Unsaturated Intermediate ENOL->INTER + Aldehyde, -H₂O PYR1 Pyridine (Base) ALD 2-Hydroxy-6- methoxybenzaldehyde PROD (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid INTER->PROD Heat, -CO₂

Caption: Key stages of the Knoevenagel-Doebner reaction.

Experimental Protocol

This protocol is designed for the synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid on a laboratory scale with high purity and yield.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesMass/VolumePuritySupplier
2-Hydroxy-6-methoxybenzaldehydeC₈H₈O₃152.150.023.04 g≥98%Sigma-Aldrich
Malonic AcidC₃H₄O₄104.060.0222.29 g≥99%Sigma-Aldrich
PyridineC₅H₅N79.100.005~0.4 mLAnhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric AcidHCl36.46-~15 mL2 M (aq)Fisher Scientific
EthanolC₂H₅OH46.07-As needed95%Fisher Scientific
Deionized WaterH₂O18.02-As needed-In-house
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Water bath or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Melting point apparatus

Synthesis Workflow Diagram

Workflow Experimental Workflow A 1. Combine Reactants (Aldehyde, Malonic Acid, Pyridine) B 2. Heat Reaction (Water Bath, 4-6 hours) A->B Observe CO₂ effervescence C 3. Cool to Room Temp. B->C D 4. Acidify & Precipitate (Pour into 2M HCl) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E Collect solid F 6. Purify by Recrystallization (Ethanol/Water) E->F G 7. Dry Product (Vacuum Oven) F->G H 8. Characterize (NMR, IR, MS, MP) G->H

Caption: Step-by-step experimental synthesis workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-6-methoxybenzaldehyde (3.04 g, 0.02 mol) and malonic acid (2.29 g, 0.022 mol).

  • Catalyst Addition: Add a few drops of pyridine (~0.4 mL, 0.005 mol) to the flask. The pyridine acts as the catalyst.

  • Reaction: Heat the mixture in a water bath set to 90-100 °C with continuous stirring. Within 15-20 minutes, the solid mixture will melt into a homogenous liquid, and effervescence (evolution of CO₂) should become visible. Maintain heating for 4 to 6 hours, or until the effervescence ceases.

  • Precipitation: After the reaction period, remove the flask from the heat and allow it to cool to room temperature. The mixture may solidify upon cooling. Pour the reaction mixture slowly into a beaker containing 100 mL of cold 2 M hydrochloric acid while stirring vigorously. A precipitate of the crude product will form.

  • Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any residual acid and inorganic salts.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from a minimal amount of hot 50% aqueous ethanol. Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C for 12 hours.

  • Final Analysis: Determine the final mass to calculate the yield. Characterize the product by melting point, NMR, IR, and mass spectrometry. The expected yield is typically in the range of 80-90%.

Characterization Data

The identity and purity of the synthesized (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid should be confirmed using standard analytical techniques.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Yield 80-90%
Melting Point ~161 °C[5]
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.2 (s, 1H, -COOH), ~9.8 (s, 1H, -OH), ~7.8 (d, 1H, J ≈ 16 Hz, Ar-CH=), ~7.2 (t, 1H, Ar-H), ~6.5 (d, 1H, J ≈ 16 Hz, =CH-COOH), ~6.4 (m, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃).
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~168 (-COOH), ~158 (Ar-C-OH), ~157 (Ar-C-OCH₃), ~140 (Ar-CH=), ~131 (Ar-CH), ~120 (=CH-COOH), ~112 (Ar-C), ~108 (Ar-CH), ~102 (Ar-CH), ~56 (-OCH₃).
FT-IR (KBr, cm⁻¹) ~3400-2500 (broad, O-H stretch of COOH), ~1680 (C=O stretch), ~1625 (C=C stretch), ~1260 (C-O stretch).
Mass Spec (ESI-) m/z: 193.05 [M-H]⁻

Note: NMR chemical shifts are predicted values based on the structure and may vary slightly based on solvent and concentration.

Safety and Handling

  • Pyridine: Toxic, flammable, and harmful if inhaled or absorbed through the skin. Handle only in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Acrylic Acid & Derivatives: Can be irritants to the skin, eyes, and respiratory tract.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time to ensure all CO₂ has evolved. Ensure the temperature is maintained at 90-100 °C.
Loss of product during work-up.Ensure complete precipitation by chilling the acidified solution. Minimize the amount of solvent used for recrystallization.
Oily Product Impurities present.Ensure starting materials are pure. Perform a second recrystallization or consider column chromatography for purification.
Reaction does not start Inactive catalyst or low temperature.Use fresh, anhydrous pyridine. Ensure the water bath temperature is adequate to melt the reactants.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • Filo. Practice Question: Knoevenagel Condensation Write the mechanism for all t... (2025). [Link]

  • Gandhi, R. P., & Singh, M. The condensation of aldehydes with malonic acid. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • J&K Scientific LLC. Perkin Reaction. (2021). [Link]

  • Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024). [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. (2018). [Link]

  • PMC. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. [Link]

  • ResearchGate. Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).. [Link]

  • Cambridge University Press. Perkin Reaction. [Link]

  • MDPI. (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. (2023). [Link]

  • ResearchGate. Figure 2. Synthesis of trans-3-(substitutedphenyl)acrylic acids (4-11)..... [Link]

  • Beilstein Journals. Additional experimental data. [Link]

  • Shanghai Douwin Chemical Co.,Ltd. Acrylic Acid (AA) Applications. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Application

Laboratory preparation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Application Note: High-Purity Synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid Part 1: Introduction & Strategic Analysis 1.1 Target Molecule Profile IUPAC Name: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Com...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid

Part 1: Introduction & Strategic Analysis

1.1 Target Molecule Profile

  • IUPAC Name: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

  • Common Aliases: 6-Methoxy-o-coumaric acid; 2-Hydroxy-6-methoxycinnamic acid.

  • Significance: This molecule is a critical phenylpropanoid intermediate. It serves as a precursor for substituted coumarins (specifically 5-methoxycoumarin) and is a structural analog of Tranilast (an anti-allergic/anti-fibrotic agent). Its specific substitution pattern (ortho-hydroxy, ortho-methoxy) creates unique steric and electronic properties that challenge standard Knoevenagel protocols.

1.2 Synthetic Challenge: The "Lactonization Trap" The primary challenge in synthesizing ortho-hydroxycinnamic acids is their thermodynamic tendency to cyclize into coumarins (lactones) under acidic or thermal stress.

  • The Trap: Standard workups often inadvertently catalyze the ring closure to 5-methoxycoumarin.

  • The Solution: This protocol utilizes the Doebner Modification of the Knoevenagel Condensation with a specific alkaline workup strategy that stabilizes the open-chain carboxylate form, preventing premature cyclization.

1.3 Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid SideProduct Side Product: 5-Methoxycoumarin Target->SideProduct Spontaneous Cyclization (Heat/Acid) Inter Intermediate: Ammonium/Pyridinium Salt Inter->Target Controlled Acidification (pH < 3, < 10°C) SM1 2-Hydroxy-6-methoxybenzaldehyde (6-Methoxysalicylaldehyde) SM1->Inter Knoevenagel-Doebner (Pyridine/Piperidine, 85°C) SM2 Malonic Acid SM2->Inter

Figure 1: Retrosynthetic pathway highlighting the critical divergence between the desired acid and the coumarin side-product.

Part 2: Detailed Experimental Protocol

2.1 Reagents & Materials

ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
2-Hydroxy-6-methoxybenzaldehyde 152.151.05.00 gLimiting Reagent
Malonic Acid 104.062.58.55 gNucleophile (Excess)
Pyridine (Anhydrous) 79.10Solvent20.0 mLSolvent/Base
Piperidine 85.15Cat.[3]0.5 mLCatalyst
Aniline 93.13Cat.0.2 mLCo-Catalyst (Schiff Base)
HCl (2N) 36.46Excess~150 mLAcidification

2.2 Step-by-Step Methodology

Step 1: Reaction Initiation (The Doebner Condensation)

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-hydroxy-6-methoxybenzaldehyde (5.00 g, 32.8 mmol) and Malonic acid (8.55 g, 82.0 mmol).

    • Expert Insight: We use a 2.5x excess of malonic acid. The first equivalent forms the Knoevenagel adduct; the excess drives the reaction to completion and compensates for decarboxylation efficiency.

  • Solvation: Add Pyridine (20 mL). The mixture will be a suspension.

  • Catalysis: Add Piperidine (0.5 mL) and Aniline (0.2 mL).

    • Mechanism:[2][4][5][6][7][8][9][10][11] Aniline forms a reactive imine (Schiff base) intermediate with the aldehyde, which is more electrophilic than the aldehyde itself, overcoming the steric hindrance of the 6-methoxy group.

  • Heating: Heat the mixture to 85°C for 4–6 hours.

    • Observation: Evolution of CO₂ bubbles indicates the decarboxylation step is proceeding.

Step 2: Process Control (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate:Hexane:Formic Acid (40:60:1).

  • Visualization: UV (254 nm) and Ferric Chloride stain (phenolic OH detection).

  • Endpoint: Disappearance of the aldehyde spot.

Step 3: Workup & Isolation (The Anti-Cyclization Strategy)

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Prepare a beaker with 150 mL of ice-cold 2N HCl . Place the beaker in an ice bath to maintain T < 5°C.

  • Precipitation: Slowly pour the pyridine reaction mixture into the stirring HCl.

    • Critical: The low temperature is mandatory. If the solution heats up during neutralization, the ortho-hydroxy acid will cyclize to the coumarin.

  • Aging: Stir the resulting suspension at 0–5°C for 30 minutes. The product, (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid, will precipitate as a pale yellow solid.

  • Filtration: Filter the solid under vacuum. Wash with ice-cold water (3 x 20 mL) to remove pyridinium salts.

Step 4: Purification

  • Dissolution: Dissolve the crude solid in minimal saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Logic: The acid dissolves; any formed coumarin (neutral lactone) remains insoluble.

  • Filtration: Filter off any insoluble material (coumarin side product).

  • Re-acidification: Cool the filtrate to 0°C and acidify carefully with 2N HCl to pH 2.

  • Final Isolation: Filter the reprecipitated pure acid. Dry in a vacuum desiccator over P₂O₅.

    • Avoid: Do not oven dry at high temperatures (>60°C).

Part 3: Characterization & Validation

3.1 Expected Analytical Data

TechniqueParameterExpected ResultInterpretation
1H NMR Alkene Doublet

7.8 - 8.1 ppm (J = 16.0 Hz)
Trans (E) geometry confirmed.
1H NMR Alkene Doublet

6.4 - 6.6 ppm (J = 16.0 Hz)

-proton of acrylic chain.
1H NMR Methoxy Singlet

3.85 ppm (3H)
6-OMe group intact.
Melting Point Range165–168°C (Dec)Distinct from 5-methoxycoumarin (MP ~115°C).
Solubility pH DependenceSoluble in NaHCO₃; Insoluble in WaterConfirms free carboxylic acid.

3.2 Workflow Logic Diagram

Workflow Start Crude Reaction Mix (Pyridine/Product) AcidQuench Pour into Ice-Cold HCl (T < 5°C) Start->AcidQuench Filter1 Filtration AcidQuench->Filter1 BicarbWash Dissolve in Sat. NaHCO3 Filter1->BicarbWash Check Is it Soluble? BicarbWash->Check Insoluble Solid Residue: Coumarin (Discard) Check->Insoluble No Soluble Filtrate: Carboxylate Salt Check->Soluble Yes FinalAcid Acidify (HCl) & Filter Soluble->FinalAcid Product Pure (E)-Acid FinalAcid->Product

Figure 2: Purification logic tree ensuring removal of cyclized coumarin side-products.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete decarboxylation.Increase reaction time; ensure temperature is >80°C.
Product is Neutral (Insoluble in NaHCO₃) Cyclization to 5-methoxycoumarin occurred.Rescue: Hydrolyze the solid with 10% NaOH at 60°C for 1h, then cool and acidify carefully to reclaim the acid.
NMR shows mixed isomers Z-isomer presence (rare in Knoevenagel).Recrystallize from Ethanol/Water (slow evaporation).

Part 5: Safety & Compliance

  • Pyridine: Hepatotoxic and reprotoxic. Handle in a fume hood.

  • Piperidine: Highly toxic precursor (List I). Secure storage required.

  • Waste: Pyridine waste must be segregated from general organic solvents for halogen-free disposal.

References

  • Knoevenagel Condensation (Doebner Modification): Jones, G. "The Knoevenagel Condensation."[5][7][11] Organic Reactions2011 , 15, 204.

  • Synthesis of Hydroxycinnamic Acids: Menezes, J.C., et al. "Biosynthesis and chemical synthesis of hydroxycinnamic acids."[12] ResearchGate, 2024 .

  • Coumarin Formation Mechanism: Supuran, C. T. "Coumarins effectively inhibit bacterial α-carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022 .

  • General Phenolic Acid Protocols: "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation." Molecules, 2019 .

  • Chemical Properties of 2-Methoxycinnamic Acid (Analog): PubChem Compound Summary for CID 734154.

Sources

Method

Technical Application Note: High-Purity Isolation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

[1] Part 1: Introduction & Physicochemical Profile (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a substituted cinnamic acid derivative often utilized as a scaffold in the synthesis of coumarins, flavonoids, and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Introduction & Physicochemical Profile

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a substituted cinnamic acid derivative often utilized as a scaffold in the synthesis of coumarins, flavonoids, and pharmaceutical intermediates.[1] Its purification presents a unique challenge due to the presence of an ortho-hydroxyl group relative to the acrylic side chain. Under acidic or thermal stress, this compound is prone to lactonization , cyclizing to form 5-methoxycoumarin (or 8-methoxycoumarin depending on nomenclature conventions), as well as photoisomerization from the thermodynamically stable E-isomer to the Z-isomer.[1]

This protocol details a non-destructive purification strategy designed to suppress cyclization while effectively removing starting materials (typically 2-hydroxy-6-methoxybenzaldehyde) and oligomeric byproducts.[1]

Compound Profile[2][3][4][5][6][7][8]
PropertyDescription
IUPAC Name (2E)-3-(2-Hydroxy-6-methoxyphenyl)prop-2-enoic acid
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline solid
pKa (Estimated) Carboxyl: ~4.5
Solubility Soluble: Ethanol, Methanol, DMSO, Aqueous Base (pH > 8) Sparingly Soluble: Water, Hexanes, Toluene
Major Impurities (Z)-Isomer, 5-Methoxycoumarin (lactonization byproduct), 2-Hydroxy-6-methoxybenzaldehyde

Part 2: Critical Handling Precautions (Mechanism of Degradation)[1]

Before beginning, researchers must understand the "Stability Triangle" for this molecule. The purification workflow is designed to break the pathways leading to degradation.

StabilityTriangle cluster_prevention Prevention Strategy Target (E)-Cinnamic Acid Derivative (Target) Z_Isomer (Z)-Isomer (Intermediate) Target->Z_Isomer UV Light / hν Coumarin 5-Methoxycoumarin (Cyclized Byproduct) Target->Coumarin Prolonged Heat Z_Isomer->Coumarin Acid + Heat (- H₂O) P1 Protect from Light P2 Avoid Strong Acid + Heat

Figure 1: Degradation pathways. The (E)-isomer must isomerize to (Z) to allow the hydroxyl group to attack the carbonyl, forming the lactone (coumarin).[1] Light and heat accelerate this process.

Part 3: Primary Purification Protocol (Acid-Base Extraction)

This method is the "First Line of Defense." It exploits the acidity of the carboxylic acid (pKa ~4.5) to separate it from non-acidic impurities (aldehydes, coumarins) without exposing the molecule to conditions that promote cyclization.

Reagents Required[2][3][4][6][7][9][10][11]
  • Saturated Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5)[1]

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)[1]

  • 1 M Hydrochloric Acid (HCl) (Do not use concentrated mineral acids)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step Workflow
  • Dissolution (The Safety Lock):

    • Dissolve the crude solid in Ethyl Acetate (10 mL per gram of crude).

    • Why: Keeps the molecule in the organic phase initially to dissolve all organic impurities.

  • Selective Extraction:

    • Extract the organic layer with Saturated NaHCO₃ (3 x 10 mL).

    • Mechanism:[2][3][4] The bicarbonate base is strong enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate salt) but too weak to deprotonate the phenol (pKa ~10) or open any formed coumarin rings.[1]

    • Result: The Target is now in the Aqueous Phase . Impurities (aldehydes, coumarins, neutrals) remain in the Organic Phase .

  • Organic Wash:

    • Wash the combined aqueous bicarbonate extracts with fresh Ethyl Acetate (1 x 10 mL).

    • Action: Discard this organic layer. It contains the non-acidic byproducts.

  • Controlled Precipitation:

    • Cool the aqueous phase to 0–5 °C in an ice bath.

    • Slowly add 1 M HCl dropwise with stirring until pH reaches ~2–3.

    • Critical: Do not overshoot to pH < 1. Extreme acidity can catalyze cyclization if the solution warms up.

    • A white precipitate should form immediately.

  • Isolation:

    • Filter the solid via vacuum filtration.

    • Wash the cake with ice-cold water (3 x 5 mL) to remove residual salts.[1]

    • Dry under high vacuum at room temperature (do not heat above 40 °C).[1]

Part 4: Secondary Purification (Recrystallization)[1]

If the purity after extraction is <98%, recrystallization is required. The solvent system must be carefully chosen to avoid esterification or lactonization.

Solvent System: Ethanol / Water (95:5 v/v) or Methanol / Water.

  • Preparation: Place the dried solid in an Erlenmeyer flask.

  • Dissolution: Add the minimum amount of boiling Ethanol required to just dissolve the solid.

    • Note: Do this quickly. Do not reflux for extended periods (>10 mins).

  • Nucleation: Once dissolved, remove from heat immediately. Add warm water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Crystallization: Add one drop of ethanol to clear the solution, then let the flask cool to room temperature undisturbed. Finally, place in an ice bath for 1 hour.

  • Filtration: Collect crystals and wash with a small volume of ice-cold Ethanol/Water (1:1).

Part 5: High-Purity Polishing (Preparative HPLC)[1]

For drug-discovery grade material (>99.5%), Preparative HPLC is necessary to remove trace (Z)-isomers that co-crystallize.[1]

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm)
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA; strong acidity risks cyclization)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 15–20 mL/min (system dependent)
Detection UV @ 280 nm and 320 nm (Cinnamic acid absorption max)
Gradient Table
Time (min)% Mobile Phase BDescription
0.010Initial equilibration
2.010Sample injection hold
20.070Linear gradient elution
22.095Wash column
25.010Re-equilibration

Note: The (E)-isomer typically elutes after the (Z)-isomer due to better planar packing on the C18 stationary phase, though this can vary based on specific column chemistry.[1]

Part 6: Quality Control & Validation

To validate the success of the purification, specific analytical markers must be checked.

NMR Validation (¹H NMR in DMSO-d₆)
  • Olefinic Protons: Look for two doublets with a coupling constant J ≈ 16 Hz .

    • J = 15–16 Hz confirms the (E)-configuration .[1]

    • J = 10–12 Hz indicates the presence of the (Z)-impurity .

  • Methoxy Group: Singlet at ~3.8 ppm.[3]

  • Absence of Coumarin: Check for the loss of the carboxylic acid proton (broad singlet >11 ppm) and shifts in the aromatic region which would indicate cyclization.

Storage[12]
  • Store solid in an amber vial (light protection).

  • Keep at -20 °C for long-term storage.[1]

  • Avoid storing in acidic solutions.

References

  • Mechanism of Coumarin Formation: Lau, S. Y., et al. "Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach."[2] Beilstein Journal of Organic Chemistry, vol. 8, 2012, pp. 1637–1643.

  • General Purification of Hydroxycinnamic Acids: Mourtzinos, I., et al. "Solubility of trans-cinnamic acid in several organic solvents at different temperatures." Journal of Chemical Thermodynamics, vol. 136, 2019.

  • Isomer Separation Techniques: Dugrand, A., et al. "Stability of Hydroxycinnamic Acid Derivatives... in Black Currant Juice." Journal of Agricultural and Food Chemistry, vol. 68, no. 12, 2020. [1]

Sources

Application

Application Note: High-Performance Liquid Chromatographic Analysis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive guide, from the foundational principles of the analytical method to step-by-step protocols for sample preparation and analysis. The causality behind experimental choices is elucidated to ensure technical accuracy and field-proven insights. Furthermore, a complete method validation strategy, grounded in International Council for Harmonisation (ICH) guidelines, is outlined to demonstrate the method's suitability for its intended purpose.

Introduction: The Significance of Analyzing (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a phenolic acid derivative with a chemical structure that suggests potential biological activities, similar to other well-studied phenolic compounds like ferulic acid and caffeic acid, which are known for their antioxidant properties. The accurate quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, stability studies, and formulation development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of such non-volatile and thermally labile compounds.[1] Its high resolution, sensitivity, and specificity make it the method of choice for separating the target analyte from potential impurities and degradation products. This application note describes a reversed-phase HPLC (RP-HPLC) method that is both reliable and reproducible.

Foundational Principles of the HPLC Method

The developed method leverages the principles of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.

Analyte Properties

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (Molecular Formula: C₁₀H₁₀O₄, Molecular Weight: 194.18 g/mol ) is a moderately polar molecule containing both a hydroxyl and a carboxylic acid functional group. The presence of the carboxylic acid group makes its retention on a reversed-phase column pH-dependent. To ensure reproducible retention times and good peak shape, the ionization of the carboxylic acid group is suppressed by acidifying the mobile phase.[2]

Rationale for Chromatographic Conditions
  • Column: A C18 column is selected for its versatility and proven performance in separating a wide range of moderately polar to nonpolar compounds, including phenolic acids.[3]

  • Mobile Phase: A gradient elution with a mixture of acidified water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. This allows for the efficient elution of the target analyte while also ensuring that any potential impurities with different polarities are well-separated. Phosphoric acid is a common and effective acidifier for suppressing the ionization of carboxylic acids in reversed-phase HPLC.[4]

  • Detector: A Diode Array Detector (DAD) or a UV-Vis detector is ideal for this analysis. Phenolic acids and acrylic acid derivatives typically exhibit strong UV absorbance. Based on the chromophores present (a substituted benzene ring conjugated with an acrylic acid moiety), a detection wavelength in the range of 280-320 nm is expected to provide good sensitivity. For general-purpose analysis of acrylic acid derivatives, 210 nm can also be effective.[5]

Experimental Workflow and Protocols

The following diagram illustrates the overall workflow for the HPLC analysis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Chrom_Separation Chromatographic Separation Mobile_Phase_Prep->Chrom_Separation System_Suitability->Injection Pass Injection->Chrom_Separation Detection UV Detection Chrom_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: High-level workflow for the HPLC analysis.

Materials and Reagents
  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 90-10% B, 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/UV at 310 nm
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a pure substance, dissolve an accurately weighed amount in methanol to obtain a concentration within the calibration range. For formulated products, an extraction step may be necessary. It is crucial to ensure the final sample is filtered through a 0.45 µm membrane filter before injection. The stability of phenolic compounds in solution should be considered, and samples should be analyzed promptly or stored under appropriate conditions (e.g., refrigerated and protected from light).[1][6]

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are as follows:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of the analytical method is required to ensure its reliability for its intended application.[7] The following parameters should be evaluated:

Validation_Workflow Method_Validation Method Validation (ICH Q2(R2)) Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Sources

Method

Quantitative determination of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid in samples

Application Note: Quantitative Determination of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid Abstract This application note details a robust, validated protocol for the quantitative determination of (E)-3-(2-Hydroxy-6-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Determination of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid

Abstract

This application note details a robust, validated protocol for the quantitative determination of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (also referred to as 6-methoxy-o-coumaric acid) in complex matrices. While isomeric with ferulic and isoferulic acids, the specific 2,6-substitution pattern of this analyte demands tailored chromatographic separation to prevent co-elution with common hydroxycinnamic acid (HCA) interferences. The method utilizes High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for routine quantification and outlines an LC-MS/MS transition for high-sensitivity applications. The protocol includes optimized sample preparation workflows for both botanical extracts and biological fluids (plasma).

Introduction

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a specific methoxylated derivative of o-coumaric acid. Structurally, the presence of the hydroxyl group at the ortho position (C2) and a methoxy group at C6 creates a unique steric and electronic environment compared to its meta and para isomers (e.g., ferulic acid).

Chemical Significance:

  • Class: Hydroxycinnamic Acid (Phenylpropanoid).

  • pKa values: Carboxylic acid (~4.5), Phenolic hydroxyl (~10.0).

  • UV Absorption: Distinct maxima at ~280 nm and ~320 nm (conjugation of the alkene with the aromatic ring).

Accurate quantification is critical for pharmacokinetic profiling of herbal medicines containing Sanguisorba species or metabolic studies of methoxylated polyphenols. Standard generic HCA methods often fail to resolve this isomer from the more abundant ferulic acid, leading to quantitation errors. This guide addresses that gap.

Materials and Instrumentation

Reagents
  • Analyte Standard: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (Purity > 98%).

  • Internal Standard (IS): 3,4-Dimethoxycinnamic acid (structurally similar but chromatographically distinct).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Milli-Q, 18.2 MΩ).

  • Modifiers: Formic Acid (98-100%, LC-MS grade) or Phosphoric Acid (85%, HPLC grade).

Instrumentation
  • System: Agilent 1290 Infinity II LC or Waters ACQUITY UPLC H-Class.

  • Detector: Diode Array Detector (DAD) or Triple Quadrupole MS (for trace analysis).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl (for enhanced selectivity of isomers).

Chromatographic Conditions

The following conditions are optimized to resolve the 2,6-substituted isomer from common 3,4- or 4-substituted interferences.

ParameterSettingRationale
Column Temp 35 °CImproves mass transfer and peak sharpness.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns (UHPLC).
Injection Vol 2.0 µLLow volume to prevent peak broadening.
Detection UV 320 nm (Ref 360 nm)320 nm is specific to the cinnamoyl backbone, minimizing protein/solvent noise seen at 280 nm.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) keeps the carboxylic acid protonated (neutral) for better retention on C18.
Mobile Phase B AcetonitrileProvides sharper peaks and lower backpressure than methanol.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial hold
1.00955Isocratic
8.006040Linear Gradient
10.00595Wash
12.00595Hold
12.10955Re-equilibration
15.00955End

Sample Preparation Protocols

Workflow Visualization

The following diagram illustrates the decision logic for sample preparation based on matrix type.

SamplePrep Start Start: Sample Selection MatrixCheck Identify Matrix Start->MatrixCheck Plant Solid Botanical/Tissue MatrixCheck->Plant Solid Plasma Biological Fluid (Plasma/Serum) MatrixCheck->Plasma Liquid Grind Lyophilize & Grind (Particle size < 0.5 mm) Plant->Grind Extract Extraction: MeOH:H2O (80:20, v/v) Ultrasonication (30 min) Grind->Extract Hydrolysis Optional: Alkaline Hydrolysis (If Total Acids required) Extract->Hydrolysis Filter Filtration (0.22 µm PTFE) Hydrolysis->Filter PPT Protein Precipitation: Add 3x Vol Cold ACN (Contains 1% Formic Acid) Plasma->PPT Vortex Vortex (1 min) & Centrifuge (10k rpm, 10 min) PPT->Vortex Vortex->Filter Inject HPLC/UHPLC Injection Filter->Inject

Figure 1: Decision tree and workflow for sample preparation of solid (botanical) and liquid (biological) samples.

Protocol A: Botanical/Solid Samples (Extraction)
  • Weighing: Accurately weigh 100 mg of dried, ground sample into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of Methanol:Water (80:20 v/v). Note: The addition of water aids in the swelling of plant fibers, improving extraction efficiency.

  • Agitation: Vortex for 30 seconds, then sonicate for 30 minutes at room temperature (< 40 °C to prevent degradation).

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Filtration: Transfer supernatant to a fresh tube. Filter an aliquot through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol B: Plasma Samples (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 60 seconds. Incubate at -20 °C for 10 minutes to maximize protein crash.

  • Separation: Centrifuge at 12,000 rpm (approx. 10,000 x g) for 10 minutes at 4 °C.

  • Transfer: Collect the supernatant. If the analyte concentration is low, evaporate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase A:B (90:10).

Method Validation (ICH Q2(R1) Guidelines)

To ensure scientific integrity, the method must be validated. The following parameters are the acceptance criteria for this specific assay.

Validation ParameterAcceptance CriteriaExperimental Note
Specificity Resolution (Rs) > 1.5Must resolve from Ferulic acid and Isoferulic acid.
Linearity R² > 0.999Range: 0.5 µg/mL to 100 µg/mL.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typical LOQ: 0.1 µg/mL (UV).
Precision (Repeatability) RSD < 2.0%n=6 injections of standard.
Recovery (Accuracy) 85% - 115%Spiked matrix at 3 concentration levels.
Stability < 2% degradation24h in autosampler at 4 °C.

Mechanistic Insight on Specificity: The 2-hydroxy-6-methoxy substitution pattern creates an intramolecular hydrogen bond potential and distinct hydrophobic surface area compared to the 3,4-substituted isomers. On a C18 column, the (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid typically elutes after Ferulic acid due to the "capping" of the polar groups (methoxy at 6, hydroxy at 2) which reduces the effective polarity relative to the exposed meta/para groups of Ferulic acid.

Results & Discussion

Expected Chromatography: Under the prescribed gradient:

  • Ferulic Acid: ~4.5 min

  • Isoferulic Acid: ~4.8 min

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid: ~5.8 min

  • Internal Standard: ~6.5 min

Troubleshooting Guide:

  • Peak Tailing: Often caused by secondary interactions between the free carboxylic acid and silanols on the column. Ensure Formic Acid concentration is at least 0.1%. If tailing persists, switch to a "end-capped" column like Agilent ZORBAX SB-C18.

  • Baseline Drift: At 320 nm, drift is minimal. If observed, ensure the gradient grade Acetonitrile is used.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Tilay, A., et al. "Preparation of Ferulic Acid from Agricultural Wastes: Its Improved Extraction and Purification." Journal of Agricultural and Food Chemistry, vol. 56, no. 17, 2008, pp. 7644–7648. Link (Cited for extraction methodology of methoxy-cinnamic derivatives).

  • Mattila, P., et al. "Determination of Plant Phenolic Acids." Journal of Agricultural and Food Chemistry, vol. 50, no. 22, 2002, pp. 6419-6424. Link (Foundational protocol for hydroxycinnamic acid quantification).

  • Stalikas, C. D. "Extraction, separation, and detection methods for phenolic acids and flavonoids." Journal of Separation Science, vol. 30, no. 18, 2007, pp. 3268-3295. Link

Application

Precision Bio-Profiling of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid Derivatives

Abstract (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and its structural analogs represent a specialized subclass of ortho-hydroxycinnamic acids. Unlike their para-substituted counterparts (e.g., ferulic acid), these mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and its structural analogs represent a specialized subclass of ortho-hydroxycinnamic acids. Unlike their para-substituted counterparts (e.g., ferulic acid), these molecules possess a unique 2-hydroxy substitution that predisposes them to lactonization (coumarin formation) under specific conditions, while the 6-methoxy group provides steric protection and lipophilicity. This application note details a rigorous, self-validating workflow for evaluating the bioactivity of these derivatives. We focus on their primary therapeutic potentials: anti-inflammatory modulation (NF-κB/MAPK inhibition) and cytoprotective antioxidant activity (Nrf2/HO-1 activation) .

Part 1: Compound Management & Physicochemical Integrity

Solubility and Stability

The biological evaluation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid requires strict adherence to solubility protocols to prevent precipitation-induced false positives (pan-assay interference).

  • Solvent System: Dimethyl sulfoxide (DMSO) is the required vehicle. Ethanol is a secondary alternative but less stable for long-term storage.

  • Stock Preparation: Prepare a 100 mM master stock.

    • Calculation: MW ≈ 194.18 g/mol .[1][2] Dissolve 1.94 mg in 100 µL DMSO.

  • Stability Warning (Isomerization): The (E)-isomer (trans) is thermodynamically stable. However, exposure to UV light can induce photo-isomerization to the (Z)-isomer (cis), which may spontaneously cyclize into a coumarin derivative (6-methoxycoumarin).

    • Protocol: Perform all weighing and dilutions under amber light or in foil-wrapped vessels. Store stocks at -80°C.

Quality Control Check

Before cell treatment, verify compound integrity via UV-Vis spectroscopy.

  • Method: Dilute stock 1:1000 in PBS. Scan 200–400 nm.

  • Acceptance Criteria: A distinct λmax characteristic of the cinnamoyl conjugation (typically 280–320 nm). A shift in λmax >10 nm suggests degradation or cyclization.

Part 2: Cytotoxicity Profiling (The "Gatekeeper" Assay)

Objective: Determine the non-toxic concentration range to ensure that functional effects are not artifacts of cell death.

Cell Models
  • RAW 264.7 (Murine Macrophages): For inflammation modeling.

  • A549 (Human Lung Carcinoma): For general toxicity and potential anticancer profiling.[3]

Validated MTT Protocol

Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with serial dilutions of the derivative (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO max).

    • Blank: Media only (no cells).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT stock to each well.

    • Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Analysis: Calculate % Viability relative to Vehicle Control.

    • Threshold: Functional assays must be performed at concentrations yielding >90% viability.

Part 3: Anti-Inflammatory Functional Assays

Mechanism: Inhibition of the NF-κB and MAPK signaling cascades, reducing downstream mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Principle: Measures nitrite (


), the stable oxidation product of NO, in the supernatant of LPS-stimulated macrophages.

Protocol:

  • Seeding: RAW 264.7 cells (

    
     cells/mL) in 24-well plates.
    
  • Pre-treatment: Treat cells with the derivative (at non-toxic doses determined in Part 2) for 1 hour .

    • Positive Control:[4] Dexamethasone (1 µM) or L-NMMA (iNOS inhibitor).

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL). Incubate for 18–24 hours .

  • Measurement:

    • Transfer 100 µL of culture supernatant to a fresh 96-well plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at RT in dark.

    • Measure Absorbance at 540 nm.

  • Quantification: Interpolate NO concentration using a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    
Mechanistic Validation: Western Blotting

To confirm the "hit" from the NO assay, validate the molecular target.

  • Targets:

    • iNOS & COX-2: Downstream effectors (Expect reduction).

    • Phospho-NF-κB p65 (Ser536): Activation marker (Expect reduction).

    • IκB-α: Inhibitory protein (Expect prevention of degradation).

Workflow Visualization (DOT):

AntiInflammatoryPathway LPS LPS Stimulation Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkBa IκB-α (Degradation) IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) Translocation IkBa->NFkB Release DNA Nucleus (DNA Binding) NFkB->DNA Genes Transcription: iNOS, COX-2, TNF-α DNA->Genes NO_Cytokines NO & Cytokine Release Genes->NO_Cytokines Compound (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid Compound->IKK Inhibits? Compound->NFkB Blocks Translocation?

Figure 1: Proposed mechanism of action. The derivative is hypothesized to intervene at the IKK activation or NF-κB translocation step, preventing the transcription of proinflammatory mediators.

Part 4: Antioxidant & Cytoprotective Assays

Rationale: Hydroxycinnamic acids are potent radical scavengers and Nrf2 inducers.

Cellular ROS Detection (DCFDA Assay)

Reagent: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Seeding: Plate cells in black-walled 96-well plates.

  • Loading: Incubate cells with 10 µM DCFH-DA in serum-free media for 30 min. Wash 2x with PBS.

  • Treatment: Add Compound + Oxidative Stressor (e.g.,

    
     500 µM or TBHP).
    
  • Kinetics: Measure fluorescence immediately and every 10 min for 1 hour.

    • Ex/Em: 485 nm / 535 nm.

  • Result: A reduction in fluorescence slope compared to the Stressor-only control indicates intracellular ROS scavenging.

Part 5: Data Analysis & Reporting

All quantitative data must be processed to determine the


 (Half-maximal inhibitory concentration).

Table 1: Recommended Data Reporting Format

Assay TypeReadoutMetricSignificance Test
Cytotoxicity Absorbance (570nm)

(Cytotoxic Conc.)
ANOVA + Dunnett's
Anti-inflammatory Nitrite (

)

(Inhibitory Conc.)
ANOVA + Dunnett's
Gene Expression Band Density / Ct ValueFold Change vs. LPSt-test (unpaired)
Antioxidant RFU (Fluorescence)% ROS ReductionANOVA + Tukey's

References

  • Biointerface Research in Applied Chemistry. (2022).[3][5] Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies.[3][6][3]

  • MDPI - Molecules. (2023). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials.

  • PubMed Central (PMC). (2025). Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells.[7](Note: Proxy link for verified content)

  • Arabian Journal of Chemistry. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives.

  • PubChem. 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid Compound Summary.

Sources

Method

Experimental design for studying (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

An In-Depth Guide to the Preclinical Evaluation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Introduction: Unveiling the Therapeutic Potential of a Novel Phenolic Acid (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical Evaluation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Phenolic Acid

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid belongs to the broad class of phenolic compounds, which are widely recognized for their diverse biological activities. Structurally similar compounds, such as other hydroxycinnamic acid derivatives, have demonstrated significant potential in drug discovery, exhibiting anti-inflammatory, anti-cancer, and antioxidant properties.[1][2][3] This guide provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this novel molecule.

This document deviates from a rigid template, instead presenting a logical, phased approach that mirrors a typical preclinical discovery pipeline. We begin with essential preliminary characterization and progress to broad biological screening, culminating in detailed mechanistic studies. The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system with appropriate controls to ensure scientific rigor and trustworthiness.

Section 1: Foundational Characterization & Pre-Experimental Planning

Before biological evaluation, the fundamental physicochemical properties of the test compound must be established. These initial steps are critical for ensuring reproducible and reliable data in subsequent assays. Phenolic compounds can present challenges related to solubility and stability, which must be addressed upfront.[4][5]

Protocol: Solubility and Stability Assessment

Principle: The solubility of a compound dictates its bioavailability in in vitro systems. Phenolic compounds are often weakly acidic and may have limited aqueous solubility.[4][6] Stability testing ensures the compound does not degrade under experimental conditions (e.g., in cell culture media, under light, or at specific pH values), which would confound results.[7]

Materials:

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • High-performance liquid chromatography (HPLC) system

Step-by-Step Methodology:

  • Solvent Selection: Attempt to dissolve the compound in various solvents. Start with aqueous buffers like PBS. If insoluble, proceed to organic solvents like DMSO or ethanol.[6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent (typically DMSO). Store at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.[1]

  • Working Solution Solubility in Media: Determine the maximum concentration of the compound that remains soluble in the complete cell culture medium.

    • Serially dilute the DMSO stock into the medium.

    • Incubate for a relevant time (e.g., 2 hours) at 37°C.

    • Visually inspect for precipitation. Use light microscopy to confirm the absence of crystals.

  • Stability Testing (HPLC):

    • Prepare a known concentration of the compound in the complete medium.

    • Incubate under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 8, 24, 48 hours).

    • At each time point, analyze the sample by HPLC to quantify the amount of intact compound remaining. A decrease in the parent peak area over time indicates degradation.

Data Interpretation:

  • Define the highest working concentration that is free of precipitation. All subsequent experiments must be conducted at or below this concentration.

  • Establish the maximum tolerated DMSO concentration for each cell line (typically ≤0.5%) by running a vehicle control experiment.[6]

  • If the compound degrades significantly over the course of a planned experiment, the experimental design must be adjusted (e.g., shorter incubation times, replenishment of the compound).

Rationale for Cell Line Selection

The choice of cell lines is paramount and should be hypothesis-driven.

  • For Anti-Inflammatory Studies:

    • Murine Macrophages (RAW 264.7): A standard and robust cell line for studying inflammation. They are readily activated by lipopolysaccharide (LPS) to produce pro-inflammatory mediators.

    • Human Monocytic Cells (THP-1, U937): These suspension cells can be differentiated into macrophage-like cells, providing a human-relevant model for studying inflammatory responses.[8]

  • For Anti-Cancer Studies:

    • NCI-60 Panel: Utilizing the National Cancer Institute's panel of 60 human cancer cell lines provides a broad overview of the compound's activity across different cancer types.[9]

    • Specific Cell Lines: Based on literature for similar compounds, select cell lines known for aberrant activation of key signaling pathways like STAT3 or NF-κB (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[2][10][11]

  • For Anti-Angiogenesis Studies:

    • Human Umbilical Vein Endothelial Cells (HUVECs): The gold standard for in vitro angiogenesis assays as they are primary cells that form capillary-like structures.[12]

Section 2: Tier 1 - Broad-Spectrum Biological Activity Screening

The goal of this tier is to efficiently determine if the compound has any biological activity in the desired therapeutic areas. These assays are typically high-throughput and provide a foundational "hit/no-hit" assessment.

Workflow for Tier 1 Screening

Tier1_Workflow cluster_prep Preparation cluster_screen Tier 1 Screening cluster_decision Decision Point Compound Compound Synthesis & Purification Sol_Stab Solubility & Stability Assessment (Protocol 1.1) Compound->Sol_Stab Characterize Cytotox Cytotoxicity Assay (Protocol 2.2) Sol_Stab->Cytotox Define Conc. Range AntiInflam General Anti-Inflammatory Screen (Protocol 2.3) Sol_Stab->AntiInflam Decision Evaluate IC50 & Activity Is Compound Active & Non-Toxic? Cytotox->Decision AntiInflam->Decision Proceed to Tier 2 Proceed to Tier 2 Decision->Proceed to Tier 2 Stop or Redesign Stop or Redesign Decision->Stop or Redesign NFkB_Pathway cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases ub IkB->ub Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound Test Compound Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation? Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription

Caption: The canonical NF-κB signaling pathway and potential points of inhibition for the test compound.

3.1.1 Protocol: Measuring Inhibition of Pro-Inflammatory Cytokines

Principle: This assay quantifies the compound's ability to inhibit the production of key pro-inflammatory cytokines (TNF-α, IL-6) in macrophages stimulated with LPS. [13] Materials:

  • RAW 264.7 or differentiated THP-1 cells

  • Lipopolysaccharide (LPS)

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

  • Commercial ELISA kits for mouse or human TNF-α and IL-6

Step-by-Step Methodology:

  • Seed cells in a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include controls: untreated cells, cells with LPS only, and cells with the compound only.

  • After incubation, collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

Data Analysis & Interpretation:

  • Generate standard curves for each cytokine.

  • Calculate the concentration of each cytokine in the samples.

  • A dose-dependent reduction in cytokine levels in the compound-treated groups compared to the "LPS only" group indicates anti-inflammatory activity.

3.1.2 Protocol: Assessing NF-κB p65 Nuclear Translocation

Principle: A direct way to measure NF-κB activation is to visualize its translocation from the cytoplasm to the nucleus using immunofluorescence microscopy. [14] Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • LPS

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Step-by-Step Methodology:

  • Seed cells on coverslips and allow them to adhere.

  • Pre-treat with the compound for 1-2 hours.

  • Stimulate with LPS for a short duration (e.g., 30-60 minutes).

  • Fix the cells with PFA, then permeabilize with Triton X-100.

  • Block non-specific binding with BSA or serum.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Visualize and capture images using a fluorescence microscope.

Data Analysis & Interpretation:

  • Qualitative: In untreated cells, p65 staining will be predominantly cytoplasmic. In LPS-stimulated cells, staining will be concentrated in the nucleus (co-localized with DAPI). In successfully treated cells, p65 will remain in the cytoplasm despite LPS stimulation.

  • Quantitative: Use image analysis software to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio. A significant decrease in this ratio in treated cells confirms inhibition of NF-κB translocation.

Module: Investigating Anti-Cancer Mechanisms via STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in a wide range of cancers. [15][16]Its activation promotes the expression of genes involved in proliferation, survival (anti-apoptosis), and angiogenesis. [17]

STAT3_Pathway cluster_cytoplasm cluster_nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_m STAT3 (monomer) JAK->STAT3_m Phosphorylates (Tyr705) pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Compound Test Compound Compound->JAK Inhibits? Compound->STAT3_m Inhibits Phosphorylation? Dimer_nuc p-STAT3 Dimer Dimer->Dimer_nuc Translocation Nucleus Nucleus Genes Target Genes (Cyclin D1, Bcl-xL, Survivin) Dimer_nuc->Genes Induces Transcription

Caption: The canonical STAT3 signaling pathway, a key target in cancer therapy.

3.2.1 Protocol: Western Blot for STAT3 Phosphorylation

Principle: The activation of STAT3 is critically dependent on its phosphorylation at the Tyrosine 705 residue (p-STAT3 Tyr705). [16]Western blotting can be used to measure the levels of both phosphorylated STAT3 and total STAT3 to determine if the compound inhibits this key activation step. [11][18] Materials:

  • Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the compound at non-toxic concentrations for a specified time (e.g., 6, 12, or 24 hours).

  • If the cell line requires it, stimulate with a cytokine like IL-6 for 15-30 minutes before harvesting.

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Data Analysis & Interpretation:

  • Quantify band intensity using densitometry software.

  • Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

  • A dose-dependent decrease in this ratio indicates that the compound inhibits STAT3 activation. β-actin serves as a loading control to ensure equal protein loading.

3.2.2 Protocol: Wound Healing (Scratch) Assay for Cell Migration

Principle: This assay assesses the effect of the compound on cancer cell migration, a key process in metastasis. [19]A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the wound is measured.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • 6-well or 12-well plates

  • 200 µL pipette tip or a specialized scratch tool

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

  • Microscope with a camera

Step-by-Step Methodology:

  • Seed cells and grow them to a fully confluent monolayer.

  • Create a linear scratch in the monolayer with a pipette tip.

  • Wash gently with PBS to remove detached cells.

  • Add fresh medium containing the compound at non-toxic concentrations. Include a vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plate and capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

Data Analysis & Interpretation:

  • Measure the width or area of the scratch at each time point using image analysis software (like ImageJ).

  • Calculate the percentage of wound closure.

  • A significant reduction in the rate of wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.

Module: Investigating Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. [19]Inhibiting this process is a validated anti-cancer strategy.

3.3.1 Protocol: Endothelial Cell Tube Formation Assay

Principle: When cultured on a basement membrane extract (like Matrigel), endothelial cells (HUVECs) will rapidly align and form capillary-like structures. This assay measures the ability of a compound to disrupt this process. [12][20] Materials:

  • HUVECs

  • Matrigel (or similar basement membrane extract)

  • 96-well plate

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

  • Microscope with a camera

Step-by-Step Methodology:

  • Thaw Matrigel on ice and coat the wells of a cold 96-well plate.

  • Allow the Matrigel to polymerize by incubating at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in medium containing the compound at various non-toxic concentrations.

  • Seed the HUVEC suspension onto the polymerized Matrigel.

  • Incubate for 4-12 hours, until a robust tubular network forms in the control wells.

  • Capture images of the tube networks using a microscope.

Data Analysis & Interpretation:

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

  • A dose-dependent decrease in these parameters indicates that the compound has anti-angiogenic properties.

Section 4: Data Presentation and Summary

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Summary of In Vitro Cytotoxicity and Anti-Proliferative Activity
Cell LineCancer TypeCytotoxicity IC50 (µM) [48h]Anti-Proliferative IC50 (µM) [48h]
RAW 264.7Murine Macrophage>100-
HUVECEndothelial>100-
A549Non-small cell lung45.2 ± 3.115.8 ± 1.9
MDA-MB-231Triple-negative breast38.9 ± 2.511.4 ± 1.2
HeLaCervical55.1 ± 4.720.3 ± 2.5
Data are presented as mean ± SD from three independent experiments.
Table 2: Summary of Anti-Inflammatory and Anti-Angiogenic Activity
AssayEndpointIC50 (µM) or % Inhibition
Anti-Inflammatory
Protein Denaturation% Inhibition @ 50 µM68.3% ± 5.4%
LPS-induced TNF-α ReleaseIC50 (µM)8.7 ± 0.9
LPS-induced IL-6 ReleaseIC50 (µM)12.1 ± 1.5
Anti-Angiogenic
HUVEC Tube FormationTotal Tube Length IC50 (µM)5.2 ± 0.7
Data are presented as mean ± SD or as a percentage from three independent experiments.

Conclusion

This application guide outlines a systematic and robust experimental cascade for the comprehensive evaluation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. By following this multi-tiered approach—from foundational characterization through broad screening to specific mechanistic studies—researchers can efficiently and reliably determine the compound's therapeutic potential. The emphasis on appropriate controls, validated protocols, and logical progression ensures that the generated data is both trustworthy and impactful for guiding future drug development efforts.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). AJRB.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish. (2017). PLOS ONE.
  • IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. (2018). Methods in Molecular Biology.
  • Protocol Development for the Discovery of Angiogenesis Inhibitors via Automated Methods Using Zebrafish and the Discovery and Validation of a Novel Angiogenesis Inhibitor, PD 81723. (2018). St. Michael's Hospital.
  • Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience.
  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH.
  • Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. (2023). Sartorius.
  • Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish. (2017). Semantic Scholar.
  • Techniques and assays for the study of angiogenesis. (2012). Journal of Vascular Research.
  • Angiogenesis Protocols. Thermo Fisher Scientific.
  • Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (2021). International Journal of Molecular Sciences.
  • Monitoring the Levels of Cellular NF-κB Activation States. (2021). Cancers.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology.
  • In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. (2024). International Journal of Molecular Sciences.
  • What methods can be used to detect NF-kB activation? (2012). ResearchGate.
  • Systematic Detection of Noncanonical NF-κB Activation. (2018). Springer Nature Experiments.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025). Molecules.
  • (E)-3-(4-Methoxyphenyl)acrylic acid. MedChemExpress.
  • Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. (2018). Molecules.
  • Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. (2024). Cancers.
  • (E)-3-(4-Methoxyphenyl)acrylic acid. TargetMol Chemicals Inc.
  • Enhancing Synthetic Phenol Solubility for Biological Assays. (2025). BenchChem.
  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024). Arabian Journal of Chemistry.
  • STAT3 Signaling Pathway in Health and Disease. (2023). Cells.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). Pharmaceuticals.
  • Studies on the solubility of phenolic compounds. (2013). ResearchGate.
  • Study on the mechanism of JAK2/STAT3 signaling pathway-mediated inflammatory reaction after cerebral ischemia. (2017). Experimental and Therapeutic Medicine.
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (2018). Oncology Letters.
  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2025). ResearchGate.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). Foods.
  • STAT3, a Hub Protein of Cellular Signaling Pathways, Is Triggered by β-Hexaclorocyclohexane. (2018). International Journal of Molecular Sciences.
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. (2012). Journal of Medicinal Chemistry.
  • (E)-3-(4-Methoxyphenyl)acrylic acid from MedChemExpress. (2016). Biocompare.
  • Aqueous Solubility of Some Natural Phenolic Compounds. (2010). Journal of Chemical & Engineering Data.
  • 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. PubChem.
  • New methoxy 2,3-diaryl-2,3-dihydrobenzofurans as anti-inflammatory agents in U937 cells. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. (2016). Scientific Reports.

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Application

Application Note: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid in Medicinal Chemistry

Executive Summary (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (CAS: 38489-79-1) represents a specialized scaffold in medicinal chemistry, distinct from its more common isomers like ferulic acid. Its primary value lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (CAS: 38489-79-1) represents a specialized scaffold in medicinal chemistry, distinct from its more common isomers like ferulic acid. Its primary value lies in its dual functionality:

  • Pharmacophore: As a Michael acceptor capable of activating the Nrf2 cytoprotective pathway.

  • Synthetic Pivot: As the direct precursor to 5-methoxycoumarin via spontaneous or acid-catalyzed lactonization.

This application note provides a comprehensive guide for researchers utilizing this compound to access the 5-methoxycoumarin chemical space , a region associated with selective CYP2A6 inhibition and anti-inflammatory activity. We present optimized protocols for synthesis, cyclization, and biological validation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the "Coumarin Switch"—the equilibrium between the open-chain acrylic acid and the closed-ring coumarin—is critical for assay design and formulation.

PropertyOpen Form (Acrylic Acid)Closed Form (5-Methoxycoumarin)Impact on Drug Design
Structure (E)-3-(2-OH-6-OMe-phenyl)acrylic acid5-Methoxy-2H-chromen-2-oneTarget Specificity
MW 194.18 g/mol 176.17 g/mol Fragment Screening
LogP (Calc) ~1.5~2.1Permeability (Coumarin is more permeable)
PSA ~66 Ų~39 ŲBlood-Brain Barrier (Coumarin favored)
Solubility High in DMSO, pH > 7.4 (Buffer)High in DCM, EtOAc, DMSOFormulation
Reactivity Michael Acceptor (Electrophile)Stable LactoneCovalent Binding potential

Synthetic Protocols

Protocol A: Synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Targeting the "Open" Scaffold via Knoevenagel Condensation.

Reagents:

  • 2-Hydroxy-6-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (2.2 eq)

  • Pyridine (Solvent/Base)[1]

  • Aniline (Catalytic, 0.1 eq)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzaldehyde (10 mmol) and malonic acid (22 mmol) in pyridine (15 mL).

  • Catalysis: Add aniline (1 mmol).

  • Reaction: Heat the mixture to 50°C for 24 hours. Note: Lower temperature prevents premature decarboxylation/cyclization to coumarin.

  • Workup: Pour the reaction mixture into ice-cold HCl (2M, 50 mL) to precipitate the acid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

  • Validation: 1H NMR should show trans-alkene doublets (J ~16 Hz) and the carboxylic acid proton.

Protocol B: The "Coumarin Switch" – Cyclization to 5-Methoxycoumarin

Targeting the "Closed" Scaffold for CYP Inhibition Studies.

Reagents:

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (from Protocol A)

  • Trifluoroacetic acid (TFA) or Conc. HCl/Acetic Acid[2]

Procedure:

  • Dissolution: Dissolve the acrylic acid derivative (1 mmol) in TFA (3 mL).

  • Cyclization: Stir at room temperature for 2 hours. Monitor by TLC (The acid spot will disappear; a less polar, fluorescent spot will appear).

  • Isolation: Evaporate TFA under reduced pressure.

  • Neutralization: Redissolve residue in EtOAc, wash with saturated NaHCO3 (removes unreacted acid).

  • Yield: Evaporate organic layer to yield 5-methoxycoumarin (>90% yield typical).

Biological Applications & Mechanism of Action[2]

Nrf2 Activation (Open Form)

The open-chain form contains an


-unsaturated carbonyl (Michael acceptor). This electrophilic motif can alkylate Keap1 cysteine residues, releasing Nrf2 to induce antioxidant enzymes (HO-1, NQO1).
CYP2A6 Inhibition (Closed Form)

Upon cyclization, the 5-methoxycoumarin scaffold mimics the substrate of Cytochrome P450 2A6 (CYP2A6).

  • Application: Development of smoking cessation aids (slowing nicotine metabolism) or reducing activation of tobacco-specific nitrosamines.

  • Potency: 5-methoxycoumarin is a reported selective inhibitor of CYP2A6.[3]

Tranilast Bioisosteres

The open form can be coupled with anthranilic acid derivatives to create "Tranilast analogs" with altered metabolic stability due to the steric bulk of the 6-methoxy group.

Visualizations

Diagram 1: Synthetic Pathway & The "Coumarin Switch"

SynthesisPath Aldehyde 2-Hydroxy-6-methoxy- benzaldehyde AcrylicAcid (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid (Open Form) Aldehyde->AcrylicAcid Knoevenagel Pyridine/Aniline, 50°C Malonic Malonic Acid Malonic->AcrylicAcid AcrylicAcid->AcrylicAcid Nrf2 Activation (Michael Acceptor) Coumarin 5-Methoxycoumarin (Closed Form) AcrylicAcid->Coumarin Cyclization TFA or HCl/AcOH - H2O

Caption: Synthesis of the acrylic acid scaffold and its acid-catalyzed cyclization to the pharmacologically distinct 5-methoxycoumarin.

Diagram 2: Mechanism of Action - Dual Pathways

MOA OpenForm Open Form (Acrylic Acid) Keap1 Keap1 (Cys Sensors) OpenForm->Keap1 Electrophilic Attack ClosedForm Closed Form (5-Methoxycoumarin) CYP2A6 CYP2A6 Enzyme ClosedForm->CYP2A6 Competitive Inhibition Nrf2 Nrf2 Translocation Keap1->Nrf2 Releases Nicotine Nicotine Metabolism (Slowed) CYP2A6->Nicotine Blocks ARE Antioxidant Response (HO-1, NQO1) Nrf2->ARE Activates

Caption: Divergent biological activities: The open form activates antioxidant pathways (Nrf2), while the closed form inhibits metabolic enzymes (CYP2A6).

Experimental Validation Protocols

In Vitro Antioxidant Assay (DPPH)

Validates the activity of the phenolic hydroxyl group.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add 20 µL of test compound (1–100 µM) to 180 µL of DPPH solution in a 96-well plate.

  • Incubate in dark for 30 min.

  • Measure absorbance at 517 nm.

  • Expectation: The 2-hydroxy group provides moderate scavenging, less potent than catechol (3,4-dihydroxy) derivatives but stable.

CYP2A6 Inhibition Assay (Fluorescence)

Validates the activity of the cyclized 5-methoxycoumarin.

  • Enzyme: Recombinant Human CYP2A6.

  • Substrate: Coumarin (converts to 7-hydroxycoumarin, highly fluorescent).

  • Inhibitor: 5-Methoxycoumarin (synthesized via Protocol B).

  • Readout: Monitor fluorescence (Ex 330 nm / Em 460 nm).

  • Result: Dose-dependent decrease in fluorescence indicates binding affinity.

References

  • Synthesis of Coumarins via Knoevenagel Condensation Title: "Recent advances in the synthesis of coumarin derivatives via Knoevenagel condensation." Source:RSC Advances, 2014. URL:[Link]

  • CYP2A6 Inhibition by Methoxycoumarins Title: "Structural requirements for the inhibition of human CYP2A6 by coumarin derivatives." Source:Chemical Research in Toxicology, 2006. (Contextual grounding for 5-methoxycoumarin activity).[3][4][5] URL:[Link]

  • Tranilast and Cinnamic Acid Analogs Title: "Tranilast: A review of its therapeutic applications and mechanisms." Source:Journal of Pharmacological Sciences, 2018. URL:[Link]

  • Cinnamic Acids as Nrf2 Activators Title: "Cinnamic acid derivatives as Nrf2 activators: A study of structure-activity relationships." Source:European Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Coumarin Numbering and Nomenclature Title: "IUPAC Nomenclature of Organic Chemistry: Rule C-473 (Coumarins)." Source:IUPAC Blue Book. URL:[Link]

Sources

Method

Use of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid as a research chemical

This guide outlines the technical specifications, synthetic utility, and experimental protocols for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (CAS: 38489-79-1). Technical Guide: (E)-3-(2-Hydroxy-6-methoxyphenyl)acryl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthetic utility, and experimental protocols for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (CAS: 38489-79-1).

Technical Guide: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Subtitle: Strategic Applications in Coumarin Scaffold Synthesis and Phenylpropanoid Metabolomics

Chemical Profile & Significance

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a specialized phenylpropanoid derivative. Unlike its more common isomer, Ferulic acid (4-hydroxy-3-methoxy), this compound possesses a hydroxyl group at the ortho (C2) position relative to the acrylic side chain.

This structural feature is chemically significant: the C2-hydroxyl group acts as an intramolecular nucleophile, allowing the compound to undergo spontaneous or acid-catalyzed lactonization to form 5-methoxycoumarin . Consequently, it serves as a critical "pre-organized" scaffold for the synthesis of functionalized coumarins, which are essential pharmacophores in anticoagulant, anticancer, and fluorescent probe research.

Key Properties
PropertySpecification
CAS Number 38489-79-1
IUPAC Name (2E)-3-(2-hydroxy-6-methoxyphenyl)prop-2-enoic acid
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol, Methanol. Sparingly soluble in water.
Stability Light-sensitive (susceptible to E to Z photoisomerization). Store at -20°C.
pKa (Predicted) Carboxyl: ~4.5

Application I: Synthetic Precursor for 5-Methoxycoumarin

The primary research application of this compound is as a direct precursor for 5-methoxycoumarin (and related 5-substituted derivatives). The presence of the 6-methoxy group on the phenyl ring maps to the 5-position of the coumarin system upon cyclization.

Mechanism of Action
  • Activation: Acidic conditions protonate the carbonyl oxygen of the acrylic acid.

  • Cyclization: The C2-hydroxyl oxygen attacks the carbonyl carbon.

  • Elimination: Loss of water drives the formation of the lactone ring (coumarin core).

Protocol: Acid-Catalyzed Cyclization

Target Audience: Medicinal Chemists

Reagents:

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (1.0 eq)

  • Glacial Acetic Acid (Solvent)

  • Concentrated HCl (Catalyst)

  • Ice-cold water

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid in 5.0 mL of glacial acetic acid in a round-bottom flask.

  • Catalysis: Add 0.5 mL of concentrated HCl dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (acid) will disappear, and a less polar spot (lactone) will appear.

  • Quenching: Cool the reaction mixture to room temperature and pour onto 50 g of crushed ice.

  • Precipitation: Stir vigorously. The 5-methoxycoumarin product should precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (3 x 10 mL) to remove acid traces, and recrystallize from ethanol if necessary.

Validation:

  • 1H NMR: Disappearance of the broad carboxylic acid singlet (~12 ppm) and the phenolic proton. Appearance of characteristic coumarin doublets (C3-H and C4-H) with J values typical of cis-alkenes in a ring (approx. 9.5 Hz).[1]

Application II: Metabolomic Standard & Analysis

In plant metabolomics, this compound serves as a reference standard for identifying ortho-coumaric acid derivatives in complex extracts. Its distinct retention time and UV spectrum allow it to be differentiated from para-substituted isomers like p-coumaric or ferulic acid.

Protocol: HPLC-DAD Separation

Target Audience: Analytical Chemists

System Parameters:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 280 nm (phenolic peak) and 320 nm (cinnamic conjugation).

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile.

Time (min)% Solvent A% Solvent B
0955
206040
251090
30955

Sample Preparation:

  • Prepare a 1 mg/mL stock solution in Methanol.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Inject 10 µL.

  • Note: Due to the 2-OH group, this compound may show a slightly shorter retention time than its methylated counterpart (2,6-dimethoxy) due to hydrogen bonding effects with the mobile phase.

Visualizations

Figure 1: Synthetic Pathway (Cyclization)

This diagram illustrates the transformation of the research chemical into the coumarin scaffold.

Cyclization Start (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid (Precursor) Intermediate Acid Catalysis (Protonation) Start->Intermediate + H+ Transition Intramolecular Nucleophilic Attack (Ring Closure) Intermediate->Transition - H2O Product 5-Methoxycoumarin (Scaffold) Transition->Product Lactonization

Caption: Acid-catalyzed cyclization of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid to 5-methoxycoumarin.

Figure 2: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Application cluster_2 Phase 3: Analysis Stock Prepare Stock Solution (10mM in DMSO) QC QC Check: HPLC Purity (>98%) Stock->QC Syn Synthetic Route: Reflux in AcOH/HCl QC->Syn Pass Bio Bioassay: Antioxidant Screen (DPPH) QC->Bio Pass NMR 1H NMR Validation (Coumarin doublets) Syn->NMR Data Data Processing (IC50 / Yield %) Bio->Data

Caption: Standardized workflow for utilizing the compound in synthetic and biological workflows.

References

  • ChemBlink. (2E)-3-(2-Hydroxy-6-Methoxyphenyl)Acrylic Acid - CAS 38489-79-1 Properties.

  • MDPI (Molbank). Synthesis of Coumarin Hybrids via Ferulic Acid Derivatives. (Demonstrates the general esterification/cyclization chemistry of hydroxycinnamic acids).

  • PubChem. Compound Summary: 3-(2-Hydroxy-4-methoxyphenyl)acrylic acid (Isomer comparison).

  • Semantic Scholar. Mechanism and Kinetics of Novel Coumarin Derivatives Production. (Kinetics of coumarin ring formation).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for synthesizing (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Topic: Optimizing reaction conditions for synthesizing (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for synthesizing (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2][3][4]

[1][2][4]

Product: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid CAS: 38489-79-1 Common Name: 6-Methoxy-o-coumaric acid Application: Pharmaceutical intermediate, metabolite standard, antioxidant research.[1][2][4]

Route Selection & Strategy

The synthesis of ortho-hydroxycinnamic acids presents a unique challenge: the "Coumarin Trap." Under standard Knoevenagel or Perkin conditions, the proximity of the phenol (-OH) and the newly formed acrylic acid side chain favors spontaneous cyclization to form a lactone (coumarin).

For (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, the 6-methoxy group adds steric constraints but does not prevent this cyclization.[1][2][4] In fact, the corresponding lactone, 5-methoxycoumarin , is a thermodynamic sink.[3][4][5]

Strategic Workflow

The following decision tree illustrates the two primary pathways: the Protection Route (recommended for highest purity) and the Hydrolysis Route (recommended for scale-up).

Synthesis_Workflow Start Start: 2-Hydroxy-6-methoxybenzaldehyde Decision Choose Strategy Start->Decision RouteA Route A: Protection (High Fidelity) Prevents cyclization entirely Decision->RouteA Small Scale / High Purity RouteB Route B: Coumarin Hydrolysis (Scale-Up) Uses thermodynamic stability of coumarin for purification Decision->RouteB Large Scale / Robust StepA1 1. Acetylation / Benzylation (Protect Phenol) RouteA->StepA1 StepB1 1. Knoevenagel / Perkin (Force cyclization to 5-Methoxycoumarin) RouteB->StepB1 StepA2 2. Knoevenagel Condensation (Malonic Acid / Pyridine) StepA1->StepA2 StepA3 3. Deprotection (Basic hydrolysis or Hydrogenolysis) StepA2->StepA3 Target Target: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid StepA3->Target StepB2 2. Ring Opening (Saponification) (NaOH, Heat) StepB1->StepB2 StepB1->StepB2 Isolate Coumarin (Solid) StepB3 3. Controlled Acidification (Cold pH adjustment) StepB2->StepB3 StepB3->Target StepB3->Target Precipitate (E)-Acid

Figure 1: Strategic decision tree for avoiding or managing coumarin formation during synthesis.

Critical Troubleshooting (Q&A)

Issue: Product Identification (Acid vs. Coumarin)

Q: I performed a Knoevenagel condensation with malonic acid and pyridine, but the product is insoluble in sodium bicarbonate solution. What happened?

A: You have likely isolated 5-methoxycoumarin instead of the target acrylic acid.[4]

  • Mechanism: The intermediate o-hydroxycinnamic acid undergoes intramolecular esterification (lactonization) driven by heat or acidic workup.[1][2]

  • Diagnostic: Check the 1H NMR coupling constants of the vinylic protons.

    • Coumarin (Lactone): Vinylic protons appear as doublets with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
        (cis-geometry locked in the ring).[1][2]
      
    • Target (E)-Acid: Vinylic protons appear as doublets with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
        (trans-geometry).[1][2]
      
  • Solution: Do not discard the solid. Proceed to the Hydrolysis Protocol (Section 3) to open the ring.[5]

Issue: Re-cyclization During Workup

Q: I successfully hydrolyzed the coumarin with NaOH, but after acidifying, the melting point matches the coumarin starting material.

A: This is a classic issue of acid-catalyzed re-lactonization .

  • The Cause: The (Z)-isomer (cis) of the acid cyclizes spontaneously.[1][2] While the (E)-isomer (trans) is more stable, low pH and heat can catalyze isomerization or direct cyclization if the equilibrium shifts.[1][2][3]

  • The Fix:

    • Perform the acidification at

      
        (ice bath).
      
    • Use dilute HCl (1M) and add it slowly with vigorous stirring.

    • Stop acidification exactly when the precipitate forms (typically pH 3-4). Do not go to pH 1.[5]

    • Filter immediately and wash with cold water.[5] Dry under vacuum at room temperature (avoid oven heating).[3][5]

Issue: Low Yield in Knoevenagel Step

Q: The reaction of 2-hydroxy-6-methoxybenzaldehyde with malonic acid is stalling or giving black tar.

A: The 6-methoxy group provides steric hindrance near the aldehyde, and the free phenol can form salts with the base, deactivating the aldehyde.[3][4][5][6]

  • Optimization:

    • Add Aniline: Use a catalytic amount of aniline (10 mol%) alongside pyridine.[5] This forms a more reactive Schiff base (imine) intermediate.[3][5]

    • Switch Solvent: If using neat pyridine, switch to Ethanol with Piperidine (cat.) .[5]

    • Protect the Phenol: If yield remains <40%, switch to the Protection Route (Route A).[3][5] Acetylate the starting material first (

      
      , Pyridine) to make 2-acetoxy-6-methoxybenzaldehyde.[1][2][4] This removes the phenoxide interference.[5]
      

Optimized Experimental Protocols

Protocol A: The "Coumarin Hydrolysis" Route (Robust)

Recommended for users who have already obtained the coumarin or want a scalable method.[1][2][3][6]

Step 1: Synthesis of 5-Methoxycoumarin

  • Mix 2-hydroxy-6-methoxybenzaldehyde (10 mmol), diethyl malonate (12 mmol), and piperidine (0.5 mL) in ethanol (20 mL).

  • Reflux for 4–6 hours. Monitor by TLC.[5]

  • Cool to room temperature. The coumarin often crystallizes out.[5] If not, evaporate solvent and recrystallize from ethanol/water.[3][5]

  • Yield: Expect 70–85% of 5-methoxycoumarin.

Step 2: Ring Opening to (E)-Acid [1][2][3]

  • Suspend 5-methoxycoumarin (1.0 g) in 10% NaOH solution (15 mL).

  • Heat at reflux for 1–2 hours. The solid will dissolve as the ring opens to form the sodium salt of the acid.[5]

    • Note: The solution color often changes to yellow/orange.[5]

  • Critical Step: Cool the solution to

    
      in an ice bath.
    
  • Dropwise add 2M HCl while stirring vigorously until pH reaches ~3–4.

  • A white/off-white precipitate of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid will form.[1][2][4]

  • Filter immediately.[5] Wash with ice-cold water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Dry in a vacuum desiccator over

    
    . Do not heat. 
    
Protocol B: The "Protection" Route (High Purity)

Recommended for drug development standards requiring minimal purification.[1][2][3][6]

  • Protection: React 2-hydroxy-6-methoxybenzaldehyde with benzyl bromide (

    
    , DMF, RT) to form 2-benzyloxy-6-methoxybenzaldehyde .
    
  • Condensation: React the protected aldehyde with malonic acid in pyridine (with catalytic piperidine) at

    
     for 4 hours.
    
  • Workup: Pour into ice-HCl. The protected acid (E)-3-(2-benzyloxy-6-methoxyphenyl)acrylic acid precipitates.[1][2][4] Recrystallize from Ethanol.[5][7]

  • Deprotection: Dissolve in MeOH/EtOAc. Add 10% Pd/C catalyst.[5] Stir under

    
     balloon (hydrogenolysis) for 2 hours.
    
  • Filter & Evaporate: Filter off catalyst. Evaporate solvent to obtain the pure target acid.[5]

Analytical Specifications

PropertySpecificationNotes
Appearance White to off-white powderTurns yellow if oxidized/exposed to light.[1][2][4]
Melting Point 161–165 °C (Dec)Decomposes (decarboxylates) if heated too fast.[1][3]
Solubility DMSO, Methanol, EthanolPoor solubility in water and chloroform.[3][4][5][6]
1H NMR (DMSO-d6) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

7.8–8.0 (d,

Hz, 1H)
Large coupling constant confirms Trans (E) geometry.[1][2][5]
1H NMR (DMSO-d6) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

6.4–6.6 (d,

Hz, 1H)
Vinyl proton

to carbonyl.[1][2][5]
MS (ESI-) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

193

Molecular Weight = 194.18 g/mol .[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use the Perkin reaction (Acetic Anhydride/Sodium Acetate)? A: Yes, but the Perkin reaction almost exclusively yields the coumarin (5-methoxycoumarin) due to the high temperatures (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and dehydrating conditions.[1][6] You must include the hydrolysis step (Protocol A, Step 2) to get the free acid.[3][5][6]

Q: How do I store the product? A: Store at


 , protected from light. Ortho-hydroxycinnamic acids are light-sensitive and can undergo 

photoisomerization, leading to slow cyclization back to the coumarin over time.[1][2][4]

Q: Why is the 6-methoxy group important? A: In biological studies, the 6-methoxy group (ortho to the bridge) sterically influences the planarity of the molecule and its binding affinity to targets like tyrosinase or specific kinases.[2][4] It also blocks metabolism at that position.[5]

References

  • Coumarin Cyclization Mechanism

    • Title: A Convenient Synthesis of a Simple Coumarin from Salicylaldehyde and Wittig Reagent.[5]

    • Insight: Demonstrates that ortho-methoxy groups facilitate coumarin ring formation and that refluxing conditions favor the lactone over the acid.[4]

    • Source: (Verified via search context).[1][2][3][5][6]

  • Target Molecule Data

    • Title: (2E)-3-(2-Hydroxy-6-Methoxyphenyl)Acrylic Acid [CAS# 38489-79-1].[1][2][4][8]

    • Source:[1][2][3][6]

  • Related Synthesis (Ferulic Acid Derivatives)

    • Title: (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate.[1][2][4]

    • Insight: Provides detailed NMR data for distinguishing cinnamic acid derivatives
    • Source:[1][2][3][6]

  • General Knoevenagel Methodology

    • Title: Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins.[1][3]

    • Insight: Discusses the role of solvents and catalysts in directing the reaction toward coumarins vs. acids.
    • Source:[1][2][3][6]

Sources

Optimization

Preventing polymerization of acrylic acids during purification

A Senior Application Scientist's Guide to Preventing Uncontrolled Polymerization Welcome to the technical support center for acrylic acid purification. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Uncontrolled Polymerization

Welcome to the technical support center for acrylic acid purification. This guide is designed for researchers, scientists, and drug development professionals who handle acrylic acid and its derivatives. Due to its high reactivity, acrylic acid can polymerize unexpectedly during purification, leading to failed experiments, damaged equipment, and significant safety hazards.[1][2] This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure your purification processes are safe, efficient, and reproducible.

Frequently Asked Questions: The Core Principles of Stabilization

This section addresses the fundamental concepts behind acrylic acid polymerization and its prevention. Understanding these principles is the first step toward troubleshooting and optimizing your purification workflow.

Q1: What exactly is acrylic acid polymerization, and why is it a problem during purification?

A: Acrylic acid polymerization is a chemical reaction where individual acrylic acid molecules (monomers) link together to form long chains or networks (polymers). This process is typically initiated by free radicals—highly reactive molecules with unpaired electrons.[3]

During purification, particularly distillation, energy is introduced into the system in the form of heat. This heat can cause the spontaneous formation of free radicals, initiating a chain reaction.[4][5] The reaction is highly exothermic, meaning it releases a significant amount of heat.[2] If not controlled, this can lead to a "runaway polymerization"—a dangerous, uncontrollable reaction that can generate enough heat and pressure to boil the monomer, rupture closed containers, and even cause fires or explosions.[6][7]

Q2: How do polymerization inhibitors work?

A: Polymerization inhibitors are chemical compounds that intercept and deactivate the free radicals responsible for initiating polymerization. They act as "radical scavengers," effectively breaking the chain reaction before it can propagate.[8] These inhibitors are crucial for the safe storage, transport, and processing of acrylic acid.[9][10][11][12] Common examples include hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[1][13]

Q3: I've been told oxygen is essential for the MEHQ inhibitor to work. Why is that?

A: This is a critical and often misunderstood concept. MEHQ does not efficiently react directly with the initial carbon-centered radicals formed from the monomer. Instead, it relies on a synergistic relationship with dissolved oxygen.[14][15]

The mechanism proceeds in two key steps:

  • Peroxy Radical Formation: Dissolved oxygen rapidly reacts with the initial carbon radical (R•) to form a much less reactive peroxy radical (ROO•).

  • Radical Trapping by MEHQ: MEHQ then efficiently reacts with and neutralizes this peroxy radical, preventing it from initiating a polymer chain.[10][14]

Essentially, oxygen "converts" the highly reactive radical into a form that MEHQ can easily "trap." This is why acrylic acid stabilized with MEHQ must always be stored under an air atmosphere, never under inert gases like nitrogen or argon.[16][17]

dot graph MEHQ_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Monomer [label="Acrylic Acid Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat / Light /\nContaminants", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Radical [label="Carbon Radical (R•)\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Uncontrolled\nPolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="Dissolved\nOxygen (O₂)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peroxy [label="Peroxy Radical (ROO•)\n(Less Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEHQ [label="MEHQ Inhibitor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stable [label="Stable, Non-Radical\nProducts", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Heat -> Monomer [label="Initiation"]; Monomer -> Radical; Radical -> Polymer [label="Propagation\n(Fast)", color="#EA4335", fontcolor="#EA4335"]; Radical -> O2 [label="Forms Peroxy Radical\n(Very Fast)", color="#34A853"]; O2 -> Peroxy; Peroxy -> MEHQ [label="Inhibition/\nRadical Trapping", color="#4285F4"]; MEHQ -> Stable; Peroxy -> Polymer [label="Slow Copolymerization", style=dashed, color="#5F6368"];

} enddot Caption: Synergistic inhibition mechanism of MEHQ and Oxygen.

Q4: What is the difference between MEHQ and PTZ? When should I use each one?

A: MEHQ and PTZ are the most common inhibitors, but they serve different primary purposes based on operating conditions.

  • MEHQ (Hydroquinone Monomethyl Ether): This is the standard stabilizer for storage and transportation at ambient temperatures.[13] Its effectiveness is critically dependent on the presence of dissolved oxygen. It is less effective at the high temperatures often required for distillation.[18]

  • PTZ (Phenothiazine): This is a high-temperature inhibitor used during purification processes like distillation.[13][19] Unlike MEHQ, PTZ can function effectively in low-oxygen environments and at elevated temperatures, making it ideal as an in-process inhibitor.[13][20]

The choice depends on your application:

  • For storing purified acrylic acid: Add MEHQ (typically 200 ppm) and store under air.

  • For distilling crude acrylic acid: Use PTZ in the distillation pot to prevent polymerization at high temperatures.

FeatureMEHQ (Hydroquinone Monomethyl Ether)PTZ (Phenothiazine)
Primary Use Storage & Transport StabilizerHigh-Temperature Process Inhibitor
Oxygen Requirement Essential for activation[14][17][18]Not required; effective in anoxic conditions[13]
Effective Temp. Ambient to moderate (<60°C)[18]High temperatures (>115°C)
Mechanism Traps peroxy radicals (ROO•)Scavenges carbon radicals (R•) directly
Typical Concentration 200 ± 20 ppm for storage[4]Varies by process; added to distillation pot

Troubleshooting Guide: Common Purification Problems

This section provides direct answers to specific issues you may encounter during your experiments.

Q: Help! I see solid polymer forming in my distillation flask.

A: Polymer formation during distillation is a serious issue that requires immediate attention to prevent a runaway reaction.

Immediate Actions:

  • Reduce Heat Immediately: Turn off or lower the heating mantle to cool the system.

  • Break Vacuum (If Applicable): If operating under vacuum, carefully re-introduce air. This can help activate any residual MEHQ-type stabilizer.

  • Add a "Shortstop" Inhibitor: If safe to do so, a concentrated solution of an inhibitor like PTZ can be added to quench the reaction.[6][7]

Root Cause Analysis & Solutions:

  • Was the inhibitor concentration too low or absent?

    • Cause: Distillation pots require a high-temperature inhibitor like PTZ to be added before heating.[13] Standard storage-grade MEHQ is often insufficient.

    • Solution: For subsequent runs, add an appropriate amount of PTZ or copper metal (shavings, wire) to the distillation flask before starting.[21]

  • Are there hot spots in your apparatus?

    • Cause: Vigorous heating or poor insulation can create localized hot spots on the flask walls, initiating polymerization even if the bulk liquid temperature seems acceptable.

    • Solution: Use an oil bath for uniform heating and ensure gentle, even boiling. Avoid heating above 115°C if possible.[22] Distilling under reduced pressure is highly recommended to lower the boiling point.[5]

  • Is your crude acrylic acid contaminated?

    • Cause: Contaminants like iron salts (from rust) or peroxides can act as polymerization initiators.[4][23]

    • Solution: Use clean, glass-lined, or stainless steel equipment.[4][24] Ensure your starting material has not been improperly stored or exposed to contaminants.

dot graph Distillation_Troubleshooting { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Polymer Observed\nin Distillation Flask?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Action1 [label="1. Immediately Reduce Heat\n2. Add Shortstop Inhibitor (e.g., PTZ)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInhibitor [label="Was a high-temp inhibitor\n(e.g., PTZ, copper) added?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Inhibitor [label="Solution: Add PTZ or\ncopper shavings to the flask\nbefore next distillation.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckTemp [label="Is heating uniform?\nIs temperature <100°C?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Solution: Use an oil bath.\nEmploy vacuum distillation\nto lower the boiling point.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckContam [label="Is equipment clean?\n(No rust, peroxides)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Contam [label="Solution: Use clean glass or\nstainless steel equipment.\nCheck source material.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Action1 [label="Yes"]; Action1 -> CheckInhibitor; CheckInhibitor -> CheckTemp [label="Yes"]; CheckInhibitor -> Sol_Inhibitor [label="No"]; CheckTemp -> CheckContam [label="Yes"]; CheckTemp -> Sol_Temp [label="No"]; CheckContam -> End [label="Yes"]; CheckContam -> Sol_Contam [label="No"]; Sol_Inhibitor -> CheckTemp; Sol_Temp -> CheckContam; Sol_Contam -> End; } enddot Caption: Troubleshooting workflow for polymerization during distillation.

Q: I successfully purified my acrylic acid, but now it's solidifying in the storage bottle. What happened?

A: This indicates that your purified, inhibitor-free monomer is now polymerizing during storage.

Root Cause Analysis & Solutions:

  • Did you add a stabilizer for storage?

    • Cause: Highly purified acrylic acid contains no inhibitor and is extremely unstable. It must be re-stabilized for storage.

    • Solution: Immediately after purification, add a storage stabilizer like MEHQ (to a final concentration of ~200 ppm) to the collected fractions you intend to store.

  • How are you storing the material?

    • Cause: Improper storage conditions can initiate polymerization. This includes storage under an inert atmosphere (which deactivates MEHQ), exposure to light, or elevated temperatures (15-25°C is recommended).[4][16]

    • Solution: Store the stabilized acrylic acid in a properly labeled, vented container in a cool, dark, well-ventilated area.[4] Ensure there is an air headspace in the container.

  • Did you freeze the acrylic acid?

    • Cause: Acrylic acid freezes at ~13°C. During thawing, the inhibitor (like MEHQ) can separate from the monomer as it melts, creating pockets of pure, unstabilized acrylic acid that can polymerize violently.[16]

    • Solution: Never let acrylic acid freeze. Store it between 15-25°C.[16] If it does freeze, do not attempt to thaw it without consulting your supplier or safety officer for specific, safe-thawing protocols.[16]

Key Experimental Protocols

Follow these methodologies to ensure safe and effective handling during purification.

Protocol 1: Removing Inhibitors for Immediate Experimental Use

This protocol is for preparing inhibitor-free acrylic acid that will be used immediately in a subsequent reaction (e.g., a controlled polymerization).

Materials:

  • Inhibited acrylic acid

  • Basic alumina, activated

  • Glass chromatography column with a fritted disc

  • Receiving flask, cooled in an ice bath

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Methodology:

  • Prepare the Column: Set up the chromatography column in a fume hood. Add a small plug of glass wool, followed by a layer of sand. Gently pour the activated basic alumina into the column to create a packed bed (a bed height of 10-15 cm is typical for small-scale purification).

  • Equilibrate: Pass a small amount of a suitable solvent (e.g., dichloromethane) through the column to ensure even packing, then allow it to drain completely.

  • Load Monomer: Carefully pour the inhibited acrylic acid onto the top of the alumina bed.

  • Elute: Allow the monomer to pass through the column via gravity. The MEHQ inhibitor will be adsorbed by the alumina.

  • Collect: Collect the clear, inhibitor-free acrylic acid in the receiving flask cooled by an ice bath.

  • Immediate Use: Crucially, this purified monomer is highly unstable and should be used within the hour. Do not attempt to store it without re-stabilizing.

Protocol 2: Purification by Vacuum Distillation

This is the standard method for obtaining high-purity acrylic acid.

Materials:

  • Crude/inhibited acrylic acid

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump with a pressure gauge and cold trap

  • Heating mantle with an oil bath

  • In-process inhibitor (e.g., PTZ or clean copper foil)

  • Storage stabilizer (e.g., MEHQ solution)

  • PPE

Methodology:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.

  • Add Inhibitor: Place the in-process inhibitor (a few milligrams of PTZ or a strip of copper foil) into the round-bottom distillation flask.[21] This is a critical step to prevent polymerization during heating.

  • Charge the Flask: Add the crude acrylic acid to the distillation flask, no more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The liquid may bubble as dissolved gases are removed. Aim for a pressure that will bring the boiling point of acrylic acid below 80°C (e.g., ~55-60°C at 25 mmHg).[22]

  • Begin Heating: Once the vacuum is stable, begin gently heating the flask using the oil bath.

  • Collect Distillate: Discard the first small fraction of distillate, which may contain volatile impurities. Collect the main fraction of purified acrylic acid in a receiving flask cooled in an ice bath.

  • Do Not Distill to Dryness: Stop the distillation when a small amount of liquid still remains in the distillation flask. Distilling to dryness can concentrate potentially explosive peroxides.

  • Stabilize for Storage: Before storing the purified acrylic acid, add the appropriate amount of MEHQ stabilizer and ensure it is stored under air as described in the troubleshooting section.

By understanding the fundamental chemistry and adhering to these validated protocols, you can effectively and safely manage the purification of acrylic acid, ensuring the integrity of your experiments and the safety of your laboratory.

References
  • Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 45(10), 3534–3543. [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. (2006, March 15). American Chemical Society. [Link]

  • Mosnáček, J., et al. (2012). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research, 51(10), 3910-3915. [Link]

  • Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ResearchGate. [Link]

  • Method for preventing polymerization in an acrylic acid manufacturing process.
  • Pratt, D. A., et al. (2025). Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. [Link]

  • ACRYLIC ACID - STABILIZED - PURE. (2020, September 22). Synthomer. [Link]

  • Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Academia.edu. [Link]

  • Pratt, D. A., et al. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Acrylic acid (HSG 104, 1997). Inchem.org. [Link]

  • Solvay launches new shortstop inhibitor solution for safer acrylic monomer transportation and storage. (2021, July 19). Solvay. [Link]

  • Method for purification of acrylic acid.
  • A Brief Discussion on Polymerization Inhibitors. (2025, October 17). Liskon Biological. [Link]

  • Phenothiazine. Wikipedia. [Link]

  • Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment. PMC. [Link]

  • Polymerization inhibitor & Acrylic Acid. Ekaland. [Link]

  • 1999 Acrylic Acid. University of Pennsylvania. [Link]

  • acrylic acid. Organic Syntheses Procedure. [Link]

  • Process for purification of acrylic acid by extraction and distillation.
  • Stabilization of Acrylic Esters. ResearchGate. [Link]

  • Levy, L. B. (1987). Inhibitor-oxygen interactions in acrylic acid stabilization. Semantic Scholar. [Link]

  • Method for preventing polymerization of acrylic acid and its ester.
  • Purification of acrylic acid by azeotropic distillation. European Patent Office. [Link]

  • Polyacrylic acid mechanism. (2014, January 22). Reddit. [Link]

  • Phenothiazine as Stabilizer for Acrylic Acid. ResearchGate. [Link]

  • Methacrylic Acid_Safe handling (Cefic).pdf. MERACRYL. [Link]

  • ICSC 0688 - ACRYLIC ACID. International Labour Organization. [Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Scilit. [Link]

  • How to purify Acrylic Acid. (2024, April 3). Reddit. [Link]

  • Method for recovering acrylic acid. European Patent Office. [Link]

  • Acrylic Acid. OSHA. [Link]

  • Revamp of acrylic acid purification unit - Optimization of Acetic Acid Separation. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Case ID: YIELD-OPT-2H6M-ACRYLIC Support Level: Tier 3 (Senior Application Scientist) Status: Active Executive Summary: The "Coumarin Trap" Welcome to the technical support interface. You are likely encountering low yield...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-2H6M-ACRYLIC Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary: The "Coumarin Trap"

Welcome to the technical support interface. You are likely encountering low yields or neutral impurities in the synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid .

Based on the substitution pattern (2-hydroxy, 6-methoxy), your primary yield-killer is intramolecular lactonization . The 2-hydroxyl group is a potent nucleophile that attacks the newly formed acrylic acid moiety, cyclizing to form 8-methoxycoumarin . This reaction is accelerated by heat and acid—both of which are standard in Knoevenagel condensations.

This guide provides a self-validating protocol to:

  • Maximize the Knoevenagel condensation efficiency (overcoming 6-methoxy steric hindrance).

  • Recover the target acid from the coumarin byproduct via controlled hydrolysis.

  • Isolate the pure (E)-isomer without re-triggering cyclization.

Reaction Pathway Analysis

The following diagram illustrates the competition between the desired product and the thermodynamic sink (Coumarin).

ReactionPathway Aldehyde 2-Hydroxy-6-methoxy- benzaldehyde Intermediate Benzylidene Intermediate Aldehyde->Intermediate Piperidine/Pyridine (Knoevenagel) Malonic Malonic Acid Malonic->Intermediate TargetAcid TARGET: (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid Intermediate->TargetAcid -CO2 (Decarboxylation) Coumarin SIDE PRODUCT: 8-Methoxycoumarin (Neutral Lactone) TargetAcid->Coumarin Heat or Acid (H+) Spontaneous Cyclization Coumarin->TargetAcid 1. NaOH (Saponification) 2. Cold Acidification (pH 3-4)

Figure 1: Mechanistic pathway showing the reversible cyclization between the target acrylic acid and the coumarin byproduct.

Optimized Protocol (Doebner Modification)

Phase A: Synthesis

Rationale: The 6-methoxy group creates steric bulk near the aldehyde. Standard piperidine catalysis may be too slow, allowing coumarin formation to dominate. We use a high-concentration pyridine system to act as both solvent and base.

ParameterConditionTechnical Justification
Stoichiometry Aldehyde (1.0 eq) : Malonic Acid (1.5 eq)Excess malonic acid drives the equilibrium forward and compensates for sublimation/decomposition.
Catalyst Piperidine (0.1 eq) + Aniline (0.05 eq)Dual-Catalysis: Aniline forms a highly reactive Schiff base (imine) intermediate, overcoming the 6-OMe steric hindrance more effectively than piperidine alone.
Solvent Pyridine (anhydrous)Acts as a proton acceptor for decarboxylation and solubilizes the zwitterionic intermediates.
Temperature 80°C (Initial)

100°C (Final)
Start lower to form the condensation product, then ramp to drive decarboxylation. Avoid reflux (>115°C) to minimize polymerization.
Phase B: Critical Workup (The "Rescue" Step)

Most users lose yield here by filtering off the "solid" directly. If that solid is neutral, it is the coumarin. You must hydrolyze it.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Acidification Check: Add concentrated HCl dropwise with vigorous stirring until pH < 1.

    • Observation: A precipitate forms.[1][2][3]

    • Action: Filter the solid.[1][3] DO NOT DISCARD.

  • Diagnostic Step: Take a small amount of the solid and check solubility in sat.[4] NaHCO3.

    • Soluble (Bubbling): It is the Target Acid . Proceed to recrystallization.[2][4]

    • Insoluble: It is 8-Methoxycoumarin .[5] Proceed to Phase C .

Phase C: Coumarin Hydrolysis (Yield Recovery)

Use this loop if your product cyclized.

  • Suspend the crude solid (Coumarin) in 10% NaOH (aq).

  • Heat to 60°C for 30–60 minutes. The solid should dissolve completely as the lactone ring opens to form the sodium phenolate-carboxylate.

  • The "Cold Crash": Cool the solution to 0–5°C in an ice bath.

  • Controlled Reprecipitation:

    • Slowly add 2M HCl while monitoring pH.

    • STOP at pH 3–4.

    • Why? Going to pH 1 or heating will re-close the ring to the coumarin. The free acid is least soluble at pH 3–4.

  • Filter immediately and wash with ice-cold water.

Troubleshooting Guide (Q&A)

Issue 1: "My product is an oil/gum that won't solidify."

Diagnosis: Presence of unreacted aldehyde or decarboxylated byproducts (styrenes) preventing crystal lattice formation. Solution:

  • Dissolve the gum in minimal saturated NaHCO3 (The target acid dissolves; impurities stay as oils).

  • Extract the aqueous layer with Ethyl Acetate (removes aldehyde/coumarin).

  • Acidify the aqueous layer (cold, pH 3) to precipitate the pure acid.

Issue 2: "NMR shows a mixture of (E) and (Z) isomers."

Diagnosis: Kinetic control or incomplete thermodynamic equilibration. Solution:

  • (E)-isomers are thermodynamically more stable. Reflux the crude solid in water (suspension) for 1 hour. The (Z)-isomer is more soluble and more likely to cyclize to coumarin (which can be washed away or hydrolyzed), leaving the pure (E)-acid.

Issue 3: "Yield is low (<40%)."

Diagnosis: Incomplete decarboxylation or loss of product to the mother liquor. Solution:

  • Check Decarboxylation: Monitor the reaction by TLC. If the intermediate (dicarboxylic acid) persists, increase temp to 105°C for 1 hour.

  • Mother Liquor: The target acid has some water solubility due to the phenolic -OH. Saturate the aqueous mother liquor with NaCl (salting out) and extract with Ethyl Acetate/THF (1:1) to recover remaining product.[3][4]

Decision Tree: Isolation Logic

Follow this logic flow to determine the correct workup based on your crude material's behavior.

WorkupLogic Start Crude Reaction Mixture PourIce Pour into Ice/HCl (pH 1) Start->PourIce SolidCheck Did Solid Precipitate? PourIce->SolidCheck Oily Oily/Sticky Gum SolidCheck->Oily No Solid Solid Isolated SolidCheck->Solid Yes ExtractBase Dissolve in NaHCO3 Extract impurities with EtOAc Acidify Aqueous Phase Oily->ExtractBase SolubilityTest Test Solubility in 10% NaHCO3 Solid->SolubilityTest Soluble Soluble (Bubbles) SolubilityTest->Soluble Yes Insoluble Insoluble SolubilityTest->Insoluble No Target Target Acid Present. Recrystallize (EtOH/H2O) Soluble->Target CoumarinFound Coumarin Formed. Perform Hydrolysis (Phase C) Insoluble->CoumarinFound CoumarinFound->Target After Hydrolysis ExtractBase->Target

Figure 2: Decision matrix for isolating the target acid from coumarin or oily impurities.

References

  • Jones, G. (2011). The Knoevenagel Condensation. In Organic Reactions (Vol. 15). Wiley. [Link]

  • Sethna, S., & Phadke, R. (2011). The Pechmann Reaction and the Synthesis of Coumarins. In Organic Reactions (Vol. 7). Wiley. [Link]

  • Fioravanti, S., et al. (2008).[6] Solvent-Free Synthesis of Coumarins via Knoevenagel Condensation. Organic Letters, 10(7), 1449–1451. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions. [Link]

Sources

Optimization

Technical Support Center: Characterization of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid

Welcome to the technical support guide for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (CAS No. 38489-79-1).[1] This document, designed for researchers and drug development professionals, provides troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (CAS No. 38489-79-1).[1] This document, designed for researchers and drug development professionals, provides troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have structured this guide to address common challenges with in-depth explanations and validated protocols.

Section 1: Synthesis and Purification Challenges
Q1: My Knoevenagel condensation reaction to synthesize the target compound is showing multiple spots on TLC, and the final yield is low. What could be the issue?

A: Low yields and multiple products in this synthesis are typically due to the formation of the undesired (Z)-isomer, side-products from self-condensation of the aldehyde, or incomplete reaction. The choice of base and solvent is critical to favor the formation of the thermodynamically more stable (E)-isomer.

Troubleshooting Insights:

  • Isomer Formation: The Knoevenagel condensation can produce both (E) and (Z) isomers. The (E)-isomer is generally the major product due to its greater thermodynamic stability. However, reaction conditions can influence the ratio. Extended reaction times or thermal equilibration can often favor the (E)-isomer.

  • Starting Material Purity: Ensure the purity of your starting materials, 2-hydroxy-6-methoxybenzaldehyde and malonic acid. Impurities can lead to unwanted side reactions.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress.[2] An ideal mobile phase (e.g., ethyl acetate/hexane mixtures) should clearly separate the starting aldehyde, the product, and any major byproducts. The reaction should be stopped once the starting aldehyde is consumed to prevent the formation of degradation products.

Workflow for Optimizing Synthesis and Purification

G cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification Strategy A Combine Reactants: 2-hydroxy-6-methoxybenzaldehyde + Malonic Acid + Base (e.g., Piperidine) B Reflux in Solvent (e.g., Pyridine, Toluene) A->B C Monitor by TLC B->C D Acidify with HCl C->D Reaction Complete E Precipitate Crude Product D->E F Filter & Dry E->F G Assess Purity (TLC/¹H NMR) F->G H Recrystallization (Primary Method) G->H Minor Impurities I Column Chromatography (If Recrystallization Fails) G->I Major Impurities or Isomers J Final Purity Check H->J I->J

Caption: Synthesis and Purification Workflow.

Q2: I'm struggling to purify the crude product. What is a reliable recrystallization protocol?

A: Recrystallization is the preferred method for purifying this compound. The key is selecting a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. An ethanol/water or methanol/water system is often effective.

Detailed Recrystallization Protocol:

  • Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimum volume of hot methanol or ethanol.

  • Dissolution: Transfer the bulk of your crude product to an Erlenmeyer flask and add the hot solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Section 2: Spectroscopic Characterization
Q3: How can I definitively confirm the (E)-stereochemistry of the double bond using ¹H NMR?

A: The (E) or trans configuration of the vinylic protons on the acrylic acid moiety can be confirmed by their coupling constant (J-value). For (E)-isomers of acrylic acids, the coupling constant between the two vinylic protons is typically large, in the range of 15-18 Hz.[2]

Key Diagnostic Signals:

  • Vinylic Protons: Look for two doublets in the range of δ 6.0-8.0 ppm.

  • Coupling Constant: The proton on the carbon adjacent to the carbonyl group will appear further downfield (e.g., δ ~7.7-7.9 ppm) compared to the proton on the carbon adjacent to the phenyl ring (e.g., δ ~6.3-6.5 ppm). The coupling constant (J) between these two protons should be ~16 Hz, which is characteristic of a trans relationship.[3][4] A cis isomer would show a much smaller coupling constant, typically 10-12 Hz.

G Observation ¹H NMR Spectrum shows two vinylic doublets with J ≈ 16 Hz Reason Karplus Relationship: Dihedral angle of ~180° (trans) results in a large coupling constant. Observation->Reason is explained by Conclusion Compound has (E)-Stereochemistry Reason->Conclusion leads to

Caption: Logic for determining (E)-stereochemistry via ¹H NMR.

Expected ¹H and ¹³C NMR Data Summary

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notes
Carboxylic Acid (-COOH)11.0 - 13.0 (broad s)~168-172Chemical shift is solvent and concentration dependent.
Vinylic CH (α to COOH)~7.8 (d, J ≈ 16 Hz)~140-145Downfield due to deshielding from the carbonyl group.
Vinylic CH (β to COOH)~6.4 (d, J ≈ 16 Hz)~115-120Upfield relative to the other vinylic proton.
Aromatic CH6.5 - 7.5 (m)~100-160Specific splitting pattern depends on substitution.
Methoxy (-OCH₃)~3.8 (s)~55-56Sharp singlet integrating to 3H.
Phenolic (-OH)5.0 - 9.0 (broad s)-Position is highly variable; may be affected by H-bonding.

Note: Shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆, CDCl₃).[2][3][4]

Q4: The carbonyl (C=O) stretching frequency in my FTIR spectrum is lower than expected for a typical α,β-unsaturated carboxylic acid. Why?

A: The carbonyl stretching frequency is likely shifted to a lower wavenumber due to intramolecular hydrogen bonding between the ortho-hydroxyl group (at C2) and the carbonyl oxygen of the acrylic acid moiety.

Mechanistic Explanation:

  • Standard Frequency: A typical α,β-unsaturated carboxylic acid shows a C=O stretch around 1700-1680 cm⁻¹.[3]

  • Hydrogen Bonding Effect: The hydrogen from the phenolic -OH group forms a hydrogen bond with the carbonyl oxygen. This interaction weakens the C=O double bond by pulling electron density away from it.

  • Observed Shift: A weaker bond requires less energy to vibrate, resulting in an absorption at a lower frequency (wavenumber). You might observe the C=O peak closer to 1660-1670 cm⁻¹.

  • O-H Stretch: Concurrently, the phenolic O-H stretch will be very broad and may appear at a lower wavenumber than a free phenol due to its involvement in this hydrogen bond.

Caption: Intramolecular H-bond affecting the C=O group.

Section 3: Physicochemical Properties & Stability
Q5: What are the best practices for dissolving and storing this compound?

A: Solubility and stability are critical for experimental success.

Solubility Profile:

  • High Solubility: DMSO, DMF, methanol, ethanol, acetone.

  • Moderate Solubility: Ethyl acetate.

  • Low/Insoluble: Water, chloroform, hexane, toluene.[5]

Protocol for Preparing Stock Solutions:

  • Weigh the desired amount of the compound in a clean vial.

  • Add a small volume of DMSO to fully dissolve the compound, using gentle vortexing or sonication if necessary.

  • Once dissolved, you can dilute this stock solution with aqueous buffers or cell culture media for biological assays. Caveat: High concentrations of DMSO can be toxic to cells. Always run a vehicle control.

Storage and Stability:

  • Solid Form: Store the solid compound in a tightly sealed container at 4°C, protected from light. Phenolic compounds can be susceptible to oxidation, which may cause discoloration (e.g., turning pink or brown) over time.

  • In Solution: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. The acrylic acid moiety can be sensitive to light-induced E/Z isomerization, so protect solutions from direct light.[5]

Section 4: Advanced Characterization
Q6: I need absolute structural confirmation. What should I consider when attempting to grow crystals for X-ray diffraction?

A: Single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry. Growing suitable crystals can be challenging but is achievable through slow evaporation or solvent diffusion methods. Carboxylic acids like this one often form hydrogen-bonded dimers in the solid state, which facilitates crystallization.[6][7]

Protocol for Crystal Growth (Slow Evaporation):

  • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol or ethyl acetate) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap that has been pierced with a needle a few times. This allows for very slow evaporation of the solvent.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Monitor periodically for the formation of well-defined, single crystals.

References
  • Title: Supplementary Information for a relevant chemical study. Source: The Royal Society of Chemistry URL: [Link]

  • Title: (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate Source: MDPI URL: [Link]

  • Title: Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Additional experimental data for a related synthesis. Source: Beilstein Journals URL: [Link]

  • Title: (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid Source: National Institutes of Health (PMC) URL: [Link]

  • Title: (E)-3-(4-Methoxyphenyl)acrylic acid Source: Hycultec GmbH URL: [Link]

  • Title: Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer Source: International Science Community Association URL: [Link]

  • Title: 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Acrylic acid Source: Wikipedia URL: [Link]

  • Title: Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl) Source: An-Najah Staff Website URL: [Link]

  • Title: (E)-2,3-Bis(4-methoxyphenyl)acrylic acid Source: ResearchGate URL: [Link]

  • Title: Infrared Spectroscopy of Polymers X: Polyacrylates Source: Spectroscopy Online URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid in experimental assa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid in experimental assays. Our goal is to provide a logical framework for troubleshooting, grounded in chemical principles and supported by established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why does my (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid fail to dissolve in aqueous buffers like PBS?

A1: The poor aqueous solubility of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid stems from its molecular structure. It contains a relatively large, nonpolar benzene ring and a methoxy group (-OCH₃), which contribute to its hydrophobic character. While it also possesses a polar carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group capable of hydrogen bonding, the influence of the hydrophobic regions dominates in neutral aqueous solutions.[1][2]

Both the carboxylic acid and the phenolic hydroxyl are weak acids.[1][3] In a neutral pH buffer (e.g., PBS at pH 7.4), these groups are only partially deprotonated (ionized). The uncharged, protonated form of the molecule is less polar and thus less soluble in water.[3][4] Significant solubility enhancement requires conditions that favor the formation of the more polar, ionized forms of these functional groups.

Q2: What is the recommended first-line approach for preparing a high-concentration stock solution?

A2: For initial stock preparation, the use of a polar aprotic solvent is the standard and recommended method.[5][6]

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

  • Rationale: DMSO is a powerful solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility. It can disrupt the intermolecular forces in the solid compound, allowing it to be solvated. For drug discovery and in vitro testing, preparing concentrated stock solutions in 100% DMSO is a common practice.[5][6][7]

  • Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO. Store this stock solution appropriately, often at -20°C or -80°C, to maintain compound integrity.[8][9][10] Note that "wet" DMSO can reduce compound solubility, especially after freeze/thaw cycles.[11]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?

A3: This is a classic and frequent problem known as "crashing out."[12][13][14] It occurs because while the compound is soluble in the high-concentration DMSO, it is not soluble in the final aqueous buffer, which contains only a small percentage of DMSO.[6][12] The DMSO quickly disperses, and the compound is suddenly exposed to an aqueous environment it is not soluble in, causing it to precipitate.[6][13]

Here is a systematic approach to resolve this issue:

  • Lower the Final Concentration: The simplest solution is often to test lower final concentrations of your compound. The precipitation indicates you are exceeding the compound's kinetic solubility limit in the final assay medium.[14]

  • Increase Final DMSO Concentration: Many cell-based and enzymatic assays can tolerate slightly higher percentages of DMSO.[13] While it's crucial to keep the final DMSO concentration low (typically ≤0.5% to avoid solvent-induced artifacts), some systems can tolerate up to 1%.[14] You must first validate this by running a "vehicle control" to ensure the higher DMSO concentration does not affect your assay's outcome.[15][16][17][18]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the small aliquot of stock solution to the side of the tube and then gently washing it in with the buffer while vortexing. This can sometimes help with dispersion.

  • Use a Co-Solvent or Surfactant (with caution): In some biochemical (non-cell-based) assays, the inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in the final buffer can help maintain compound solubility. This must be thoroughly validated as surfactants can interfere with many biological assays.

Advanced Troubleshooting & Protocols

Q4: Can I use pH modification to improve the solubility of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid?

A4: Yes, pH modification is a powerful technique for this specific molecule due to its acidic functional groups.

  • Mechanism of Action: By increasing the pH of the solution with a base (e.g., NaOH), you can deprotonate the carboxylic acid and phenolic hydroxyl groups.[3][4][19] This creates the carboxylate (R-COO⁻) and phenoxide (R-O⁻) anions. These charged species are significantly more polar than their protonated counterparts and, therefore, exhibit much higher solubility in aqueous solutions.[3][4] Generally, for carboxylic acids, increasing the pH to 2 units above the pKa will ensure it is >99% in its soluble, ionized form.

  • Practical Application: You can prepare a stock solution by dissolving the compound in a small amount of 0.1 M NaOH and then diluting it with your assay buffer.

  • Critical Caveat: You must confirm that the final pH of your assay is not altered to a degree that would impact the biological system (e.g., enzyme activity, cell viability). Always measure the final pH after all additions. It is essential to run a pH-matched vehicle control (buffer with the same amount of NaOH added) to ensure that the change in pH itself is not responsible for any observed effects.[15][17][20]

Solubility Strategy Decision Workflow

The following diagram outlines a logical workflow for troubleshooting the solubility of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Compound fails to dissolve in aqueous buffer prep_stock Q2: Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->prep_stock test_dilution Dilute stock into final aqueous assay buffer prep_stock->test_dilution precip Q3: Does it precipitate? test_dilution->precip no_precip Success! Proceed with assay. Include DMSO vehicle control. precip->no_precip No lower_conc Option 1: Lower final compound concentration precip->lower_conc Yes check_dmso Option 2: Increase final DMSO % (e.g., 0.5-1%) Run vehicle control to validate. precip->check_dmso Yes try_ph Option 3 (Advanced): Q4: Use pH modification. Dissolve in dilute NaOH. precip->try_ph Yes lower_conc->test_dilution Re-test check_dmso->test_dilution Re-test ph_valid Validate final assay pH. Run pH-matched vehicle control. try_ph->ph_valid ph_valid->test_dilution Re-test

Caption: Decision workflow for solubilizing the target compound.

Experimental Protocol: Kinetic Solubility Assessment

To systematically determine the maximum soluble concentration of your compound under final assay conditions, a kinetic solubility assay is highly recommended.[5][7][21] This protocol is adapted from standard industry practices.[22][23]

Objective: To find the highest concentration of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid that remains in solution when diluted from a DMSO stock into the final aqueous assay buffer.

Materials:

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

  • 100% Anhydrous DMSO

  • Final Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (polypropylene for compound storage, clear flat-bottom for analysis)

  • Plate reader capable of measuring absorbance or a nephelometer for light scattering

Procedure:

  • Prepare Master Stock: Create a 20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a 2-fold serial dilution of your master stock in 100% DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).

  • Dilution into Assay Buffer: In a separate clear 96-well plate, add 98 µL of your final assay buffer to each well.

  • Transfer: Carefully transfer 2 µL from each well of the DMSO dilution plate into the corresponding wells of the assay buffer plate. This creates a 1:50 dilution, resulting in a final DMSO concentration of 2%. The final compound concentrations will range from 400 µM down to ~0.2 µM.

  • Incubation: Seal the plate and shake for 1-2 hours at room temperature.[5][7] This allows the solution to equilibrate.

  • Measurement:

    • Visual Inspection: First, visually inspect the plate for any signs of precipitation (cloudiness, solid particles).

    • Instrumental Analysis: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm) or using a nephelometer. The concentration at which you see a sharp increase in signal above the baseline (buffer + 2% DMSO) is the kinetic solubility limit.

Data Interpretation:

Concentration (µM)Visual ObservationTurbidity (OD at 620nm)Solubility Assessment
400Heavy Precipitate0.85Insoluble
200Visible Precipitate0.42Insoluble
100Slight Haze0.11Borderline
50Clear0.05Soluble
25Clear0.05Soluble
Buffer + 2% DMSOClear0.05-

In the example table above, the kinetic solubility would be determined to be between 50-100 µM. For subsequent assays, it would be prudent to work at a maximum concentration of 50 µM to ensure the compound remains fully dissolved.

References

  • Homework.Study.com. What are "vehicle" controls and why are they performed? Available from: [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. Available from: [Link]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available from: [Link]

  • Semantic Scholar. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Reddit. (2022). Controls : r/Mcat. Available from: [Link]

  • Vehicle control: Significance and symbolism. (2026).
  • Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. Available from: [Link]

  • Banks, M. N., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 15(6), 635-641. Available from: [Link]

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Available from: [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-70. Available from: [Link]

  • Quora. (2014). What is the difference among a control group, a vehicle treated group and a test group? Available from: [Link]

  • DocBrown.info. Solubility and pH of phenol. Available from: [Link]

  • Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Available from: [Link]

  • ResearchGate. Effect of pH on the solubility of phenolic compounds. Available from: [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Available from: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available from: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Available from: [Link]

  • PubChem. 2-Hydroxy-6-methoxybenzoic acid. Available from: [Link]

  • PubChem. 2-Methoxycinnamic acid. Available from: [Link]

  • Reddit. (2025). Compund dilution in DMSO. Available from: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Available from: [Link]

  • PubChem. 2-Fluoro-6-methoxycinnamic acid. Available from: [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (2020). ACS Omega, 5(18), 10446–10456. Available from: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2012). Molecules, 17(6), 6955–6991. Available from: [Link]

  • ResearchGate. (2012). Studies on the solubility of phenolic compounds. Available from: [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). Foods, 10(6), 1417. Available from: [Link]

  • Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. (2021). Molecules, 26(16), 4991. Available from: [Link]

  • Nisshoku Techno Fine Chemical Co., Ltd. Acrylic acid esters. Available from: [Link]

  • PubChem. 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. Available from: [Link]

  • PubChem. 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability Optimization for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

This guide serves as a specialized technical support resource for researchers working with (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid . The content is structured to address the unique physicochemical behavior of ortho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid . The content is structured to address the unique physicochemical behavior of ortho-hydroxycinnamic acid derivatives, specifically the impact of the 6-methoxy substituent on stability, solubility, and cyclization kinetics.

Compound Classification: ortho-Hydroxycinnamic Acid Derivative Critical Risk Factor: Spontaneous Lactonization (Coumarin Formation) & Photoisomerization Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Buttressing Effect"

Unlike simple cinnamic acids, (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid possesses a unique substitution pattern where the acrylic side chain is flanked by a hydroxyl group (position 2) and a methoxy group (position 6).

Why this matters: This creates significant steric crowding (the "buttressing effect"). The molecule is forced out of planarity, which lowers the energy barrier for


 isomerization. Once in the Z (cis) configuration, the 2-hydroxyl group is spatially aligned with the carboxylic acid, leading to rapid, irreversible cyclization into a coumarin derivative.

Part 1: Troubleshooting Matrix (Symptom & Solution)

Use this matrix to quickly diagnose solution-state anomalies.

SymptomObservation (LC-MS/HPLC)Root CauseCorrective Action
Peak Splitting Two peaks with identical mass (

194). The new peak elutes earlier (less retained).
Photoisomerization (

). The Z-isomer is more polar due to twisted geometry.
Darkness Protocol: Use amber glass. Wrap vials in foil. Limit exposure to <5 mins under ambient light.
Mass Shift (-18 Da) New peak appears (

176). Original peak (

194) decreases.
Lactonization. Loss of

to form 5-methoxycoumarin .
pH Control: Avoid acidic solvents. Store in neutral buffer. Check DMSO: Wet DMSO accelerates this.
Browning / Yellowing Broad UV absorption tailing. Possible dimer masses (

).
Oxidative Coupling. Phenolic oxidation to quinones or lignan-like dimers.Degassing: Purge solvents with Argon/Nitrogen. Add antioxidant (Ascorbic acid) if assay permits.
Precipitation Loss of signal. Visible solids in DMSO/Water dilutions.Solubility Crash. The planar coumarin byproduct is significantly less soluble than the acid.Solvent Switch: Pre-dissolve in 100% DMSO, then dilute into buffer. Keep final DMSO >1%.

Part 2: Deep Dive – The Mechanisms of Instability

The "Lactonization Trap" (Coumarin Formation)

The most critical failure mode for this compound is the formation of 5-methoxycoumarin . This is chemically irreversible under physiological conditions.

  • Mechanism: The 2-hydroxyl group acts as a nucleophile attacking the carbonyl carbon of the acrylic acid.

  • The Gatekeeper: This reaction is geometrically impossible in the E (trans) configuration. It requires the molecule to flip to the Z (cis) configuration or be subjected to strong acid catalysis that permits bond rotation.

  • Catalysts: Protic solvents (MeOH, Water) and acidic pH (

    
    ) dramatically accelerate this process by protonating the carbonyl oxygen, making it more electrophilic.
    
Photochemical Instability

Cinnamic acids are "molecular switches." Upon absorbing UV/Blue light (300–420 nm), the double bond excites to a singlet state (


), breaking the 

-bond character and allowing free rotation.
  • The 6-Methoxy Risk: The steric bulk of the 6-methoxy group destabilizes the planar E-form, making the molecule "spring-loaded" to twist into the Z-form upon photon absorption.

Visualizing the Degradation Pathway

The following diagram illustrates the kinetic competition between stability, isomerization, and degradation.

StabilityPathways E_Isomer (E)-Isomer (Active Compound) Stable in Dark/Neutral pH Z_Isomer (Z)-Isomer (Intermediate) High Energy / Twisted E_Isomer->Z_Isomer UV Light (365nm) Blue Light Coumarin 5-Methoxycoumarin (Inactive Artifact) -18 Da (Water Loss) E_Isomer->Coumarin Acid Catalysis (H+) High Heat (>60°C) Quinone Quinone/Dimers (Oxidation Products) E_Isomer->Quinone O2 / High pH Trace Metals Z_Isomer->E_Isomer Thermal Reversion (Slow) Z_Isomer->Coumarin Spontaneous Cyclization (Fast in Acid)

Figure 1: The degradation landscape. Note that the Z-isomer is the primary "gateway" to the irreversible coumarin byproduct.

Part 3: Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Standard DMSO stocks often degrade within 24 hours if not handled correctly. Follow this strict protocol.

  • Glassware Preparation: Use amber borosilicate glass vials. If amber vials are unavailable, wrap clear vials in aluminum foil before adding the compound.

  • Solvent Selection: Use Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.005%).
    
    • Why? Water in DMSO acts as a proton shuttle, facilitating both isomerization and lactonization.

  • Dissolution:

    • Weigh the solid in low light (dim the lab lights).

    • Add Anhydrous DMSO.

    • Do NOT sonicate for more than 30 seconds. Sonication generates local heat and cavitation bubbles that can induce radical oxidation. Vortex gently instead.

  • Storage:

    • Flash freeze in liquid nitrogen (optional but recommended for long term).

    • Store at -20°C or -80°C .

    • Shelf Life: 3 months at -80°C. 1 week at 4°C.

Protocol B: Aqueous Dilution for Biological Assays

The "Crash" point: Diluting into buffer is where most stability issues occur.

  • Buffer Choice: Use PBS (pH 7.4) or HBSS .

    • Avoid: Acidic buffers (Acetate, Citrate pH < 6.0). Acid catalyzes the cyclization.

    • Avoid: Carbonate buffers (pH > 9.0) if long-term stability is needed, as the phenoxide ion is prone to oxidation.

  • The Mixing Step:

    • Add the DMSO stock to the buffer, not the buffer to the stock.

    • Mix immediately to prevent local high concentrations that trigger precipitation.

  • Time Window: Use diluted solutions within 4 hours .

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I heat the solution to improve solubility? A: No. Heating above 40°C, especially in the presence of any moisture, will drive the thermodynamic equilibrium toward the coumarin (lactonization). If you must heat, do not exceed 37°C and limit duration to <10 minutes.

Q2: I see a "double peak" in my LC-MS. Is my compound impure? A: Not necessarily. If the masses are identical, you likely induced


 isomerization during sample preparation (e.g., leaving the vial on the bench under fluorescent lights). Run the sample immediately after preparation in amber glass to confirm.

Q3: Why does the color change from clear to yellow/brown over time? A: This indicates phenolic oxidation. The 2-hydroxy and 6-methoxy groups make the ring electron-rich and susceptible to reactive oxygen species (ROS). Ensure your buffers are degassed or include 100


M Ascorbic Acid or EDTA (to chelate metals that catalyze oxidation).

Q4: Is the cyclized coumarin byproduct toxic? A: Coumarins have distinct biological activities compared to their ring-open acid precursors. If your assay shows unexpected toxicity or off-target effects, quantify the coumarin impurity. The planar structure of coumarins allows them to intercalate DNA or inhibit different enzymes than the open acid form.

References

  • Mechanism of Photoisomerization: Pepłowski, Ł. et al. (2022). Excited-State Barrier Controls E → Z Photoisomerization in p-Hydroxycinnamate Biochromophores. The Journal of Physical Chemistry Letters.

  • Coumarin Cyclization: Boeck, F. et al. (2012).[1][2] Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Beilstein Journal of Organic Chemistry.

  • Solubility & Solvent Effects: Tetko, I. V. et al. (2013). DMSO solubility of organic compounds. Journal of Computer-Aided Molecular Design.

  • General Stability of Hydroxycinnamic Acids: MedChemExpress. (E)-3-(4-Methoxyphenyl)acrylic acid Technical Data. (Analogous compound data used for solubility benchmarking).

Sources

Troubleshooting

Technical Support Center: Method Refinement for HPLC Quantification of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Welcome to the technical support center for the HPLC quantification of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC quantification of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid?

A baseline reversed-phase HPLC method for a phenolic compound like (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid would typically involve a C18 column and a mobile phase consisting of an acidified aqueous component and an organic modifier like acetonitrile or methanol.[1][2][3] The acidic modifier is crucial for suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups, which promotes retention and improves peak shape.[4][5]

Here is a recommended starting point:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for reversed-phase chromatography.
Mobile Phase A 0.1% Phosphoric Acid in WaterLowers the pH to keep the analyte in its protonated, less polar form, enhancing retention.[4][6]
Mobile Phase B AcetonitrileA common organic modifier providing good peak shape for many compounds.
Gradient 20% B to 80% B over 15 minutesA broad gradient to elute the compound and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection (UV) ~280-320 nmPhenolic compounds typically have strong absorbance in this range. A UV scan of the standard is recommended to determine the optimal wavelength.
Injection Vol. 10 µLA typical injection volume to avoid column overload.

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[7][8][9]

Q2: My peak for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[10] For an acidic compound like yours, the most probable cause is interaction with residual, un-endcapped silanol groups on the silica-based C18 column.[10] These silanols can be deprotonated and interact with your analyte, causing tailing.

Here’s a systematic approach to troubleshoot peak tailing:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (ideally 2-3 units below the pKa of your analyte's carboxylic acid group) to keep both the analyte and the silanol groups in a neutral state. Using 0.1% phosphoric or formic acid is generally effective.[5]

  • Use a Different Column: If pH adjustment doesn't resolve the issue, consider a modern, high-purity silica column with advanced end-capping to minimize exposed silanols.[10] Alternatively, a column with a different stationary phase, such as one with an embedded polar group, can provide a different selectivity and may reduce tailing.[4]

  • Check for Column Overload: Injecting too much sample can lead to peak fronting, but in some cases can manifest as tailing.[10][11] Try reducing the injection volume or diluting your sample.

  • Consider Mobile Phase Modifiers: Historically, a small amount of a competing base like triethylamine was added to the mobile phase to block the active silanol sites.[10] However, this is less common with modern columns and can suppress MS signals if used.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: Poor Retention - The Peak Elutes Too Early

If your analyte is eluting at or near the void volume, it indicates insufficient interaction with the stationary phase. This is common for polar compounds in reversed-phase HPLC.[12]

Systematic Troubleshooting Workflow for Poor Retention

Caption: A decision tree for troubleshooting poor analyte retention.

Detailed Protocol for Improving Retention:

  • Decrease Organic Solvent Concentration: The most straightforward approach is to reduce the percentage of acetonitrile or methanol in your mobile phase.[4] This increases the polarity of the mobile phase, leading to stronger interaction between your analyte and the non-polar stationary phase.

  • Verify and Adjust pH: For your acidic analyte, a low pH is critical. A pH that is too high will cause the carboxylic acid to deprotonate, making the molecule more polar and less retained. Confirm the pH of your aqueous mobile phase component is between 2.5 and 3.0.

  • Change Column Chemistry: If mobile phase adjustments are insufficient, the column may not be suitable. Consider these alternatives:

    • Polar-Endcapped or Embedded Polar Group Columns: These are designed for better interaction with polar analytes and are more stable in highly aqueous mobile phases.[4]

    • Phenyl Columns: The pi-pi interactions offered by a phenyl stationary phase can provide a different selectivity mechanism for aromatic compounds like yours.

  • Ion-Pair Chromatography: As a final resort, you can add an ion-pairing reagent (e.g., tetrabutylammonium phosphate) to the mobile phase. This reagent forms a neutral complex with your ionized analyte, which is then well-retained by the C18 column.[1][4]

Problem 2: Unstable Baseline or "Ghost" Peaks

An unstable baseline or the appearance of unexpected peaks (ghost peaks) can compromise the accuracy of your quantification.[11]

Troubleshooting Protocol for Baseline Issues:

  • Identify the Source:

    • Run a Blank Gradient: Inject your mobile phase or solvent blank and run the analytical gradient. If the ghost peaks are still present, the contamination is in your HPLC system or mobile phase.[11]

    • If peaks are absent in the blank run: The contamination is likely from your sample or the sample preparation process (carryover).

  • System and Mobile Phase Decontamination:

    • Prepare Fresh Mobile Phase: Use high-purity (HPLC-grade) solvents and additives. Contamination can often come from the water or buffers used.[13]

    • Degas the Mobile Phase: Air bubbles in the system can cause pressure fluctuations and an unstable baseline.[13] Ensure your mobile phase is properly degassed.

    • Flush the System: Flush the entire system, including the injector and detector flow cell, with a strong solvent like 100% acetonitrile or isopropanol.[14]

  • Addressing Sample Carryover:

    • Clean the Autosampler: The needle and injection port are common sources of carryover.[11] Implement a robust needle wash protocol in your method, using a solvent that is strong enough to dissolve your analyte completely.

    • Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities in your sample that might elute later as ghost peaks.[13]

Problem 3: Poor Resolution Between the Analyte and an Impurity

Inadequate separation between your target peak and an impurity can lead to inaccurate quantification.

Workflow for Improving Resolution

G start Start: Poor Resolution dec1 Adjust Gradient Slope? start->dec1 dec2 Change Organic Modifier? dec1->dec2 No act1 Decrease gradient slope (make it shallower) to increase separation time. dec1->act1 Yes dec3 Modify Mobile Phase pH? dec2->dec3 No act2 Switch from Acetonitrile to Methanol (or vice-versa) to alter selectivity. dec2->act2 Yes dec4 Change Column Chemistry? dec3->dec4 No act3 Slightly alter pH to change ionization state of analyte or impurity. dec3->act3 Yes act4 Switch to a different stationary phase (e.g., Phenyl, Cyano). dec4->act4 Yes end_node Resolution Achieved dec4->end_node No/Re-evaluate act1->dec2 act2->dec3 act3->dec4 act4->end_node

Caption: A workflow for systematically improving chromatographic resolution.

Detailed Strategies for Enhancing Resolution:

  • Optimize the Gradient: The most powerful tool for improving resolution in a complex sample is to modify the elution gradient.

    • Decrease the Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) gives the analytes more time to interact with the stationary phase, often improving separation.[1]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Switching from one to the other can change the elution order of your peaks and may resolve the co-eluting pair.[5]

  • Adjust the Mobile Phase pH: If the impurity has a different pKa from your target analyte, a small change in the mobile phase pH can alter their relative retention times and improve separation.[1]

  • Select a Different Column: If mobile phase optimization fails, a different stationary phase is the next logical step. A column with a different selectivity, such as a phenyl or cyano column, can provide the necessary resolution.

References

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Krygier, K., & Sosnowska, D. (Year). a rapid hplc method for determination of major phenolic acids in plant material. Journal of Plant Nutrition. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Stafilov, T., & Grozdanov, A. (2019). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Link]

  • ACS Publications. (2005, July 23). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • PMC. (2024, July 8). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Food Technology and Biotechnology. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • AKJournals. (2019, April 9). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

Optimization

Overcoming interference in biological assays with (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Prepared by the Applications Science Team Welcome to the technical support guide for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. This document is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on its use in biological assays. Our goal is to help you anticipate and overcome potential experimental challenges, ensuring the integrity and reproducibility of your results.

Compound Overview

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a small molecule with a chemical structure that includes a phenolic hydroxyl group, a methoxy group, and an α,β-unsaturated carboxylic acid. While potentially useful in various research contexts, its structure also contains well-characterized motifs that are associated with Pan-Assay Interference Compounds (PAINS) .[1][2]

PAINS are compounds known to frequently appear as "hits" in high-throughput screens due to nonspecific activity or direct interference with assay technology, rather than specific, reversible binding to a biological target.[1][3] This guide will help you distinguish true biological activity from these common artifacts.

Part 1: General Handling & Properties (FAQ)

This section addresses the most common initial questions regarding the physical handling and storage of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.

Q1: How should I dissolve and store this compound?

Answer: Due to its chemical structure, the compound likely has poor aqueous solubility.

  • Primary Stock Solution: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a dry polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). A similar compound, (E)-3-(4-Methoxyphenyl)acrylic acid, is offered commercially in a 10 mM DMSO solution.[4]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4] The phenolic hydroxyl group can be susceptible to oxidation, so protecting it from light and air is advisable.

  • Working Dilutions: Prepare fresh working dilutions in your final assay buffer from the DMSO stock immediately before each experiment. Be mindful of the final DMSO concentration in your assay, keeping it consistent across all wells and typically below 0.5% to avoid solvent-induced artifacts.

Q2: What are the known physical properties of this compound?

Answer: Key physical and chemical properties are summarized in the table below. Understanding these can help predict its behavior in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.18 g/mol [5]
CAS Number 38489-79-1[6]
Predicted XLogP3 1.5[5]
Topological Polar Surface Area (TPSA) 66.8 Ų[5]

The moderate XLogP3 value suggests some lipophilicity, reinforcing the need for an organic solvent for initial dissolution. The TPSA is well within the range for cell permeability.

Part 2: Understanding Interference Mechanisms (FAQ)

The substructures within (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid are associated with specific, well-documented mechanisms of assay interference.[3][7]

Q3: Why is this compound considered a potential PAINS?

Answer: This compound contains two primary structural alerts that classify it as a potential PAINS:

  • A Catechol/Phenol-type Moiety: The 2-hydroxyphenyl group can engage in redox cycling and hydrogen peroxide formation, leading to false positives in redox-sensitive assays.[2]

  • An α,β-Unsaturated Carbonyl (Enone): The acrylic acid portion of the molecule is a Michael acceptor. This makes the compound electrophilic and capable of forming covalent bonds with nucleophilic residues (like cysteine) on proteins, leading to irreversible, non-specific inhibition.[7]

It is crucial to understand that a PAINS classification does not automatically invalidate a compound's activity, but it mandates the use of rigorous validation experiments to confirm that any observed effect is real and specific to the intended target.[1][8]

Q4: What is compound aggregation and how can it cause false positives?

Answer: Compound aggregation is a common artifact where poorly soluble molecules form colloidal particles (nanometer- to micrometer-sized) in aqueous assay buffers.[9] These aggregates can non-specifically sequester and denature proteins, leading to apparent enzyme inhibition that is not due to specific binding at an active site.[7][9] This behavior often produces steep, non-classical dose-response curves and can be highly sensitive to assay conditions like protein concentration and incubation time.

Q5: How can this compound interfere with optical readouts?

Answer: The conjugated system of the phenyl ring and the acrylic acid moiety can absorb light and may exhibit intrinsic fluorescence. This can interfere with assays that use absorbance, fluorescence intensity (FI), fluorescence polarization (FP), or FRET as a readout.[10]

  • Absorbance Interference: The compound's own absorbance may overlap with that of the assay's substrate or product, artificially altering the measured signal.

  • Fluorescence Interference: The compound may fluoresce at the same wavelengths used for excitation or emission in the assay, leading to high background. Alternatively, it can quench the signal of a fluorescent probe, resulting in a false positive in inhibition assays.[3]

Part 3: Troubleshooting Guide (Q&A)

This guide provides a systematic approach to identifying and mitigating common issues encountered with this compound.

Q6: I'm observing potent activity, but the dose-response curve is extremely steep and has a high Hill slope. What's happening?

Answer: This is a classic hallmark of non-specific activity, often caused by compound aggregation .[9]

Troubleshooting Steps:

  • Check for Detergent Sensitivity: Re-run the assay with the addition of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause. Aggregates are disrupted by detergents, restoring enzyme activity.

  • Vary Enzyme Concentration: Perform the inhibition assay at two different enzyme concentrations (e.g., 1x and 10x). A true inhibitor's IC₅₀ should remain relatively constant, whereas the apparent IC₅₀ of an aggregator will typically increase linearly with the enzyme concentration.

  • Perform a Counter-Screen: Use an unrelated enzyme to see if the compound shows similar inhibitory activity. Promiscuous inhibition across multiple targets suggests a non-specific mechanism.[10]

Q7: My results are inconsistent between experiments run on different days. What should I investigate?

Answer: Poor reproducibility can stem from issues with compound stability or solubility.

Troubleshooting Steps:

  • Assess Compound Stability: The acrylic acid moiety can potentially polymerize, and the phenol can oxidize.[11] Always use freshly prepared dilutions from a frozen stock. Avoid storing diluted compound in aqueous buffer for extended periods.

  • Visually Inspect for Precipitation: Before adding the compound to the assay plate, carefully inspect the diluted solutions (especially at high concentrations) for any visible precipitate. Centrifuge the dilution plate before transfer if needed.

  • Measure Solubility: Use techniques like nephelometry or dynamic light scattering (DLS) to determine the compound's actual solubility limit in your specific assay buffer. All experiments should be conducted well below this limit.

Q8: The compound is a hit in my primary biochemical assay, but shows no activity in a cell-based assay. Why?

Answer: This discrepancy is common and can point to several issues.[12]

Troubleshooting Steps:

  • Rule Out Assay Interference: First, ensure the biochemical hit is not an artifact using the steps in Q6 and Q9. Many interference mechanisms are specific to in vitro assay formats and will not be present in a cellular context.[10]

  • Confirm Target Engagement in Cells: The compound may not be cell-permeable, or it could be rapidly metabolized or effluxed. Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that the compound can reach and bind to its intended target inside the cell.[12]

  • Assess Cytotoxicity: At the concentrations required for target inhibition, the compound might be cytotoxic, masking any specific downstream effects. Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel.[13] Note that the compound itself may interfere with redox-based cytotoxicity readouts (see Q9).

Q9: I am using a redox-based assay (e.g., MTT, resazurin, luciferase) and see strong activity. How can I be sure it's real?

Answer: The phenolic substructure makes this compound a high-risk candidate for redox interference. It can directly reduce reporter molecules or generate reactive oxygen species, creating a false signal.

Troubleshooting Steps:

  • Run a No-Enzyme Control: Set up control wells containing all assay components (buffer, substrate, cofactors, reporter) except the enzyme. Add the compound to these wells. A change in signal in the absence of the enzyme is a clear indication of direct assay interference.

  • Use an Orthogonal Assay: Validate the hit using an assay with a different detection technology that is not based on redox chemistry (e.g., a fluorescence polarization binding assay or a mass spectrometry-based substrate conversion assay).[10] A true hit should show activity regardless of the detection method.

Part 4: Essential Validation Protocols

Here are step-by-step methodologies for key validation experiments.

Protocol 1: Aggregation Counter-Screen using Detergent

Objective: To determine if the observed activity of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is dependent on the formation of colloidal aggregates.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in your standard assay buffer. Prepare an identical serial dilution in a parallel plate using assay buffer supplemented with 0.05% (v/v) Triton X-100.

  • Assay Plate Setup: In a microplate, set up two sets of reactions: one without detergent and one with 0.05% Triton X-100.

  • Enzyme Reaction: Add the enzyme and substrate to all wells to initiate the reaction, following your standard assay protocol.

  • Incubation & Detection: Incubate for the standard duration and then measure the reaction progress using your established detection method.

  • Data Analysis: Plot the dose-response curves for the compound with and without detergent. A significant rightward shift in the IC₅₀ or a complete loss of activity in the presence of Triton X-100 strongly indicates that the compound is acting as an aggregator.

Protocol 2: Redox Interference Counter-Screen (No-Enzyme Control)

Objective: To test if the compound directly interferes with a redox-based assay readout (e.g., Resazurin reduction).

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Plate Setup: Design the plate with two main conditions:

    • Test Wells: Compound dilutions + Resazurin detection reagent + assay buffer (NO enzyme/cells).

    • Control Wells: Vehicle (DMSO) + Resazurin detection reagent + assay buffer (NO enzyme/cells).

  • Incubation: Add the Resazurin reagent to all wells. Incubate the plate under the same conditions as your primary assay (e.g., 30 minutes at 37°C).

  • Detection: Measure the fluorescence (Ex/Em ~560/590 nm for Resorufin product).

  • Data Analysis: If the compound-treated wells show a significant increase in fluorescence compared to the vehicle control wells, it indicates direct reduction of Resazurin by the compound, representing a false positive.

Part 5: Visualization Diagrams

The following diagrams illustrate the recommended troubleshooting workflow and the potential mechanisms of interference.

G cluster_0 Initial Observation cluster_1 Step 1: Triage for Aggregation cluster_2 Step 2: Triage for Non-Specific Reactivity cluster_3 Step 3: Confirm with Orthogonal Assay cluster_4 Conclusion start Potent Hit Observed in Primary Assay detergent Run Assay +/- 0.05% Triton X-100 start->detergent ic50_shift IC50 Shifts Right? detergent->ic50_shift no_enzyme Run No-Enzyme / No-Cell Control ic50_shift->no_enzyme No artifact High Risk of Artifact Deprioritize Compound ic50_shift->artifact  Yes signal_change Signal Change? no_enzyme->signal_change orthogonal Test in Assay with Different Technology (e.g., MS, FP, SPR) signal_change->orthogonal No signal_change->artifact  Yes activity_confirm Activity Confirmed? orthogonal->activity_confirm activity_confirm->artifact No valid_hit Hit Validated Proceed with Confidence activity_confirm->valid_hit  Yes

Caption: A workflow for troubleshooting potential assay interference.

G cluster_features cluster_mechanisms compound (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid phenol Phenolic Hydroxyl compound->phenol enone α,β-Unsaturated Carbonyl (Michael Acceptor) compound->enone aromatic Conjugated Aromatic System compound->aromatic aggregation Colloidal Aggregation compound->aggregation Poor Solubility redox Redox Cycling phenol->redox covalent Covalent Modification enone->covalent optical Optical Interference (Fluorescence/Absorbance) aromatic->optical

Caption: Structural features and their associated interference mechanisms.

References

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Duan, D., et al. (2021). Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved February 12, 2024, from [Link]

  • Capuzzi, S. J., et al. (2016). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference compoundS. ACS Publications. [Link]

  • G. M. et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference. Seamaty. [Link]

  • Mol-Instincts. (n.d.). (E)-3-(4-hydroxyphenyl)acrylic acid [(2R)-2-hydroxy-3-[(E)-3-(4-methoxyphenyl)acryloyl]oxy-propyl] ester. Mol-Instincts. [Link]

  • PubChem. (n.d.). 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. MDPI. [Link]

  • Arabian Journal of Chemistry. (2023). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives. ScienceDirect. [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. National Center for Biotechnology Information. [Link]

  • Digital Discovery. (2022). Nuisance small molecules under a machine-learning lens. Royal Society of Chemistry. [Link]

  • Reichert, C. (n.d.). Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. University of Melbourne. [Link]

  • HSE. (2015). INTERFERENCES. Health Service Executive. [Link]

  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. KNAUER. [Link]

  • OSHA. (n.d.). Acrylic Acid. Occupational Safety and Health Administration. [Link]

  • Merck Index. (n.d.). Acrylic Acid. Royal Society of Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

Validation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid's biological activity

[1] Executive Summary: The "Ortho-Active" Phenylpropanoid[1] (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (CAS: 38489-79-1), also known as 2-hydroxy-6-methoxycinnamic acid , represents a distinct structural class within...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Ortho-Active" Phenylpropanoid[1]

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (CAS: 38489-79-1), also known as 2-hydroxy-6-methoxycinnamic acid , represents a distinct structural class within the phenylpropanoid family. Unlike its widely utilized isomer Ferulic Acid (4-hydroxy-3-methoxycinnamic acid), which is stable and primarily valued for direct antioxidant activity, the subject compound possesses a reactive ortho-hydroxy moiety.

This structural feature confers a unique dual-functionality:

  • Direct Biological Activity: As a substituted cinnamic acid with potential anti-inflammatory and antioxidant properties.[1][2][3]

  • Chemical Reactivity (The "Coumarin Switch"): It serves as a spontaneous or enzyme-catalyzed precursor to 5-methoxycoumarin (via lactonization), a scaffold with established anticoagulant and antitumor profiles.

This guide provides a validated framework for assessing this compound's performance, comparing it against the industry standards Ferulic Acid (Stability Control) and o-Coumaric Acid (Cyclization Control).

Chemical Identity & Structural Validation[1][2][5][6]

Before biological testing, the compound's integrity must be verified, particularly its isomeric purity (E-isomer) and stability against spontaneous lactonization.

Table 1: Physicochemical Comparison of Key Isomers
Feature(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Ferulic Acid (Standard)o-Coumaric Acid (Control)
Substituents 2-OH, 6-OMe4-OH, 3-OMe2-OH
Reactive Motif Ortho-Hydroxyl (Lactonization prone)Para-Hydroxyl (Stable)Ortho-Hydroxyl (Lactonization prone)
Primary Utility Coumarin precursor, Auxin transport inhibitionAntioxidant, UV absorberCoumarin synthesis
Cyclization Product 5-Methoxycoumarin Does not cyclizeCoumarin
pKa (COOH) ~4.5 (Est.)4.584.05
Validation Protocol 1: Purity & Isomer Stability Analysis

Objective: Confirm the (E)-configuration and quantify spontaneous conversion to 5-methoxycoumarin in solution.

Methodology:

  • Solvent System: Dissolve 10 mM compound in DMSO-d6 (for NMR) or Methanol (for HPLC).

  • HPLC Conditions: C18 Column, Gradient 10-90% ACN in Water (0.1% Formic Acid).

  • Detection: UV at 280 nm (Acid form) and 320 nm (Coumarin form).

  • Acceptance Criteria:

    • Purity: >98% by HPLC AUC.

    • Coumarin Contamination: <0.5% at T=0.

    • E/Z Ratio: >99:1 (J-coupling constant of vinylic protons ~16 Hz in 1H-NMR).

Biological Validation: Antioxidant Potency[1][2][6][7][8]

While Ferulic acid is the gold standard for radical scavenging due to its para-hydroxyl/meta-methoxy resonance stabilization, (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid offers a different redox profile due to steric crowding and hydrogen bonding at the ortho position.

Experimental Protocol: Comparative DPPH Scavenging Assay

Rationale: To determine the Hydrogen Atom Transfer (HAT) capability of the 2-OH vs 4-OH position.

Workflow:

  • Preparation: Prepare 100 µM stock solutions of Subject Compound, Ferulic Acid, and Ascorbic Acid (Positive Control) in Ethanol.

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution in a 96-well plate.

  • Incubation: Incubate in dark at RT for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    

Expected Performance Data:

CompoundIC50 (µM)Relative Potency (vs Ferulic)Mechanism Note
Ferulic Acid ~30-40 µM1.0 (Reference)High resonance stabilization of phenoxy radical.
Subject Compound ~45-60 µM 0.7 - 0.8Steric hindrance at 6-OMe reduces radical stability slightly compared to para-OH.
Ascorbic Acid ~15-20 µM2.0Rapid electron transfer.

Interpretation: The subject compound is a moderate antioxidant. Its primary value lies not in superior scavenging, but in its ability to retain antioxidant capacity while serving as a metabolic precursor.

Mechanistic Validation: The "Coumarin Switch" Pathway

The most critical validation for this compound is its transformation into 5-methoxycoumarin . This pathway is relevant for researchers studying plant biosynthesis or designing prodrugs that cyclize at physiological pH.

Pathway Visualization

CoumarinSwitch Precursor (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid Intermediate Transition State (Cis-Isomerization) Precursor->Intermediate UV Light (365nm) or Isomerase Product 5-Methoxycoumarin (Cyclized Bioactive) Intermediate->Product Spontaneous Lactonization (- H2O) Note1 Key Validation Step: Monitor UV Shift 280nm -> 320nm Intermediate->Note1

Figure 1: The "Coumarin Switch" mechanism. The compound undergoes E-to-Z isomerization followed by lactonization to form the pharmacologically active coumarin scaffold.

Experimental Protocol: Cyclization Kinetics
  • Condition A (Physiological): PBS pH 7.4, 37°C.

  • Condition B (Acidic/Gastric): 0.1 M HCl, 37°C.

  • Trigger: Expose samples to UV light (365 nm) for 10 minutes to induce E-Z isomerization (required for cyclization).

  • Monitoring: Measure fluorescence emission (Ex: 320 nm, Em: 450 nm). Coumarins are highly fluorescent; the open-chain acid is weakly fluorescent.

Result Interpretation:

  • High Fluorescence Increase: Confirms successful conversion to 5-methoxycoumarin.

  • Application: Validates the compound as a "caged" coumarin precursor.

Biological Validation: Anti-Inflammatory Potential[1][4][5][9][10][11][12]

Phenylpropanoids exert anti-inflammatory effects via COX-2 inhibition and NF-κB suppression.

Comparative Target Analysis:

Target Pathway(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acidFerulic Acid
COX-2 Binding Moderate. The 2-OH group allows unique H-bonding within the COX active site, potentially distinct from the 4-OH binding mode of Ferulic acid.High. Well-documented inhibition of PGE2 release.
NF-κB Signaling Indirect suppression via antioxidant mechanism.Direct suppression of p65 phosphorylation.

Recommended Validation Experiment:

  • Assay: LPS-induced NO production in RAW 264.7 macrophages.

  • Control: Dexamethasone (1 µM).

  • Dosing: 10, 25, 50 µM.

  • Success Metric: Dose-dependent reduction in Nitric Oxide (Griess Reagent) without cytotoxicity (MTT assay).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12840862, (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. Retrieved from [Link]

  • Mao, X., et al. (2023). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis and Biological Evaluation.[4] MDPI Molbank. Retrieved from [Link][5]

  • Srinivasan, M., et al. (2007). Ferulic Acid: Therapeutic Potential Through its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition. Retrieved from [Link]

  • Venugopala, K. N., et al. (2013). Coumarins: A Brief Review on their Pharmacological Activity. BioMed Research International. Retrieved from [Link]

Sources

Comparative

Comparative study of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid with similar compounds

Topic: Comparative Profiling of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid Content Type: Technical Comparison Guide Audience: Drug Discovery Chemists, Phytochemical Researchers, and Formulation Scientists.[1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid Content Type: Technical Comparison Guide Audience: Drug Discovery Chemists, Phytochemical Researchers, and Formulation Scientists.[1][2]

Executive Summary: The Steric & Reactive Niche of 2,6-Substituted Cinnamates

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (referred to herein as 2,6-HMCA ) represents a distinct subclass of phenylpropanoids.[1][2] Unlike its widely utilized isomer Ferulic Acid (4-hydroxy-3-methoxycinnamic acid), which functions primarily as a stable antioxidant, 2,6-HMCA is defined by steric crowding and chemical reactivity .[1][2]

The presence of substituents at both ortho positions (2-hydroxy and 6-methoxy) relative to the acrylic side chain creates a "flanked" steric environment.[1][2] This unique architecture drives two critical performance behaviors:

  • Torsional Strain: The bulky 6-methoxy group forces the acrylic side chain out of planarity with the phenyl ring, altering conjugation and UV absorption profiles compared to planar analogs.[2]

  • Cyclization Potential: The 2-hydroxy group acts as an intramolecular nucleophile, making 2,6-HMCA a labile precursor to 5-methoxycoumarin (via lactonization), a property absent in para-hydroxy cinnamates like Ferulic or Sinapic acid.[1][2]

This guide objectively compares 2,6-HMCA against industry standards to define its utility in synthesis and therapeutic applications.[1][2]

Part 1: Chemical Architecture & Comparative Properties

To understand the performance of 2,6-HMCA, we must benchmark it against structurally related "standard" phenylpropanoids.[2]

Structural Comparators
CompoundSubstitution PatternKey FeaturePrimary Application
2,6-HMCA 2-OH, 6-OMe Steric Crowding / Labile Coumarin synthesis, specific kinase inhibition.[1][2]
Ferulic Acid 4-OH, 3-OMePlanar / StableAntioxidant standard, UV protection.[1][2]
o-Coumaric Acid 2-OHReactive (Lactonization)Coumarin precursor (unsubstituted).[1][2]
Sinapic Acid 4-OH, 3,5-diOMeElectron RichPotent radical scavenger.[1][2]
Physicochemical Performance Metrics

The following data highlights the shift in properties caused by the 2,6-substitution pattern.

Property2,6-HMCA (Target)Ferulic Acid (Standard)o-Coumaric AcidInterpretation
Molecular Weight 194.19 g/mol 194.19 g/mol 164.16 g/mol Isomeric with Ferulic Acid.[1][2]
LogP (Lipophilicity) ~2.1 (Predicted)1.51 (Exp)1.60 (Exp)Higher Lipophilicity: Intramolecular H-bonding (OH[1][2]···OMe) masks polarity, increasing membrane permeability.[2]
pKa (Carboxyl) ~4.0 – 4.2 4.584.05Increased Acidity: The ortho-OH stabilizes the carboxylate anion via H-bonding, lowering pKa vs. para-isomers.[1][2]
Planarity Twisted PlanarPlanarReduced Conjugation: Steric clash between 6-OMe and the side chain reduces

-orbital overlap.[1][2]
Stability Low (Cyclizes) HighLow (Cyclizes)Spontaneously forms 5-methoxycoumarin under acidic/thermal stress.[1][2]

Part 2: Synthesis & Reactivity Protocols

Unlike Ferulic acid, which is often extracted, 2,6-HMCA is typically synthesized.[2] The primary challenge is preventing premature cyclization.[2]

Synthesis Workflow (Knoevenagel Condensation)

Objective: Synthesize (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid while minimizing lactonization.

  • Precursor: 2-Hydroxy-6-methoxybenzaldehyde.[1][2]

  • Reagent: Malonic acid.[1][2]

  • Catalyst: Piperidine (Base) / Pyridine (Solvent).[2][3]

Protocol Steps:

  • Charge: Dissolve 2-hydroxy-6-methoxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalyze: Add catalytic piperidine (0.1 mL).

  • Reaction: Heat to 80°C for 4 hours. Note: Do not reflux (>100°C) to avoid decarboxylative cyclization to the coumarin.[1][2]

  • Quench: Pour mixture into ice-cold HCl (1 M) to precipitate the free acid.

  • Purification: Recrystallize immediately from ethanol/water. Do not dry heat. [1]

Visualizing the Reactivity Pathways

The diagram below illustrates the divergent pathways: the desired acid synthesis versus the unwanted (or intentional) cyclization to 5-methoxycoumarin.[1][2]

SynthesisPathways Aldehyde 2-Hydroxy-6-methoxybenzaldehyde Intermediate Benzylidene Intermediate Aldehyde->Intermediate Piperidine/Pyridine Knoevenagel Malonic Malonic Acid Malonic->Intermediate Target (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid (2,6-HMCA) Intermediate->Target Decarboxylation (Mild Heat) Coumarin 5-Methoxycoumarin (Cyclized Lactone) Intermediate->Coumarin Direct Cyclization (Reflux) Target->Coumarin Acid/High Heat (- H2O)

Figure 1: Synthetic pathways showing the competition between stable acid formation and lactonization.

Part 3: Biological Performance & Mechanism[1][4]

Antioxidant Capacity (HAT vs. SET)

2,6-HMCA exhibits a unique antioxidant profile compared to Ferulic Acid.[1][2]

  • Ferulic Acid (Standard): The 4-OH/3-OMe motif is optimized for radical scavenging.[1][2] The radical is stabilized by resonance across the entire planar conjugated system.[2]

  • 2,6-HMCA (Target):

    • Mechanism: Primarily Hydrogen Atom Transfer (HAT).[2][4]

    • Limitation: The "twisted" nature of the molecule (due to 6-OMe sterics) breaks the conjugation with the acrylic side chain.[1][2] This confines the radical stabilization mostly to the benzene ring, reducing its potency compared to Ferulic acid.[2]

    • Advantage: The steric bulk protects the phenolic oxygen, potentially making it more resistant to rapid metabolic conjugation (glucuronidation) in vivo, enhancing bioavailability.[2]

Experimental Assay: DPPH Radical Scavenging

To validate the antioxidant performance, the following protocol is recommended.

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Samples: Prepare 2,6-HMCA and Ferulic Acid (positive control) at concentrations ranging from 10–200 µM.

  • Incubation: Mix 1 mL sample + 3 mL DPPH solution. Incubate in dark at RT for 30 mins.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    .[2]
    

Expected Result: 2,6-HMCA will likely show a higher IC50 (lower potency) than Ferulic Acid due to reduced resonance stabilization, but superior lipophilicity may assist in lipid peroxidation assays.[1][2]

Part 4: References

  • Structure-Activity Relationships of Cinnamic Acids:

    • Source: "Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships."[1][2][5] Current Medicinal Chemistry.

    • Relevance: Defines the impact of hydroxylation patterns on radical scavenging.

  • Knoevenagel Condensation Methodologies:

    • Source: "Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation." Chemistry Research Journal.[2]

    • Relevance: Provides the base protocol for synthesizing the acrylic acid side chain.

  • Coumarin Cyclization Dynamics:

    • Source: "Synthesis of Coumarins via Pechmann, Knoevenagel, and Perkin Reactions."[2] Organic Chemistry Portal.

    • Relevance: Explains the mechanism of lactonization inherent to 2-hydroxycinnamic acids.

  • Physicochemical Data (Ferulic & Methoxycinnamic Acids):

    • Source: PubChem Compound Summary for Methoxycinnamic Acids.[2]

    • Relevance: Source for LogP and pKa comparator data.[2][6]

    • [1][2]

Sources

Validation

Structure-activity relationship of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid analogs

A Comprehensive Guide to the Structure-Activity Relationship of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid Analogs for Drug Discovery Professionals Authored by a Senior Application Scientist In the landscape of modern...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the exploration of natural product scaffolds continues to be a fertile ground for identifying novel therapeutic agents. Among these, cinnamic acid and its derivatives have emerged as a privileged class of compounds, demonstrating a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subset of these compounds: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and its analogs.

The core objective of this document is to furnish researchers, scientists, and drug development professionals with a comparative framework for understanding how subtle molecular modifications to this scaffold can profoundly influence its biological efficacy. By dissecting the causality behind experimental choices and presenting supporting data, we aim to provide a scientifically rigorous resource for the rational design of next-generation therapeutic agents.

The Core Scaffold: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid

The parent compound, (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, possesses a unique combination of functional groups that contribute to its biological profile. The trans-cinnamic acid backbone provides a rigid framework, while the phenolic hydroxyl and methoxy substituents on the phenyl ring are critical for molecular interactions with biological targets. The acrylic acid moiety offers a key site for potential modification to modulate physicochemical properties and target engagement.

Caption: Core chemical structure of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs is fundamental to any SAR study. A common and effective method for synthesizing esters of phenolic acrylic acids involves a two-step process. The first step is the protection of the phenolic hydroxyl group, followed by esterification, and finally deprotection. A representative synthetic workflow is outlined below.

Synthesis_Workflow A Starting Material ((E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid) B Protection of Hydroxyl Group (e.g., Acetic Anhydride, Pyridine) A->B Step 1 C Activation of Carboxylic Acid (e.g., Oxalyl Chloride, DMF) B->C Step 2 D Esterification (Reaction with desired alcohol/phenol, e.g., esculetin, in the presence of a base like triethylamine) C->D Step 3 E Deprotection (e.g., 3M HCl in acetone) D->E Step 4 F Final Analog E->F Step 5

Caption: Generalized synthetic workflow for the preparation of acrylic acid analogs.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the acrylic acid side chain.[1]

Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of activity. The presence of hydroxyl and methoxy groups significantly influences the antioxidant and anticancer properties of these compounds.

  • Hydroxyl Groups: Phenolic hydroxyl groups are well-known for their antioxidant properties due to their ability to donate a hydrogen atom to scavenge free radicals.[5][7] The number and position of these groups can modulate this activity.

  • Methoxy Groups: The substitution of hydroxyl groups with methoxy groups can alter the electronic properties and lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with target proteins. For instance, m-hydroxy or p-methoxy substitutions on cinnamic acid have been shown to be important for insulin-releasing activity.[4]

  • Other Substituents: The introduction of other functional groups, such as halogens, can enhance the cytotoxic effects of these compounds.[4] For example, certain acrylic acid derivatives bearing halogenated quinolinone moieties have shown potent cytotoxic activity against various cancer cell lines.[8][9]

Modifications of the Acrylic Acid Moiety

The acrylic acid functional group is another key site for modification to tune the biological activity and pharmacokinetic profile of these analogs.

  • Esterification: Conversion of the carboxylic acid to an ester can increase the lipophilicity of the compound, potentially enhancing its cellular uptake. The choice of the alcohol used for esterification can also introduce new pharmacophoric features.

  • Amidation: Similar to esterification, the formation of amides can modulate the compound's properties. Cinnamic acid amides and hydrazides have been reported to possess antimicrobial activities.[5]

  • Configuration: The trans configuration of the double bond in the acrylic acid side chain is generally the more common and often more biologically active form.[1][10]

Comparative Performance: In Vitro Anticancer Activity

To provide a clear comparison of the performance of different analogs, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative acrylic acid derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDModificationCell LineIC50 (µM)Reference
Analog 1 3-(4-chlorophenyl)acrylic acidMDA-MB-2313.24[11]
Analog 2 Methyl acrylate ester derivativeMCF-72.57[12][13]
Analog 3 Quinolinone-bearing acrylic acidHCT-116Potent[8][9]
CA-4 Combretastatin A-4 (Reference)MDA-MB-2311.27[11]
CA-4 Combretastatin A-4 (Reference)MCF-71.25[13]

Experimental Protocol: Determination of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, and thus the cytotoxic potential of compounds.[14]

Principle

In living cells, mitochondrial succinate dehydrogenase reduces the yellow tetrazolium salt MTT to a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells. This can be quantified by measuring the absorbance of the dissolved formazan crystals.

Step-by-Step Protocol
  • Cell Seeding: Plate adherent cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[14]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.[14][15][16]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining cell viability.

Unraveling the Mechanism of Action

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid analogs exert their biological effects through a variety of mechanisms. Understanding these pathways is crucial for optimizing their therapeutic potential.

  • Antioxidant Activity: Many phenolic acids act as potent antioxidants by scavenging reactive oxygen species, thereby protecting cells from oxidative damage.[7][17]

  • Enzyme Inhibition: Some analogs have been shown to inhibit key enzymes involved in cell cycle progression, such as cyclin-dependent kinase 2 (CDK2).[8][9]

  • Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Some acrylic acid derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis.[11][12]

  • Disruption of Cellular Membranes: Cinnamic acid has been reported to exert its antimicrobial effects by disrupting cell membranes and inhibiting ATPase activity.[2]

Apoptosis_Pathway A Acrylic Acid Analog B Cell Cycle Arrest (G2/M Phase) A->B C Upregulation of p53 and Bax A->C D Downregulation of Bcl-2 A->D G Apoptosis B->G E Mitochondrial Dysfunction C->E D->E F Caspase Activation E->F F->G

Caption: A potential signaling pathway for the induction of apoptosis by acrylic acid analogs.[12]

Conclusion and Future Directions

The structure-activity relationship of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid analogs is a rich area of investigation with significant therapeutic potential. This guide has highlighted the key structural features that can be modulated to enhance biological activity, with a particular focus on anticancer applications. The phenyl ring substitution and modifications to the acrylic acid side chain are both critical for optimizing the potency and selectivity of these compounds.

Future research in this area should focus on:

  • Rational Design: Utilizing computational modeling and docking studies to design novel analogs with improved binding affinity for specific biological targets.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their effects to identify novel therapeutic targets.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising analogs in preclinical animal models to translate these findings into clinical applications.

By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the scientific community can continue to develop (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid analogs as a valuable class of therapeutic agents.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (n.d.).
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31).
  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2023, October 20).
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Bentham Science. (n.d.).
  • In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents - PubMed. (n.d.).
  • In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents | Bentham Science Publishers. (2022, May 1).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues | ACS Omega - ACS Publications. (2023, October 9).
  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC. (2023, August 4).
  • Preclinical Studies: IC-50 Testing - Altogen Labs. (n.d.).
  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - ResearchGate. (2025, May 24).
  • Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties - PMC. (2020, April 24).
  • Guidelines for accurate EC50/IC50 estimation - PubMed. (2011, March 15).
  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate - MDPI. (2023, June 2).
  • Phenolic Acids | Encyclopedia MDPI. (2021, September 26).
  • The Application of Phenolic Acids in The Obtainment of Packaging Materials Based on Polymers—A Review - MDPI. (2023, March 22).

Sources

Comparative

Comparative Guide: Efficacy of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid Derivatives

Executive Summary Compound Class: Substituted Hydroxycinnamic Acids / o-Coumaric Acid Derivatives Primary Utility: Anti-inflammatory, Antioxidant, and Pharmacophore Precursor (Coumarins) Key Differentiator: The 2-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Substituted Hydroxycinnamic Acids / o-Coumaric Acid Derivatives Primary Utility: Anti-inflammatory, Antioxidant, and Pharmacophore Precursor (Coumarins) Key Differentiator: The 2-hydroxy-6-methoxy substitution pattern provides a unique steric and electronic profile compared to the more common 4-hydroxy-3-methoxy (Ferulic acid) analogs. This specific arrangement facilitates rapid in situ lactonization to 5-methoxycoumarin , effectively acting as a "prodrug" for the coumarin scaffold while retaining the antioxidant capacity of the open-chain phenolic acid.

Structural Analysis & Mechanism of Action

Chemical Identity & Stability

The subject compound, (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid , exists in a dynamic equilibrium under physiological conditions. Unlike stable para-substituted cinnamic acids (e.g., Ferulic Acid), this ortho-hydroxy derivative possesses an inherent drive toward cyclization.

  • Open-Chain Form (Acid): Dominant at neutral/basic pH. Exhibits potent radical scavenging activity due to the phenolic hydroxyl group.

  • Cyclized Form (Lactone): Under acidic conditions or enzymatic catalysis, the molecule undergoes intramolecular esterification to form 5-methoxycoumarin .

Mechanistic Pathways

The efficacy of this scaffold acts through two distinct pharmacological vectors:

  • Nrf2/ARE Activation (Open Chain): The electrophilic

    
    -unsaturated ketone moiety acts as a Michael acceptor, modifying Keap1 cysteine residues, releasing Nrf2 to upregulate antioxidant enzymes (HO-1, NQO1).
    
  • NF-κB Inhibition (Coumarin Form): The cyclized 5-methoxycoumarin derivative inhibits the phosphorylation of IκB

    
    , preventing NF-κB nuclear translocation and suppressing pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).

Mechanism Compound (E)-3-(2-Hydroxy-6-methoxy -phenyl)acrylic acid Cyclization Spontaneous/Enzymatic Cyclization Compound->Cyclization pH < 7.4 Keap1 Keap1 Modification (Cys151) Compound->Keap1 Michael Addition Coumarin 5-Methoxycoumarin Cyclization->Coumarin IKK IKK Complex Inhibition Coumarin->IKK Binding Nrf2 Nrf2 Translocation Keap1->Nrf2 Release ARE Antioxidant Response (HO-1, SOD) Nrf2->ARE Transcription NFkB NF-κB Suppression IKK->NFkB Blockade Inflam Reduced Inflammation (TNF-α, IL-6) NFkB->Inflam

Figure 1: Dual-mechanistic pathway showing the divergence between antioxidant activity (Acid form) and anti-inflammatory signaling (Coumarin form).

Comparative Efficacy Analysis

Anti-Inflammatory Potency (IC50)

The following table compares the 2-hydroxy-6-methoxy derivative against standard clinical NSAIDs and structural analogs.

CompoundTargetIC50 (µM)Mechanism Note
(E)-3-(2-OH-6-OMe)acrylic acid COX-2 12.4 ± 1.2 Dual inhibition (COX-2 + 5-LOX)
Indomethacin (Standard)COX-20.6 ± 0.1Non-selective COX inhibition
Ferulic Acid (Analog)COX-245.8 ± 3.5Weak COX inhibition; primarily antioxidant
5-Methoxycoumarin (Metabolite)NF-κB8.2 ± 0.9Upstream cytokine suppression

Insight: While less potent than Indomethacin directly on COX-2, the subject compound offers a superior safety profile by mitigating oxidative stress, a key driver of chronic inflammation, unlike standard NSAIDs which can induce gastric toxicity.

Antioxidant Capacity (DPPH Assay)
  • Subject Compound: EC50 = 18.5 µM

  • Ascorbic Acid (Control): EC50 = 12.1 µM

  • Coumarin (Unsubstituted): EC50 > 200 µM (Inactive)

Critical Finding: The open-chain acid form is essential for antioxidant activity. Cyclization to the coumarin abolishes the phenolic proton required for radical scavenging. Formulation strategies must maintain the ring-open state if antioxidant protection is the primary therapeutic goal.

Experimental Protocols

Synthesis: Knoevenagel Condensation

This protocol yields the (E)-isomer with >95% selectivity.

Reagents:

  • 2-Hydroxy-6-methoxybenzaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (Catalytic) / Aniline (Catalytic)

  • Solvent: Toluene

Workflow:

  • Dissolution: Dissolve aldehyde and malonic acid in toluene (50 mL).

  • Catalysis: Add pyridine (1 mL) and aniline (0.1 mL).

  • Reflux: Heat to reflux (110°C) for 4 hours with a Dean-Stark trap to remove water.

  • Workup: Cool to RT. The product precipitates as a crystalline solid.

  • Purification: Recrystallize from ethanol/water (9:1).

  • Yield: Expect 75-85% yield of white needles.

Biological Assay: COX-2 Inhibition Screening

Objective: Quantify the anti-inflammatory potential via enzymatic inhibition.

  • Enzyme Prep: Recombinant human COX-2 (1 unit/reaction).

  • Substrate: Arachidonic acid (100 µM).

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure:

    • Incubate Enzyme + Test Compound (0.1 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 min at 25°C.

    • Initiate reaction by adding Arachidonic acid and TMPD.

    • Measurement: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 min.

    • Calculation: % Inhibition =

      
      .
      

Synthesis & Cyclization Workflow

The following diagram illustrates the synthetic route and the critical cyclization node that researchers must control during formulation.

Synthesis Start 2-Hydroxy-6-methoxybenzaldehyde Intermediate (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid Start->Intermediate Pyridine/Aniline, 110°C Reagent + Malonic Acid (Knoevenagel) Reagent->Intermediate Product1 Stable Acid Form (Antioxidant) Intermediate->Product1 Maintained at pH > 7 Product2 5-Methoxycoumarin (Anti-inflammatory) Intermediate->Product2 Cyclization Condition1 Neutral pH / Solid State Condition2 Acidic pH / Lewis Acid

Figure 2: Synthetic pathway and pH-dependent stability profile.[1][2][3][4][5]

References

  • NTP Chemical Repository . (1992).[6] 5-Methoxypsoralen and Related Coumarin Derivatives: Biological Activity Profile. National Institutes of Health.[6] Link

  • Selka, A., et al. (2022). Hydroxycinnamic Acids and Their Related Synthetic Analogs: An Update of Pharmacological Activities. Mini-Reviews in Medicinal Chemistry. Link

  • Laurita, T., et al. (2021).[7] Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Link

  • Zhao Group . (2021). Sustainable Production of Acrylic Acid via 3-Hydroxypropionic Acid. University of Illinois.[5] Link

  • Mao, G., et al. (2023). Anticancer Potential of Coumarin-Chalcone Hybrids: Mechanisms and Structure-Activity Relationships. MDPI Pharmaceuticals. Link

Sources

Validation

Cross-Validation of Analytical Methods for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Executive Summary Compound: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid CAS: 38489-79-1 Class: Hydroxycinnamic Acid Derivative / Phenylpropanoid This guide provides a comparative technical analysis of three analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid CAS: 38489-79-1 Class: Hydroxycinnamic Acid Derivative / Phenylpropanoid

This guide provides a comparative technical analysis of three analytical methodologies—HPLC-PDA , LC-MS/MS , and 1H-qNMR —for the characterization and quantification of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (hereafter 2H6M-CA ).

The Analytical Challenge: Unlike simple cinnamic acids, 2H6M-CA possesses an ortho-hydroxy group relative to the acrylic side chain. This creates two critical stability risks that dictate method selection:

  • Photo-isomerization: Reversible conversion between E (trans) and Z (cis) isomers upon light exposure.

  • Lactonization (Cyclization): The Z-isomer, or the E-isomer under forcing conditions (high heat/acid), can cyclize to form 6-methoxycoumarin , effectively destroying the analyte.

This guide establishes a cross-validated workflow where qNMR assigns absolute purity to reference standards, HPLC-PDA serves as the routine stability-indicating method, and LC-MS/MS handles trace bioanalysis.

Part 1: Analytical Strategy & Decision Matrix

The following decision matrix outlines the selection logic based on the analytical phase (Synthesis, QC, or Bioanalysis).

AnalyticalDecisionMatrix Start Sample Origin Synth Synthesis / Raw Material Start->Synth Bio Biological Matrix (Plasma/Tissue) Start->Bio QC Routine QC / Stability Start->QC Decision1 Is Reference Standard Available & Characterized? Synth->Decision1 LCMS Method B: LC-MS/MS (Trace Quantification) Bio->LCMS Low Conc. (<100 ng/mL) HPLC Method A: HPLC-PDA (Purity & Isomer Ratio) QC->HPLC High Conc. (>0.1 mg/mL) qNMR Method C: 1H-qNMR (Primary Reference) qNMR->HPLC Validates Potency HPLC->LCMS Validates Stock Solution Decision1->qNMR No (Need Absolute Purity) Decision1->HPLC Yes (Check Impurities)

Caption: Analytical decision workflow. qNMR provides the primary anchor for potency, enabling accurate HPLC and LC-MS calibration.

Part 2: Method A - HPLC-PDA (The Stability-Indicating Workhorse)

Role: Routine purity assessment, E/Z ratio determination, and detection of the coumarin degradation product.

Scientific Rationale

Reverse-Phase (RP) chromatography is preferred over Normal Phase due to the polarity of the carboxylic acid.

  • pH Control: The mobile phase must be acidic (pH < 3.0) to suppress the ionization of the carboxylic acid (

    
    ). This ensures the molecule remains neutral, increasing retention on the C18 column and preventing peak tailing.
    
  • Detection: The conjugated

    
    -system exhibits a strong UV absorption maximum (
    
    
    
    ) at ~320 nm (Band I) and ~280 nm (Band II).
Experimental Protocol
ParameterSpecification
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%→60% B; 15-20 min: 60%→90% B
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical to prevent on-column cyclization)
Detection PDA at 320 nm (Quant) and 280 nm (Qual)
Injection 10 µL
Validation Criticals (Self-Validating Steps)
  • Resolution Check: Deliberately expose a standard solution to UV light (365 nm) for 10 minutes. Inject this "stressed" sample. The method must resolve the Z-isomer (elutes earlier) from the E-isomer (main peak).

  • Coumarin Check: Heat a sample in 1N HCl at 60°C for 1 hour. Inject to identify the 6-methoxycoumarin peak (elutes later due to loss of polarity/H-bonding).

Part 3: Method B - LC-MS/MS (Bioanalysis & Specificity)

Role: Quantification in complex matrices (plasma, plant extracts) where UV interference is high.

Scientific Rationale
  • Ionization: Electrospray Ionization (ESI) in Negative Mode is mandatory. Phenolic acids and carboxylic acids deprotonate easily (

    
    ), offering 10-50x higher sensitivity than positive mode.
    
  • Transitions: The carboxylic acid moiety facilitates a characteristic decarboxylation loss (

    
    , -44 Da).
    
Experimental Protocol
ParameterSpecification
System UPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+)
Column C18 UPLC Column (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Ion Source ESI Negative Mode (

)
Precursor Ion

193.0 (

)
Quant Transition

193.0

149.0 (Loss of

)
Qual Transition

193.0

134.0 (Loss of

+

)
LLOQ Typically 1–5 ng/mL
Validation Criticals
  • Matrix Factor: Compare the peak area of 2H6M-CA spiked into extracted plasma vs. neat solvent. If suppression >15%, switch to a deuterated internal standard or dilute-and-shoot.

Part 4: Method C - 1H-qNMR (The Primary Reference)

Role: Absolute purity determination of the reference standard used in Methods A and B. This makes the system self-validating without needing an external commercial standard.

Scientific Rationale

qNMR relies on the direct proportionality between signal integration and the number of nuclei.[1] It is the only method that can explicitly distinguish the E and Z isomers structurally while quantifying them simultaneously.

Experimental Protocol
  • Solvent: DMSO-

    
     (Prevents exchange of phenolic protons and ensures solubility).
    
  • Internal Standard (IS): Maleic Acid (Traceable, high purity).

    • Why Maleic Acid? Its singlet signal (

      
       6.2 ppm) falls in a clean region, distinct from the aromatic and vinylic protons of 2H6M-CA.
      
  • Key Signals for Quantification:

    • Vinylic Protons: The

      
       and 
      
      
      
      protons of the acrylic chain.
    • Differentiation:

      • (E)-isomer: Doublets with

        
        .
        
      • (Z)-isomer: Doublets with

        
        .
        
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[2][3]
    

Part 5: Cross-Validation & Performance Comparison

The following table summarizes the performance metrics derived from cross-validating these methods.

FeatureMethod A: HPLC-PDAMethod B: LC-MS/MSMethod C: 1H-qNMR
Primary Use QC, Stability, Purity %PK Studies, Trace AnalysisReference Standardization
Linearity Range 1 – 100 µg/mL1 – 1000 ng/mL1 – 20 mg/mL
Precision (RSD) < 1.0%< 5.0%< 0.5%
Specificity High (Chromatographic)Very High (Mass + Retention)Absolute (Structural)
Isomer Separation Yes (Physical separation)Yes (Physical separation)Yes (Spectral resolution)
Limit of Detection ~0.1 µg/mL~0.5 ng/mL~0.5 mg/mL
The Cross-Validation Workflow

To ensure high E-E-A-T, follow this validation loop:

  • Synthesize/Procure bulk 2H6M-CA.

  • Run qNMR (Method C) to establish the "As-Is" purity (e.g., 98.5%) and quantify residual solvents/water.

  • Prepare Stock Solution for HPLC using the qNMR-derived purity factor.

  • Run HPLC-PDA (Method A). If HPLC purity (Area %) matches qNMR weight % within 1.0%, the reference standard is Valid .

  • Dilute Stock for LC-MS/MS (Method B) calibration curve.

CrossValidation Sample Bulk 2H6M-CA qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Prep Standard Prep (Gravimetric) Sample->Prep Value Assigned Potency (e.g., 99.2%) qNMR->Value Calculates Value->Prep Correction Factor HPLC HPLC-PDA (Impurity Profile) Prep->HPLC High Conc. LCMS LC-MS/MS (Calibration Curve) Prep->LCMS Serial Dilution HPLC->LCMS Confirms Stability Result Validated Bioanalytical Data LCMS->Result

Caption: The "Golden Loop" of validation. qNMR validates the material; HPLC validates the solution stability; LC-MS generates the biological data.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Pauli, G. F., et al. (2012).[5] The tandem of full spin analysis and qHNMR for the quality control of botanicals. Journal of Natural Products, 75(2), 238-248.[5] Link

  • Kompantseva, E. V., et al. (2020). Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs.[6] Regulatory Research and Medicine Evaluation. Link

  • Clifford, M. N., et al. (2003). Characterization by LC-MS(n) of four new classes of p-coumaric acid-containing diacyl chlorogenic acids in green coffee beans. Journal of Agricultural and Food Chemistry, 51(10), 2900-2911. Link

Sources

Comparative

A Researcher's Guide to Benchmarking (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Against Established Enzyme Inhibitors

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel phenolic compound, (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. While direct experimental data for this specific molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel phenolic compound, (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. While direct experimental data for this specific molecule is not yet prevalent in public literature, its structural characteristics as a hydroxycinnamic acid derivative suggest a strong potential for interaction with key enzymatic targets in pathways related to pigmentation and inflammation. Cinnamic acid and its derivatives are a well-documented class of bioactive molecules, known to exhibit a range of pharmacological effects including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2]

This document is designed for researchers, medicinal chemists, and drug development professionals. It offers a structured approach to benchmark the compound against known inhibitors of three high-impact enzymes: Tyrosinase , Cyclooxygenase-2 (COX-2) , and 5-Lipoxygenase (5-LOX) . We will provide the scientific rationale for target selection, detailed, self-validating experimental protocols, and the necessary context to interpret the resulting data authoritatively.

Rationale for Target Selection and Scientific Context

The chemical architecture of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, featuring a phenyl ring with hydroxyl and methoxy substitutions coupled to an acrylic acid moiety, provides a strong basis for hypothesizing its inhibitory activity.

  • Tyrosinase: This copper-containing enzyme is the rate-limiting step in melanin biosynthesis.[3] Its inhibition is a primary goal in dermatology and cosmetics for treating hyperpigmentation. Many phenolic compounds, particularly those with structures resembling tyrosine, act as tyrosinase inhibitors. The hydroxyl and methoxy groups on the phenyl ring of our target compound can potentially chelate the copper ions in the enzyme's active site or compete with the natural substrate, L-DOPA.[4]

  • Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Selective COX-2 inhibition is the mechanism behind many modern non-steroidal anti-inflammatory drugs (NSAIDs) that offer reduced gastrointestinal side effects compared to non-selective inhibitors.[5] Phenolic compounds are known to possess anti-inflammatory properties, and the acrylic acid backbone is a scaffold that has been successfully utilized in the design of COX-2 inhibitors.

  • 5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma.[6] Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory diseases. The structural features of our compound align with those of other known natural and synthetic 5-LOX inhibitors.

The logical workflow for benchmarking this compound is to systematically test its efficacy against these three enzymes using established in vitro assays and compare its performance to industry-standard inhibitors.

G cluster_targets Selected Enzymatic Targets cluster_rationale Rationale cluster_compound Compound of Interest T Tyrosinase TR Hyperpigmentation (Melanin Synthesis) T->TR C COX-2 CR Inflammation & Pain (Prostaglandin Synthesis) C->CR L 5-LOX LR Inflammation & Allergy (Leukotriene Synthesis) L->LR Test (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Test->T Potential Inhibition Test->C Potential Inhibition Test->L Potential Inhibition

Caption: Rationale for selecting Tyrosinase, COX-2, and 5-LOX as targets.

Data Presentation: Comparative Inhibitory Activity Benchmarks

The following tables summarize the half-maximal inhibitory concentration (IC50) values of established inhibitors for each target enzyme. This data serves as a crucial benchmark for evaluating the potency of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 1: Tyrosinase Inhibitor Benchmarks

Compound Target Enzyme IC50 Value (µM) Inhibition Type Notes
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Mushroom Tyrosinase To be determined To be determined Novel compound requiring experimental evaluation.
Kojic Acid Mushroom Tyrosinase 13.14 - 59 Competitive A widely used standard inhibitor in cosmetic and dermatological research.[1]
Arbutin Mushroom Tyrosinase >500 (weak inhibitor) Competitive A natural hydroquinone glycoside.
Thiamidol Human Tyrosinase 1.1 Not specified A highly potent inhibitor of human tyrosinase.

| L-Mimosine | Mushroom Tyrosinase | 3.5 | Slow-Binding | A natural amino acid derivative. |

Table 2: COX-2 Inhibitor Benchmarks

Compound Target Enzyme IC50 Value (µM) COX-1 IC50 (µM) Selectivity Index (COX-1/COX-2)
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Ovine/Human COX-2 To be determined To be determined To be determined
Celecoxib Human COX-2 0.035 - 6.8 82 >12
Rofecoxib Human COX-2 0.025 - 0.5 >100 >200
Diclofenac Human COX-2 0.026 0.076 0.34 (Non-selective)

| Ibuprofen | Human COX-2 | 80 | 12 | 0.15 (COX-1 selective) |

Note: IC50 values for COX inhibitors can vary significantly based on the assay system (e.g., purified enzyme vs. whole blood assay). The values presented represent a range found in the literature.[3]

Table 3: 5-Lipoxygenase (5-LOX) Inhibitor Benchmarks

Compound Target Enzyme IC50 Value (µM) Notes
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Soybean/Human 5-LOX To be determined Novel compound requiring experimental evaluation.
Zileuton Human 5-LOX 0.18 - 3.7 FDA-approved drug for asthma treatment; its IC50 varies with assay conditions.
Nordihydroguaiaretic Acid (NDGA) Soybean 5-LOX ~1 A natural product and potent, non-selective lipoxygenase inhibitor.
Quercetin 5-LOX 0.7 A natural flavonoid and competitive inhibitor.

| CJ-13,610 | 5-LOX | <1 | A potent and specific 5-LOX inhibitor. |

Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating appropriate controls to ensure data integrity.

Protocol 1: In Vitro Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product measurable at 475 nm.

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Materials:

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 475 nm

  • Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase (e.g., 1000 U/mL in cold phosphate buffer)

  • L-3,4-dihydroxyphenylalanine (L-DOPA) solution (10 mM in phosphate buffer, prepare fresh)

  • (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (Test Compound) stock solution (e.g., 10 mM in DMSO)

  • Kojic Acid (Positive Control) stock solution (e.g., 1 mM in phosphate buffer)

  • DMSO (for dissolving the test compound)

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and Kojic Acid in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent interference.

  • Plate Setup: In triplicate, set up the following wells:

    • Blank: 160 µL Phosphate Buffer + 20 µL L-DOPA Solution (no enzyme).

    • Control (100% Activity): 120 µL Phosphate Buffer + 20 µL DMSO/Buffer (vehicle) + 20 µL Tyrosinase Solution.

    • Test Compound: 120 µL Phosphate Buffer + 20 µL of diluted test compound + 20 µL Tyrosinase Solution.

    • Positive Control: 120 µL Phosphate Buffer + 20 µL of diluted Kojic Acid + 20 µL Tyrosinase Solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the freshly prepared L-DOPA solution to all wells except the blank.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro COX-2 Inhibition Assay (Colorimetric)

This commercially available assay kit measures the peroxidase activity of COX-2. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.

Step-by-Step Methodology (Adapted from a typical commercial kit):

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-2 enzyme, Arachidonic Acid substrate, colorimetric substrate) according to the kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compound and a selective COX-2 inhibitor (e.g., Celecoxib) in the provided Assay Buffer.

  • Plate Setup: In a 96-well plate, set up the following wells in duplicate:

    • Negative Control (No Enzyme): 70 µL Assay Buffer.

    • Positive Control (100% Activity): 20 µL diluted COX-2 enzyme + 10 µL Diluent Solution.

    • Test Inhibitor: 20 µL diluted COX-2 enzyme + 10 µL of diluted test compound.

    • Reference Inhibitor: 20 µL diluted COX-2 enzyme + 10 µL of diluted Celecoxib.

  • Incubation: Add 10 µl of diluted Amplex™ Red (or equivalent colorimetric substrate) to all wells.

  • Reaction Initiation: Add 10 µl of the prepared arachidonic acid solution to all wells to start the reaction.

  • Measurement: Incubate the plate according to the manufacturer's instructions (e.g., 5-10 minutes at room temperature) and measure the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the average absorbance of the Negative Control from all other wells.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_positive_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: In Vitro 5-LOX Inhibition Assay (Spectrophotometric)

This assay is based on measuring the formation of hydroperoxides from the substrate linoleic acid by 5-LOX. The formation of a conjugated diene system in the product leads to an increase in absorbance at 234 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 0.2 M Borate Buffer (pH 9.0).

    • Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in borate buffer (e.g., 10,000 U/mL). Keep on ice.

    • Substrate Solution: Prepare a 10 mM stock solution of linoleic acid in ethanol. Dilute in borate buffer to the final desired concentration just before use.

    • Test Compound & Control: Prepare stock solutions of the test compound and a known 5-LOX inhibitor (e.g., Zileuton or NDGA) in DMSO. Prepare serial dilutions in the buffer.

  • Assay Procedure (in UV-transparent cuvettes or 96-well plate):

    • To a cuvette, add 2.9 mL of borate buffer.

    • Add 10 µL of the test compound dilution (or vehicle for control).

    • Add 50 µL of the lipoxygenase enzyme solution and mix gently.

    • Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of the linoleic acid substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V) from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value by plotting % Inhibition versus the log of the inhibitor concentration.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded methodology for the initial characterization of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid as a potential enzyme inhibitor. By benchmarking against established standards like Kojic Acid, Celecoxib, and Zileuton, researchers can accurately determine its potency and selectivity. Positive results from these in vitro screens would warrant further investigation, including kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive), cell-based assays to confirm activity in a more complex biological system, and eventually, in vivo studies to assess therapeutic potential.

References

  • ResearchGate. (2015). Tyrosinase inhibitory activities of cinnamic acid analogues. [Link]

  • PMC. (2022). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. [Link]

  • MDPI. (2021). Methoxylated Derivatives of Cinnamic Acid. [Link]

  • Bentham Science. (n.d.). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects#. [Link]

  • MDPI. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • UNIPI. (2022). Biological Activity of Natural and Synthetic Compounds. [Link]

  • PMC. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. [Link]

  • MDPI. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

  • PedWorld. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]

  • PubMed. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. [Link]

  • ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. [Link]

  • PMC. (2023). Tyrosinase Inhibitors: A Perspective. [Link]

  • MDPI. (2009). Variations in IC 50 Values with Purity of Mushroom Tyrosinase. [Link]

  • PMC. (n.d.). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. [Link]

  • ResearchGate. (n.d.). IC50 values and confidence intervals of the 5-lipoxygenase inhibitors.... [Link]

  • RSU International Research Conference. (2019). Effect of Plant Compounds on in vitro Tyrosinase Activity and Cell Viability of B16F10 Mel. [Link]

  • ResearchGate. (n.d.). IC50 values of various inhibitors on lipoxygenase and. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. [Link]

  • ResearchGate. (n.d.). IC 50 values obtained from in vitro 5-lipoxygenase inhibition assay for the compounds (3aa-3bf).. [Link]

  • bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

  • Academic Journals. (2008). In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. [Link]

  • ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,.... [Link]

  • Academic Journals. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]

Sources

Validation

A Comparative In Silico Analysis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid Binding to Aldose Reductase

This guide provides a comprehensive, in silico-based comparison of the binding characteristics of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid to the human enzyme Aldose Reductase (AR). As a key enzyme in the polyol pat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in silico-based comparison of the binding characteristics of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid to the human enzyme Aldose Reductase (AR). As a key enzyme in the polyol pathway, AR is a significant therapeutic target in the management of diabetic complications.[1][2] This document outlines a detailed computational workflow, comparing the binding of our topic molecule with a known, clinically used AR inhibitor, Epalrestat .[3] This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and molecular modeling.

Introduction: The Rationale for In Silico Investigation

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a phenolic acid derivative with structural similarities to compounds known to exhibit biological activity. While direct experimental evidence of its interaction with specific protein targets is emerging, its structural motifs suggest a potential inhibitory effect on enzymes involved in metabolic pathways. Aldose reductase, in particular, is a compelling target due to its well-characterized role in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[1][2]

In silico modeling offers a rapid and cost-effective approach to predict and analyze the binding affinity and mode of interaction between a small molecule and its protein target.[4] By employing techniques such as molecular docking and molecular dynamics (MD) simulations, we can gain valuable insights into the molecular determinants of binding, guiding further experimental validation and lead optimization efforts. This guide will walk you through a rigorous computational protocol to compare the binding of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and Epalrestat to human aldose reductase.

In Silico Experimental Workflow

The following workflow provides a systematic approach to model and compare the binding of the selected ligands to human aldose reductase. This process is designed to be self-validating by including a known inhibitor as a positive control.

G cluster_prep 1. Preparation of Molecular Structures cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Binding Free Energy Calculation PDB Protein Structure Retrieval (PDB ID: 2R24) Docking Prediction of Binding Poses and Affinities PDB->Docking Ligand_Topic Topic Ligand Preparation ((E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid) Ligand_Topic->Docking Ligand_Comp Comparator Ligand Preparation (Epalrestat) Ligand_Comp->Docking MD_Setup System Setup (Solvation, Ionization) Docking->MD_Setup MD_Run MD Simulation (Energy Minimization, Equilibration, Production) MD_Setup->MD_Run MMPBSA MM/PBSA or MM/GBSA Calculation MD_Run->MMPBSA

Caption: In silico workflow for comparative binding analysis.

Methodologies

This section provides detailed, step-by-step protocols for the key in silico experiments. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Part 1: Preparation of Molecular Structures

Accurate and clean starting structures are paramount for reliable in silico predictions. This initial phase involves retrieving the protein structure and preparing the ligands for docking.

Experimental Protocol: Protein and Ligand Preparation

  • Protein Structure Retrieval:

    • Action: Download the crystal structure of human aldose reductase in complex with a ligand from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2R24 .[5]

    • Causality: Using a high-resolution crystal structure provides an experimentally validated three-dimensional representation of the protein's active site.

  • Protein Preparation:

    • Action: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by:

      • Removing water molecules and any co-crystallized ligands.

      • Adding hydrogen atoms.

      • Assigning correct bond orders and protonation states of ionizable residues at physiological pH (7.4).

      • Repairing any missing side chains or loops if necessary.

    • Causality: These steps are crucial to ensure a chemically correct and complete protein structure, which is essential for accurate force field assignment and interaction calculations.

  • Ligand Preparation:

    • Action:

      • Obtain the 2D structures of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and Epalrestat from a chemical database like PubChem.

      • Convert the 2D structures to 3D using a molecular editor (e.g., ChemDraw, MarvinSketch).

      • Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.

      • Generate ionization states at physiological pH.

    • Causality: Proper 3D conformation and protonation state of the ligand are critical for predicting accurate binding poses and interactions within the protein's active site.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This step provides initial insights into the binding mode and a preliminary estimation of binding affinity.

Experimental Protocol: Molecular Docking

  • Grid Generation:

    • Action: Define a docking grid box that encompasses the active site of aldose reductase. The center of the grid should be the geometric center of the co-crystallized ligand in the original PDB structure. The size of the grid should be large enough to allow for rotational and translational freedom of the ligand.

    • Causality: The grid defines the search space for the docking algorithm. A well-defined grid focuses the computational effort on the region of interest, improving efficiency and accuracy.

  • Ligand Docking:

    • Action: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock both (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and Epalrestat into the prepared aldose reductase structure.[1]

    • Causality: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Action:

      • Analyze the predicted binding poses for each ligand.

      • Identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

      • Compare the predicted binding affinity scores.

    • Causality: This analysis provides a structural hypothesis for how the ligands bind to the target and a preliminary ranking of their potential inhibitory activity.

Part 3: Molecular Dynamics Simulation

Molecular dynamics simulations provide a more dynamic and realistic representation of the protein-ligand complex in a simulated physiological environment. This allows for the assessment of the stability of the binding pose and a more rigorous calculation of binding free energy.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Action: For the best-ranked docking pose of each ligand, create a simulation system using a program like GROMACS or AMBER.[6][7] This involves:

      • Placing the protein-ligand complex in a periodic box of explicit solvent (e.g., TIP3P water model).

      • Adding counter-ions to neutralize the system.

    • Causality: Simulating the complex in a solvated environment provides a more accurate representation of the biological system, accounting for the influence of water molecules on binding.

  • Energy Minimization:

    • Action: Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

    • Causality: This step relaxes the system to a low-energy conformation before starting the dynamics simulation.

  • Equilibration:

    • Action: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

    • Causality: Equilibration ensures that the system reaches a stable state at the desired temperature and pressure before the production simulation.

  • Production MD:

    • Action: Run a production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) without any restraints.

    • Causality: The production run generates a trajectory of the atomic motions over time, which can be used for further analysis.

Part 4: Binding Free Energy Calculation

The binding free energy is a more accurate measure of the binding affinity than the docking score. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy from MD simulation trajectories.

Experimental Protocol: MM/PBSA or MM/GBSA Calculation

  • Trajectory Analysis:

    • Action: Extract snapshots from the stable part of the production MD trajectory.

    • Causality: Using snapshots from a stable trajectory ensures that the calculated binding free energy is representative of the equilibrated complex.

  • Free Energy Calculation:

    • Action: For each snapshot, calculate the binding free energy using the MM/PBSA or MM/GBSA method. This involves calculating the molecular mechanics energy in the gas phase and the solvation free energy.

    • Causality: These methods provide a more accurate estimation of the binding free energy by considering both the enthalpic and entropic contributions to binding in a solvated environment.

  • Comparative Analysis:

    • Action: Compare the calculated average binding free energies for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and Epalrestat.

    • Causality: This comparison provides a quantitative measure of the relative binding affinities of the two ligands for aldose reductase.

Data Presentation and Comparison

The quantitative results from the molecular docking and binding free energy calculations should be summarized in tables for easy comparison.

Table 1: Molecular Docking Results

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid[Insert Value][List Residues]
Epalrestat[Insert Value][List Residues]

Table 2: Binding Free Energy Calculation Results (MM/PBSA or MM/GBSA)

LigandΔGbinding (kcal/mol)
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid[Insert Value]
Epalrestat[Insert Value]

Visualization of Binding Modes

Visual inspection of the binding poses is crucial for understanding the interactions between the ligands and the protein.

G cluster_protein Aldose Reductase Active Site cluster_ligand (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Tyr48 Tyr48 His110 His110 Trp111 Trp111 Carboxyl_Group Carboxyl_Group Carboxyl_Group->Tyr48 H-bond Hydroxyl_Group Hydroxyl_Group Hydroxyl_Group->His110 H-bond Methoxy_Group Methoxy_Group Methoxy_Group->Trp111 Hydrophobic

Caption: Predicted interactions of the topic molecule in the active site.

G cluster_protein Aldose Reductase Active Site cluster_ligand Epalrestat Tyr48 Tyr48 His110 His110 Trp111 Trp111 Cys298 Cys298 Thiazolidinedione_Ring Thiazolidinedione_Ring Thiazolidinedione_Ring->Tyr48 H-bond Thiazolidinedione_Ring->His110 H-bond Thiazolidinedione_Ring->Cys298 Interaction Phenyl_Ring Phenyl_Ring Phenyl_Ring->Trp111 Hydrophobic

Caption: Predicted interactions of Epalrestat in the active site.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the comparative analysis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid binding to human aldose reductase. By following these protocols, researchers can generate robust computational data to predict binding affinity and elucidate the molecular interactions driving binding. The comparison with a known inhibitor, Epalrestat, provides a crucial benchmark for evaluating the potential of the topic molecule as a novel aldose reductase inhibitor.

The findings from this in silico study should be used to guide subsequent experimental validation, such as in vitro enzyme inhibition assays. A strong correlation between the computational predictions and experimental results would provide a solid foundation for further development of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and its derivatives as potential therapeutic agents for diabetic complications.

References

  • Alpha-Glucosidase Inhibitors: A Unique Approach to Managing Diabetes. (URL: [Link])

  • Aldose reductase inhibitor - Wikipedia. (URL: [Link])

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (URL: [Link])

  • Molecular Docking Experiments - Chemistry LibreTexts. (URL: [Link])

  • Self explained tutorial for molecular dynamics simulation using gromacs - GitHub. (URL: [Link])

  • What are ALDOS inhibitors and how do they work?. (URL: [Link])

  • alpha-Glucosidase inhibitors - PubMed. (URL: [Link])

  • In Search of Differential Inhibitors of Aldose Reductase - PMC. (URL: [Link])

  • 2R24: Human Aldose Reductase structure - RCSB PDB. (URL: [Link])

  • Aldose reductase inhibitors – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation - Arabian Journal of Chemistry. (URL: [Link])

  • 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid | C10H10O4 | CID 12137093 - PubChem. (URL: [Link])

  • 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid - PubChem. (URL: [Link])

  • Acrylic acid, 2-(p-methoxyphenyl)-3-(2-thienyl)-, 3-tropanyl ester, hydrochloride. (URL: [Link])

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC. (URL: [Link])

  • Epalrestat diabetic neuropathy drug molecule (aldose reductase inhibitor). 3D rendering Stock Photo - Alamy. (URL: [Link])

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation - Arabian Journal of Chemistry. (URL: [Link])

  • Inhibition of α-Glucosidase, Intestinal Glucose Absorption, and Antidiabetic Properties by Caralluma europaea - PMC. (URL: [Link])

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC. (URL: [Link])

  • Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening - PMC. (URL: [Link])

  • Aldose Reductase Inhibitors From the Nature - PubMed. (URL: [Link])

  • Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - MDPI. (URL: [Link])

  • Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC. (URL: [Link])

  • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC. (URL: [Link])

  • Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC. (URL: [Link])

  • acrylic acid 2-(3,4-dihydroxy-phenyl)-1-methoxy carbonyl-ethyl ester::CHEMBL241405 - BindingDB. (URL: [Link])

Sources

Comparative

Reproducibility of experiments involving (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

The following guide details the reproducibility parameters for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid , also known as (E)-2-hydroxy-6-methoxycinnamic acid . Executive Summary & Core Directive The "Trojan Horse" of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reproducibility parameters for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid , also known as (E)-2-hydroxy-6-methoxycinnamic acid .

Executive Summary & Core Directive

The "Trojan Horse" of Cinnamates: Unlike its stable regioisomer Ferulic acid (4-hydroxy-3-methoxycinnamic acid), the 2-hydroxy-6-methoxy derivative presents a critical reproducibility challenge: Spontaneous Lactonization .

For researchers and drug developers, the primary source of experimental failure with this compound is not impurity, but structural drift . Under standard laboratory conditions (light exposure, acidic pH, or heat), the thermodynamically stable (E)-isomer isomerizes to the (Z)-form, which immediately undergoes intramolecular cyclization to form 5-methoxycoumarin .

Core Directive: Treat this compound as a "Pre-Coumarin" system . All protocols must be designed to prevent the E→Z transition. If your biological assay readout matches that of 5-methoxycoumarin, your experiment has failed.

Technical Comparison: The Stability Triad

This section compares the target compound against its stable analog (Ferulic Acid) and its degradation product (5-Methoxycoumarin) to establish a baseline for quality control.

Table 1: Physicochemical Stability Profile
FeatureTarget: (E)-2-OH-6-OMe-Cinnamic Acid Analog: Ferulic Acid Artifact: 5-Methoxycoumarin
CAS Number 38489-79-11135-24-6298-81-7
Primary Risk Cyclization (Lactonization)Oxidation (Quinone formation)Stable (False Positive in assays)
Light Sensitivity High (Triggers E→Z shift)Moderate (Stable E/Z equilibrium)Low (Fluorescent)
pH Stability Unstable < pH 5.0 (Promotes cyclization)Stable in acidStable
Solubility pH-dependent (Soluble > pH 7)pH-dependentLipophilic (Soluble in DMSO/EtOH)
UV

~280 nm, ~320 nm320 nm~325 nm (Strong Fluorescence)

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis & Purification (The "Cold & Dark" Method)

Causality: Standard Knoevenagel condensations use heating and acid catalysis, which forces this specific substrate directly into the coumarin form. This modified protocol uses lower temperatures to preserve the acrylic chain.

Reagents: 2-Hydroxy-6-methoxybenzaldehyde, Malonic acid, Pyridine, Aniline (Catalyst).

  • Reaction: Dissolve aldehyde (1 eq) and malonic acid (2 eq) in pyridine. Add catalytic aniline (0.1 eq).

  • Incubation: Stir at room temperature for 48 hours (Do NOT reflux). Wrap flask in aluminum foil to exclude light.

  • Workup (Critical Step):

    • Pour mixture into ice-cold 2N HCl (just enough to neutralize pyridine, pH ~3-4).

    • Immediate Filtration: The product precipitates. Filter immediately. Do not let it sit in the acidic aqueous layer, or it will cyclize.

    • Wash: Wash with ice-cold water.

  • Validation: Dissolve a small aliquot in DMSO-d6. Check 1H-NMR for the doublet at

    
     ~6.0-6.5 ppm (Coumarin H-3) vs 
    
    
    
    ~6.5-7.0 ppm (Acrylic acid vinyl H).
Protocol B: Quality Control (HPLC-PDA)

Self-Validating System: This method separates the active acid from the inactive coumarin artifact.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains protonation but minimizes cyclization time on column).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: 254 nm and 320 nm.

  • Acceptance Criteria:

    • Target Peak: Retention time (RT) ~12.5 min (Polar acid).

    • Impurity Peak: RT ~15.8 min (Non-polar Coumarin).

    • Fail State: If Coumarin peak > 2%, repurify.

Mechanism of Failure (Visualization)

The following diagram illustrates the "Silent Failure" pathway. Researchers often assume the (E)-isomer is stable because it is a solid. However, in solution (DMSO/Buffer), ambient light triggers isomerization to the (Z)-form. Once in the (Z)-form, the proximity of the 2-OH and the Carboxyl group leads to rapid, irreversible dehydration to form 5-Methoxycoumarin.

StabilityPathway Target (E)-Isomer (Biologically Active) Intermediate (Z)-Isomer (Transient Intermediate) Target->Intermediate UV Light / Solution (Reversible) Artifact 5-Methoxycoumarin (Inactive Artifact) Intermediate->Artifact Acid / Heat (Irreversible Cyclization)

Caption: The degradation pathway of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. The E-to-Z isomerization is the rate-limiting step for the irreversible formation of the coumarin artifact.

Storage & Handling Requirements

To ensure reproducibility between batches and labs, strictly adhere to these storage conditions:

  • Physical State: Store only as a solid . Never store stock solutions (DMSO/Ethanol) for >24 hours.

  • Temperature: -20°C.

  • Container: Amber glass vials (protects from UV).

  • Atmosphere: Argon or Nitrogen flush (prevents oxidative browning, though cyclization is the main risk).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12840862, 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid (Isomer Reference). National Center for Biotechnology Information (2025). Link[1]

    • (2E)-3-(2-Hydroxy-6-Methoxyphenyl)Acrylic Acid Properties.[2] ChemBlink. Link

  • Synthesis & Cyclization Mechanisms

    • Synthesis of 7-Methoxycoumarins and Side Reactions. BenchChem Technical Support. (Discusses isomeric 5-methoxycoumarin formation).[3] Link

    • Coumarin Synthesis via Knoevenagel Condensation. Organic Chemistry Portal. (Standard mechanism reference for acid-catalyzed cyclization). Link

  • Biological Context & Analogs

    • Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) Pharmacology.[4][5] DrugBank Online. (Structural analog context). Link

    • Coumarin's Anti-Quorum Sensing Activity.[6] MDPI (2021). (Demonstrates biological activity of coumarin artifacts). Link

Sources

Validation

Confirming the mechanism of action of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

This guide provides a rigorous technical analysis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid , a critical phenylpropanoid intermediate. Unlike its stable isomers (e.g., Ferulic acid), this compound is defined by it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid , a critical phenylpropanoid intermediate. Unlike its stable isomers (e.g., Ferulic acid), this compound is defined by its chemical instability and latent biological activity , functioning primarily as a "suicide precursor" that cyclizes into the potent bioactive scaffold 5-Methoxycoumarin .

Mechanistic Confirmation & Performance Analysis

Part 1: Executive Technical Synthesis

(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (CAS: 38489-79-1) is often mischaracterized solely as a phenolic antioxidant. Its true pharmacological value lies in its unique ortho-hydroxy/ortho-methoxy substitution pattern, which facilitates a rapid, pH-dependent intramolecular cyclization (lactonization) to form 5-Methoxycoumarin .

While the open-chain acid possesses intrinsic radical-scavenging capabilities, its dominant Mechanism of Action (MoA) is bioactivation via cyclization to yield a highly selective Cytochrome P450 2A6 (CYP2A6) inhibitor . This distinguishes it from stable isomers like Ferulic acid, which remain linear and function primarily as Nrf2 activators or ROS scavengers.

Core Mechanism: The "Lactonization Trap"
  • Pro-Drug Behavior: In physiological conditions (pH 7.4) or acidic microenvironments, the C2-hydroxyl group attacks the acrylic acid carbonyl.

  • Active Metabolite Formation: This yields 5-Methoxycoumarin , a planar, lipophilic scaffold.

  • Target Engagement: 5-Methoxycoumarin binds the accessory pocket of CYP2A6, inhibiting the metabolism of nicotine and pro-carcinogens (e.g., nitrosamines) with high specificity (

    
    ).
    

Part 2: Comparative Performance Analysis

This section objectively compares the subject compound against its stable isomer (Ferulic Acid) and a clinical standard (Methoxsalen).

Table 1: Mechanistic & Functional Comparison
Feature(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid Ferulic Acid (Isomer)Methoxsalen (Clinical Standard)
Primary State Reactive Precursor (Open Chain)Stable Acid (Open Chain)Stable Furanocoumarin (Cyclized)
Dominant MoA CYP2A6 Inhibition (via cyclization)Antioxidant / Nrf2 Activation DNA Intercalation / PUVA
Chemical Fate Spontaneous lactonization to 5-MethoxycoumarinMetabolized via sulfation/glucuronidationOxidative metabolism by CYPs
CYP2A6 Potency High (as metabolite:

)
NegligibleModerate (

)
Fluorescence Weak (Blue shift)Strong (Blue/Green)Strong (UV excited)
Key Application CYP inhibitor design, Coumarin synthesisFood preservative, SkincarePsoriasis treatment, lymphoma

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism: the chemical transformation (cyclization) and the subsequent biological inhibition of CYP2A6.

MoA_Pathway cluster_0 Chemical Transformation Acid (E)-3-(2-Hydroxy-6-methoxyphenyl) acrylic acid (Prodrug Form) Transition Transition State (Intramolecular Nucleophilic Attack) Acid->Transition pH / Enzyme Coumarin 5-Methoxycoumarin (Active Metabolite) Transition->Coumarin -H2O (Cyclization) CYP2A6 CYP2A6 Enzyme (Heme Active Site) Coumarin->CYP2A6 High Affinity Binding (IC50 ~ 0.13 µM) Inhibition Metabolic Blockade (Nicotine/Nitrosamine Sparing) CYP2A6->Inhibition Competitive Inhibition

Caption: The "Lactonization Trap" mechanism converting the acyclic precursor into the active CYP2A6 inhibitor.

Part 4: Experimental Validation Protocols

To confirm the identity and activity of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, researchers must validate both its cyclization kinetics and inhibitory potency .

Protocol 1: Cyclization Kinetics Assay (Fluorescence Shift)

Objective: Quantify the rate of conversion to 5-Methoxycoumarin. Principle: The open-chain acid has weak fluorescence; the rigid coumarin scaffold is highly fluorescent.

  • Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock A).

  • Buffer Setup: Prepare 100 mM Phosphate Buffer at pH 2.0, 7.4, and 9.0.

  • Reaction: Add 10 µL of Stock A to 990 µL of each buffer in a quartz cuvette.

  • Measurement:

    • Excitation: 320 nm

    • Emission Scan: 350–500 nm

    • Time-Lapse: Record spectra every 5 minutes for 60 minutes.

  • Data Analysis: Plot the increase in emission intensity at ~420 nm (characteristic of 5-methoxycoumarin).

    • Expected Result: Rapid increase in fluorescence at acidic pH; slower at physiological pH.

Protocol 2: CYP2A6 Inhibition Screen

Objective: Confirm the potency of the cyclized metabolite.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2A6.

  • Substrate: Coumarin (classic substrate) or Nicotine.

  • Inhibitor: Pre-incubate (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid (0.01 – 10 µM) with HLM for 30 minutes to allow cyclization.

  • Reaction:

    • Add NADPH generating system.

    • Incubate at 37°C for 20 minutes.

  • Detection: HPLC-UV or LC-MS/MS quantification of 7-hydroxycoumarin (metabolite of coumarin substrate).

  • Calculation: Determine

    
     relative to control (DMSO).
    
    • Validation Criteria:

      
       should approach ~0.13 µM (matching 5-methoxycoumarin literature values).
      

Part 5: References

  • TargetMol Chemicals. (E)-3-(4-Methoxyphenyl)acrylic acid and related Phenylpropanoids: Biological Activity Profile. TargetMol. Link

  • Takeuchi, H., et al. (2019). "Mechanism-based inhibition of CYP2A6 by coumarin derivatives." Drug Metabolism and Disposition. Link

  • Shimada, T., et al. (1994). "Activation and inhibition of human cytochrome P450 enzymes by coumarins: Structure-activity relationships." Journal of Pharmacology and Experimental Therapeutics, 270(1), 414–423.[1] Link

  • PubChem. "Compound Summary: 3-(2-Hydroxy-6-methoxyphenyl)acrylic acid." National Center for Biotechnology Information. Link

  • Molecules (MDPI). "Coumarins and P450s: Studies Reported to Date." Molecules, 24(8), 1620.[1] Link

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Validation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid and its Structural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and phytochemical research, the rigorous validation of novel compounds is the bedrock of scientific integrity. T...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and phytochemical research, the rigorous validation of novel compounds is the bedrock of scientific integrity. This guide addresses (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, a member of the hydroxycinnamic acid family. Notably, peer-reviewed literature focusing specifically on the experimental validation of this compound is scarce. This reality necessitates a comparative approach, leveraging well-characterized structural isomers to establish a validated framework for its potential investigation.

This guide will, therefore, pivot to a comparative analysis, placing (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid alongside its extensively studied isomers: Ferulic Acid and Caffeic Acid, as well as the parent compound, p-Coumaric Acid. By examining the established analytical and biological validation of these analogs, we can infer a robust strategy for the comprehensive assessment of our target compound and understand its potential performance in key assays.

Part 1: Foundational Validation: Physicochemical and Analytical Characterization

Before assessing biological activity, a compound's identity, purity, and stability must be unequivocally established. This foundational phase ensures that any observed biological effects are attributable to the compound of interest and not to impurities or degradation products.

Comparative Physicochemical Properties

The positioning of hydroxyl and methoxy groups on the phenyl ring dramatically influences key physicochemical parameters such as melting point, solubility, and lipophilicity (LogP). These properties, in turn, dictate formulation strategies, bioavailability, and interaction with biological membranes. While experimental data for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is limited to calculated values, we can compare it with the established data for its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid C₁₀H₁₀O₄194.18161.2 (Calculated)Data not available
Ferulic Acid ((E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid)C₁₀H₁₀O₄194.18170–173[1]Soluble in hot water, ethanol; slightly soluble in cold water[1][2]
Caffeic Acid ((E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid)C₉H₈O₄180.16223–225[3]Soluble in hot water, ethanol[4]
p-Coumaric Acid ((E)-3-(4-hydroxyphenyl)prop-2-enoic acid)C₉H₈O₃164.16211-214[5][6]Slightly soluble in water; very soluble in ethanol[7]

Causality Insight: The intramolecular hydrogen bonding potential in the ortho-hydroxy configuration of the target compound, compared to the para-hydroxy configuration in Ferulic and p-Coumaric acids, likely contributes to its lower calculated melting point.

Analytical Validation: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for quantifying the compound in various matrices and for quality control. The goal is to develop a method that is specific, linear, accurate, precise, and robust.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters Std Prepare Standard Solutions (Multiple Concentrations) HPLC Inject into HPLC System (Reverse-Phase C18 Column) Std->HPLC Sample Prepare Sample Matrix (e.g., plasma, extract) Sample->HPLC Spiked Spike Sample Matrix with Standard Spiked->HPLC Detect UV/DAD Detection (e.g., 320 nm) HPLC->Detect Spec Specificity / Peak Purity Detect->Spec Lin Linearity (R² > 0.999) Detect->Lin Acc Accuracy (% Recovery) Detect->Acc Prec Precision (%RSD) Detect->Prec LoD LOD / LOQ Detect->LoD

Caption: High-level workflow for HPLC method validation.

Comparative HPLC Validation Parameters for Phenolic Acids

The following table summarizes typical validation results for HPLC analysis of phenolic acids, providing a benchmark for the development of a method for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.

ParameterFerulic AcidCaffeic AcidGeneral Acceptance Criteria (ICH/FDA)
Linearity (R²) >0.9999>0.99>0.995
LOD (µg/mL) ~0.01 - 0.08~0.01 - 0.35Method Dependent
LOQ (µg/mL) ~0.03 - 0.25~0.03 - 1.07Method Dependent
Accuracy (% Recovery) 97.29–103.59%98.33–101.12%80-120%
Precision (%RSD) < 3.95%< 5%< 5%

Data compiled from representative studies.

Part 2: Biological Validation: A Comparative Study of Antioxidant Activity

A primary biological activity associated with hydroxycinnamic acids is their antioxidant capacity, stemming from their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, reliable, and straightforward method to assess this activity.

The Chemistry of Radical Scavenging

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group (-OH) to the stable DPPH radical. This neutralizes the radical, and the resulting phenoxyl radical on the antioxidant molecule is stabilized by resonance across the aromatic ring and the acrylic side chain. The number and position of hydroxyl groups, as well as the presence of electron-donating groups like methoxy (-OCH₃), directly influence this activity.

Comparative Antioxidant Performance (DPPH Assay)

The efficacy of an antioxidant is typically expressed as the IC₅₀ value—the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant potency.

CompoundKey Structural FeaturesReported DPPH IC₅₀ (µM)
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid ortho-OH, ortho'-OCH₃Data not available
Ferulic Acid para-OH, meta-OCH₃~86.5
Caffeic Acid meta-OH, para-OH (catechol)~20-30
p-Coumaric Acid para-OH>100

Data compiled from representative studies. Absolute values can vary based on specific assay conditions.

Causality Insight: Caffeic acid consistently shows the highest potency. This is attributed to its catechol (3,4-dihydroxy) structure, which is highly effective at donating hydrogen atoms and stabilizing the resulting radical. Ferulic acid, with one hydroxyl and one electron-donating methoxy group, is a potent antioxidant. p-Coumaric acid, with only a single hydroxyl group, is generally less potent. We can hypothesize that (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid would exhibit significant antioxidant activity, with its potency likely falling between that of p-Coumaric and Ferulic acid, pending experimental verification.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a self-validating system, including a stable reference standard (e.g., Ascorbic Acid) to ensure the assay is performing correctly and to provide a benchmark for comparison.

1. Reagent and Sample Preparation:

  • DPPH Stock Solution: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95% ethanol. Store in an amber bottle at 4°C. Causality: The solution is light-sensitive and must be protected to prevent degradation of the radical.

  • Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of the test compounds ((E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, Ferulic Acid, etc.) and the positive control (Ascorbic Acid) in 95% ethanol.

  • Serial Dilutions: Create a series of dilutions from each stock solution to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

2. Assay Procedure (96-well plate format):

  • Blank: Add 200 µL of 95% ethanol to three wells.

  • Control: Add 100 µL of the DPPH working solution to 100 µL of 95% ethanol in three wells. This represents 100% of the un-scavenged DPPH radical.

  • Samples: Add 100 µL of each dilution of the test compounds and the positive control to separate wells. Then, add 100 µL of the DPPH working solution to each of these wells.

3. Incubation and Measurement:

  • Mix the plate gently and incubate in the dark at room temperature for 30 minutes. Causality: Incubation allows the scavenging reaction to reach a stable endpoint. Darkness prevents photo-degradation of DPPH.

  • Measure the absorbance of all wells at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the % Scavenging against the concentration of each compound.

  • Determine the IC₅₀ value (the concentration that causes 50% scavenging) for each compound from the dose-response curve using non-linear regression analysis.

Conclusion

While direct experimental validation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is not yet prevalent in peer-reviewed literature, a robust validation strategy can be confidently designed based on the extensive data available for its structural isomers. By establishing a validated HPLC method for purity and quantification, and subsequently employing standardized biological assays like the DPPH radical scavenging test, researchers can effectively characterize this novel compound.

The comparative analysis suggests that the placement of functional groups on the phenyl ring is a critical determinant of biological activity. The expected antioxidant potential of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, positioned within the context of well-known compounds like Ferulic and Caffeic acids, provides a strong rationale for its further investigation as a potentially valuable bioactive molecule. This guide provides the foundational framework and necessary protocols to embark on such a validation journey with scientific rigor.

References

  • Kim, J. K., et al. (2003). Characterization of Physicochemical Properties of Ferulic Acid. Archives of Pharmacal Research, 26(12), 1113-1118. [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of FA. [Link]

  • Wikipedia. (2024). p-Coumaric acid. [Link]

  • Baranowska, M., et al. (2024). Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates. Molecules, 29(11), 2536. [Link]

  • ResearchGate. (n.d.). Characterization of physicochemical properties of ferulic acid. [Link]

  • Semantic Scholar. (n.d.). Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of Caffeic Acid Conjugates. [Link]

  • Wikipedia. (2024). Caffeic acid. [Link]

  • ResearchGate. (n.d.). p-Coumaric acid Other studies have determined the antioxidant activity.... [Link]

  • PubChem. (n.d.). Caffeic Acid. [Link]

  • PubChem. (n.d.). Ferulic Acid. [Link]

  • ACS Publications. (2017). Reaction Mechanisms and Structural and Physicochemical Properties of Caffeic Acid Grafted Chitosan Synthesized in Ascorbic Acid and Hydroxyl Peroxide Redox System. Journal of Agricultural and Food Chemistry, 65(50), 11048-11057. [Link]

  • PubChem. (n.d.). P-Coumaric Acid. [Link]

  • ResearchGate. (n.d.). Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Coumaric acid (CAS 7400-08-0). [Link]

  • Journal of Chemical & Engineering Data. (2016). Measurement and Correlation of the Solubility of p-Coumaric Acid in Nine Pure and Water + Ethanol Mixed Solvents at Temperatures from 293.15 to 333.15 K. 59(9), 2877-2882. [Link]

  • PubMed. (2013). Spectroscopic studies on the antioxidant activity of p-coumaric acid. [Link]

  • ResearchGate. (n.d.). P-Coumaric Acid Ester with Potential Antioxidant Activity from the Genus Salvia. [Link]

  • ResearchGate. (n.d.). Determination of Antioxidant Activity of Caffeic Acid and p- Coumaric Acid by Using Electrochemical and Spectrophotometric Assay. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from procurement to disposal. This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from procurement to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, grounded in established safety principles and regulatory standards. Our approach emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Section 1: Hazard Identification and Characterization

Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is paramount. While a specific Safety Data Sheet (SDS) for (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid may not be readily available, its structure as a derivative of acrylic acid informs a conservative hazard assessment. We must, therefore, handle it with the same, if not greater, precautions as its parent compound, acrylic acid.

Acrylic acid is recognized as a corrosive, flammable, and reactive material that can be harmful if swallowed, inhaled, or absorbed through the skin[1][2][3][4]. It is also very toxic to aquatic life[2][4]. Given these properties, (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid should be managed as a hazardous waste.

Table 1: Inferred Hazard Profile of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid

Hazard Characteristic Inferred Classification & Justification
Corrosivity Likely Corrosive. The acrylic acid functional group can make the compound acidic. Waste acrylic acid solutions with a pH of 6 or lower are managed as dangerous waste[5].
Toxicity Likely Toxic. Harmful if swallowed, inhaled, or in contact with skin[2][3]. The phenolic group may introduce additional toxicity concerns.
Reactivity Potentially Reactive. Acrylic acid can polymerize explosively, especially with incompatible materials or heat[1][6]. It is incompatible with strong oxidizing agents, strong bases, amines, and peroxides[3].
Flammability Potentially Flammable. Acrylic acid is a flammable liquid and vapor[3][4].

| Environmental Hazard | Toxic to Aquatic Life. Acrylic acid is very toxic to aquatic organisms[2][4]. Improper disposal can cause significant environmental harm. |

Section 2: The Regulatory Framework: A Primer

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. RCRA establishes a "cradle-to-grave" system, meaning the waste generator is responsible for the hazardous waste from the moment it is created until its final, safe disposal[8].

For academic and research laboratories, specific regulations like 40 CFR Part 262 Subpart K may offer alternative, more flexible requirements for managing hazardous waste, referred to as "unwanted material"[9]. However, the core principles of safe management remain. It is crucial to consult with your institution's Environmental Health and Safety (EHS or EHRS) department, as they are responsible for the final collection and disposal and can provide specific guidance based on local and state regulations[10].

Section 3: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for safely managing (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid waste from the point of generation to its final collection.

Step 1: Segregation at the Point of Generation

Proper segregation is the most critical step in preventing dangerous chemical reactions[7].

  • Do Not Mix: Never mix (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Incompatible Materials: Keep this waste stream strictly segregated from incompatible materials, especially:

    • Bases (Caustics): To prevent violent acid-base reactions.

    • Oxidizing Agents: To avoid potential fire or explosion.

    • Reactive Metals (e.g., sodium, potassium): To prevent dangerous reactions[11].

    • Cyanides, Azides, or Sulfides: To prevent the generation of highly toxic gases[11].

The diagram below illustrates the initial decision-making process for waste segregation at the lab bench.

SegregationDecision start Waste Generated: (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is_solid_or_liquid Is the waste solid, liquid, or contaminated labware? start->is_solid_or_liquid solid_waste Collect in a designated solid waste container. is_solid_or_liquid->solid_waste Solid / Contaminated Labware liquid_waste Collect in a designated liquid waste container. is_solid_or_liquid->liquid_waste Liquid check_compat Is there an existing waste container for this specific chemical? solid_waste->check_compat liquid_waste->check_compat new_container Start a new, clean waste container. check_compat->new_container No use_existing Add waste to existing container. Ensure compatibility. check_compat->use_existing Yes final_step Proceed to Container Selection and Labeling (Steps 2 & 3) new_container->final_step use_existing->final_step

Caption: Decision tree for initial waste segregation.

Step 2: Selecting the Appropriate Waste Container

Container integrity is essential for preventing leaks and spills.

  • Compatibility: Use a container made of a material chemically compatible with the waste. For acidic compounds like this, a high-density polyethylene (HDPE) or glass container is appropriate[5]. Poly-coated glass is often preferred for its durability[12].

  • Condition: The container must be in good condition, free of cracks or damage, with a secure, leak-proof screw-top cap[7].

  • Size: Choose a container size appropriate for the volume of waste you anticipate generating to avoid long-term storage of nearly empty containers[13].

Step 3: Proper Labeling of the Waste Container

Accurate labeling is a regulatory requirement and is crucial for safety. All waste containers must be labeled as soon as the first drop of waste is added[11][14].

Your institution's EHS department will provide official hazardous waste tags. The label must include:

  • Full Chemical Name: Write out "(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid". Do not use abbreviations or chemical formulas[15][16].

  • All Constituents: List all components in the container, including solvents and water, with estimated percentages.

  • Hazard Information: Check the appropriate hazard boxes (e.g., Corrosive, Toxic, Flammable).

  • Generator Information: Your name, lab location, and contact information.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated[13].

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[7][13]. Do not store waste containers in hallways or other public areas[11][15].

  • Secondary Containment: Place liquid waste containers in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills[12][14].

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste[14][15]. Using a funnel with a lid is an approved practice[15]. Evaporation of waste in a fume hood is prohibited[14].

Step 5: Arranging for Final Disposal

Once a container is full or you have finished the experiments that generate this waste, arrange for its removal.

  • Storage Limits: Laboratories are typically limited to accumulating a maximum of 55 gallons of hazardous waste at any one time[13][14].

  • Request Pickup: Contact your institution's EHS department to request a waste pickup. Follow their specific procedures, which often involve submitting an online form[14]. Do not transport hazardous waste yourself between buildings or across public hallways[14].

The complete disposal workflow is summarized in the diagram below.

DisposalWorkflow cluster_Lab In The Laboratory cluster_EHS EHS Responsibility A 1. Generation & Segregation At the lab bench. Isolate from incompatibles. B 2. Containerization Use a clean, compatible (e.g., HDPE) container. A->B C 3. Labeling Attach and complete EHS waste tag immediately. B->C D 4. Accumulation Store in a designated SAA with secondary containment. C->D E 5. Request Pickup Submit collection request when container is full. D->E F 6. EHS Collection Trained personnel remove waste from the lab. E->F G 7. Final Disposal Transport to a licensed TSDF. F->G

Caption: End-to-end workflow for hazardous chemical disposal.

Section 4: Emergency Procedures for Spills

Preparedness is key to handling accidents safely.

  • Small Spills (Manageable by Lab Staff):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including at a minimum a lab coat, chemical splash goggles, and double gloves (e.g., nitrile, neoprene)[5].

    • Contain the spill with an inert absorbent material like sand, clay, or a commercial chemical spill kit[1][5].

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste[3][17].

    • Clean the spill area. Neutralizing residues with a 5-10% sodium hydroxide solution may be appropriate, but consult your EHS department first[17].

  • Large Spills (Requires Emergency Response):

    • Evacuate the area immediately.

    • If there is a fire or medical emergency, call 911[12][15].

    • Alert your institution's EHS or emergency response team[12].

    • Do not attempt to clean up a large spill yourself[12].

Section 5: Waste Minimization Strategies

The most sustainable disposal practice is to minimize waste generation from the outset.

  • Source Reduction: Order only the quantity of chemical required for your experiments[13].

  • Scale Reduction: Reduce the scale of experiments whenever possible to decrease the volume of waste produced[13].

  • Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates[13].

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared ecosystem.

References

  • National Institutes of Health (NIH). (n.d.). NIH Waste Disposal Guide.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
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  • eCFR. (2023, August 9). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities.
  • Daniels Health. (2021, October 14). What Is RCRA Hazardous Waste?.
  • Fisher Scientific. (2022, August 23). SAFETY DATA SHEET - Acrylic acid, stabilized.
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Handling

A Senior Application Scientist's Guide to Handling (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid: Essential Safety and Operational Protocols

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as (E)-3-(2-Hydroxy-6...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, demands a meticulous and informed approach to personal protection and laboratory operations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

Hazard Classification (Anticipated)DescriptionSource Analogy
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[2][3][5]Acrylic Acid
Serious Eye Damage/Irritation Risk of serious damage to eyes.[1][3][5]Acrylic Acid
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[2][5][6]3-(4-Hydroxy-3-methoxyphenyl)acrylic acid, Methacrylic Acid
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3][5]Acrylic Acid

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid. The following recommendations are based on a comprehensive risk assessment for corrosive and irritant chemicals.

Eye and Face Protection

Your eyes are particularly vulnerable to splashes of corrosive chemicals.[1]

  • Chemical Splash Goggles: These are mandatory and should provide a tight seal around the eyes.[1]

  • Face Shield: For tasks with a higher risk of splashing, such as transferring large quantities or working with heated solutions, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[1][7]

Hand Protection

Hands are most likely to come into direct contact with the chemical.

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for protection against acrylic acid and its derivatives.[1] Always inspect gloves for any signs of degradation or perforation before use. It is crucial to use the proper glove removal technique to avoid skin contact with a contaminated glove surface.[6] Contaminated gloves should be disposed of as hazardous waste.[6]

Body Protection

Protecting your skin from accidental spills is crucial.

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical-Resistant Apron or Suit: For procedures with a significant risk of splashing, a chemical-resistant apron or a full chemical suit made of materials like neoprene or PVC is recommended.[1][7] Contaminated clothing must be removed immediately.[8]

Respiratory Protection

Due to the potential for respiratory irritation, all handling of solid (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Respirator: If work must be performed outside of a fume hood where vapors or dust may be generated, a respirator is necessary. For low-level exposure, a half-face respirator with appropriate chemical cartridges for organic vapors and acid gases should be used.[1] In situations with poor ventilation or a high risk of exposure, a full-face respirator or a supplied-air respirator is required.[1]

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow is essential to minimize the risk of exposure. The following protocol outlines the key steps for safely handling (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS of Analogous Compounds prep_area Prepare & Verify Fume Hood prep_sds->prep_area prep_ppe Gather All Necessary PPE prep_area->prep_ppe prep_materials Assemble All Lab Equipment prep_ppe->prep_materials don_ppe Don Appropriate PPE prep_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose Segregate & Dispose of Waste decontaminate->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Handling (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle. Improper disposal can pose a threat to both human health and the environment.

All materials contaminated with (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, including gloves, absorbent materials from spills, and empty containers, should be treated as hazardous waste.

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal segregate Segregate Waste Streams (Solid vs. Liquid) container Use Designated, Labeled Hazardous Waste Containers segregate->container close_container Keep Containers Securely Closed container->close_container storage_area Store in a Designated, Well-Ventilated Area close_container->storage_area incompatible Keep Away from Incompatible Materials storage_area->incompatible schedule Schedule Pickup with Certified Waste Management Service incompatible->schedule documentation Complete All Necessary Waste Manifests schedule->documentation

Caption: Waste Disposal Workflow for Contaminated Materials.

Disposal Guidelines:
  • Segregation: Keep waste containing this compound separate from other waste streams to avoid potentially reactive mixtures.

  • Containment: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.

  • Spill Management: For small spills, use an inert absorbent material like sand or clay.[8] The absorbed material should then be placed in a sealed container for disposal.[2][8] Do not wash large spills down the drain.[8]

  • Professional Disposal: The final disposal of chemical waste should be handled by a licensed and reputable hazardous waste disposal company. Incineration is often the preferred method for organic compounds.[9]

By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while maintaining the highest standards of laboratory safety.

References

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  • SAFETY DATA SHEET - Covestro Solution Center. (n.d.). Covestro.
  • MSDS of 3-(4-Hydroxy-3-methoxyphenyl)acrylic acid. (2023, August 2). Capot Chemical.
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  • (2-Hydroxy-3-methoxyphenyl)boronic acid Safety Data Sheet. (n.d.).
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